5-Bromo-1H-pyrrole-2-carbaldehyde
Description
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Properties
IUPAC Name |
5-bromo-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-5-2-1-4(3-8)7-5/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPGXCJTAOMPRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557685 | |
| Record name | 5-Bromo-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-34-0 | |
| Record name | 5-Bromo-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-1H-pyrrole-2-carbaldehyde chemical properties
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 5-Bromo-1H-pyrrole-2-carbaldehyde
Introduction
This compound is a bifunctional heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and synthetic organic chemistry. As a derivative of pyrrole, a core scaffold in numerous natural products and pharmaceuticals, this molecule serves as a versatile and highly valuable building block.[1] Its structure, featuring a reactive aldehyde at the 2-position and a bromine atom at the 5-position, offers two distinct and orthogonal handles for chemical modification. The aldehyde facilitates classical carbonyl chemistry, such as condensations and reductive aminations, while the carbon-bromine bond is an ideal substrate for modern palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the strategic and sequential introduction of diverse molecular fragments, enabling the construction of complex, pharmacologically relevant molecules from a simple, commercially available starting material.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, core reactivity, and applications, tailored for researchers and drug development professionals.
Physicochemical and Computed Properties
This compound is typically an off-white to yellow solid at room temperature.[3] Proper handling and storage are crucial for maintaining its integrity; it should be stored at 2-8°C under an inert atmosphere (nitrogen or argon) to prevent degradation.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄BrNO | [4] |
| Molecular Weight | 174.00 g/mol | [4] |
| CAS Number | 931-34-0 | [3][4] |
| Appearance | Off-white to yellow solid | [3] |
| Melting Point | 93-94 °C | [3] |
| Boiling Point (Predicted) | 282.1 ± 20.0 °C | [3] |
| pKa (Predicted) | 14.22 ± 0.50 | [3] |
| XLogP3 (Computed) | 1.5 | [4] |
| InChIKey | YLPGXCJTAOMPRZ-UHFFFAOYSA-N | [4] |
| SMILES | C1=C(NC(=C1)Br)C=O | [4] |
Synthesis and Spectroscopic Characterization
Synthesis
The most common and industrially scalable route to pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction .[5][6] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring.[7] For the synthesis of the title compound, a two-step sequence is typically employed:
-
Formylation of Pyrrole: Pyrrole is treated with the Vilsmeier reagent, which is generated in situ from a phosphorous oxychloride (POCl₃) and dimethylformamide (DMF) mixture.[8] The electrophilic Vilsmeier reagent attacks the electron-rich C2 position of the pyrrole ring.[6] Subsequent hydrolysis of the resulting iminium salt intermediate yields 1H-pyrrole-2-carbaldehyde.[8]
-
Bromination: The resulting 1H-pyrrole-2-carbaldehyde is then selectively brominated at the C5 position using a suitable brominating agent, such as N-Bromosuccinimide (NBS), in a solvent like tetrahydrofuran (THF) to yield this compound. The aldehyde group is a deactivating group, but the strong activating nature of the pyrrole nitrogen directs the electrophilic substitution to the other vacant alpha-position (C5).
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show three key signals: a singlet for the aldehyde proton (CHO) typically downfield around δ 9.5 ppm, two doublets for the pyrrole ring protons (H3 and H4) between δ 6.0-7.5 ppm with a characteristic coupling constant (J ≈ 4 Hz), and a broad singlet for the N-H proton which can vary in chemical shift depending on solvent and concentration.
-
¹³C NMR: The carbon NMR would feature a signal for the carbonyl carbon around 180 ppm, and four signals for the pyrrole ring carbons, with the C5 carbon bearing the bromine atom being significantly influenced by the halogen's electronic effect.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band is expected in the range of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde.[9] Another characteristic feature is the N-H stretching vibration, which appears as a moderate to strong band around 3100-3300 cm⁻¹.[10] The aromatic C-H stretching vibrations of the pyrrole ring are typically observed just above 3000 cm⁻¹.[10]
Core Reactivity and Synthetic Utility
The synthetic power of this compound stems from its two distinct reactive sites. This allows for a diverse range of chemical transformations, making it a cornerstone intermediate in multi-step syntheses.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura)
The C5-bromo position is primed for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prominent.[11] This reaction forges a new carbon-carbon bond between the pyrrole ring and various aryl or heteroaryl groups, a structural motif ubiquitous in medicinal chemistry.[12]
Causality in Experimental Design:
-
Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) or a combination of Pd(OAc)₂ with a phosphine ligand like SPhos are commonly used.[11] These are chosen for their efficiency in the oxidative addition step with aryl bromides.
-
Base: A base, such as K₂CO₃ or Cs₂CO₃, is essential.[12][13] Its role is to activate the boronic acid partner by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step onto the palladium center.[14]
-
Solvent: A mixed solvent system, often 1,4-dioxane/water or dimethoxyethane (DME)/water, is used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base and boronic acid, ensuring all components can interact effectively.[11][12]
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Stir the mixture to form a suspension.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).[12][13]
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 5-aryl-1H-pyrrole-2-carbaldehyde product.
Knoevenagel Condensation
The aldehyde group at the C2 position is a classic electrophile for condensation reactions. The Knoevenagel condensation involves the reaction of this aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, like malononitrile or barbituric acid).[15][16]
Causality in Experimental Design:
-
Reactants: The electrophilicity of the pyrrole-2-carbaldehyde is sufficient to react with carbanions generated from active methylene compounds.
-
Catalyst: The reaction is typically catalyzed by a weak organic base, such as piperidine or pyrrolidine.[17][18] A strong base is avoided as it could induce self-condensation of the aldehyde or other side reactions.[16] The weak base is sufficient to deprotonate the active methylene compound to generate the nucleophilic enolate required for the initial addition step.[19]
-
Outcome: The reaction proceeds via a nucleophilic addition followed by dehydration, resulting in the formation of a new C=C double bond, typically yielding an α,β-unsaturated product.[19] These products are themselves valuable synthetic intermediates, for example, as Michael acceptors.[18]
Detailed Protocol: Knoevenagel Condensation with Malononitrile
This protocol is a representative procedure and may require optimization.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol, ~10 mol%) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. A precipitate often forms as the reaction proceeds. The reaction time can range from 2 to 6 hours.
-
Monitoring: Monitor the consumption of the starting aldehyde by TLC.
-
Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford the desired 2-((5-bromo-1H-pyrrol-2-yl)methylene)malononitrile. Further purification is typically not necessary but can be done by recrystallization if needed.
Applications in Medicinal Chemistry
The true value of this compound is realized in its application as a scaffold for molecules with potent biological activity. Pyrrole derivatives are known to possess a wide range of pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects.[2][20]
-
Synthesis of Kinase Inhibitors: The Knoevenagel condensation product of a substituted pyrrole-carboxaldehyde is a key intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[17] The α,β-unsaturated system formed is crucial for the molecule's bioactivity.
-
Construction of Novel Heterocycles: Through sequential Suzuki coupling followed by condensation chemistry on the aldehyde, complex, multi-ring heterocyclic systems can be constructed. These scaffolds are often explored in drug discovery programs for their ability to interact with various biological targets.[21]
-
Antibacterial Agents: The pyrrole nucleus is a core component of many antibacterial compounds.[20] Functionalization at the C2 and C5 positions using the aldehyde and bromide handles allows for the generation of libraries of novel pyrrole derivatives for screening against pathogenic bacteria.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Codes: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, safety glasses, and chemical-resistant gloves.
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its value lies not just in the inherent biological relevance of the pyrrole core, but in the strategic placement of two orthogonal reactive functional groups. The ability to perform selective, high-yielding transformations like Suzuki-Miyaura cross-coupling at the C5-bromo position and Knoevenagel condensation at the C2-aldehyde group provides chemists with a reliable and flexible platform for the synthesis of complex molecular architectures. For researchers in drug discovery and medicinal chemistry, a thorough understanding of the properties and reactivity of this compound is essential for designing and executing efficient synthetic routes to novel therapeutic agents.
References
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H. J. Anderson, C. E. Loader. (n.d.). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. Canadian Journal of Chemistry. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
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ChemSynthesis. (2025). 5-bromo-4-methyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]
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International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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MDPI. (2025). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Retrieved from [Link]
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Scribd. (2025). Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. Retrieved from [Link]
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National Institutes of Health. (2025). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. Retrieved from [Link]
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Biological and Molecular Chemistry. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Retrieved from [Link]
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Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 7.2. Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Journal of Drug Delivery and Therapeutics. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]
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Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]
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NIST WebBook. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Properties of 5-Bromo-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-1H-pyrrole-2-carbaldehyde is a halogenated heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block for more complex molecules, including potential therapeutic agents, necessitates a thorough understanding of its physical and chemical characteristics. This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound, outlines standard experimental protocols for their determination, and offers insights into the structural factors governing these properties. This document is intended to serve as a valuable resource for researchers actively working with this compound, enabling informed decisions in experimental design, reaction optimization, and material handling.
Introduction: The Significance of a Brominated Pyrrole Scaffold
Pyrrole, a five-membered aromatic heterocycle, is a foundational structural motif in a vast array of biologically active natural products and pharmaceutical agents. The introduction of a bromine atom and an aldehyde functional group onto the pyrrole ring, as in this compound, imparts unique reactivity and physicochemical properties. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, while the aldehyde group is a versatile precursor for the synthesis of imines, alcohols, and carboxylic acids. Consequently, this compound is a valuable intermediate in the synthesis of substituted pyrroles, a class of molecules with demonstrated anticancer, antibacterial, and anti-inflammatory activities. A precise knowledge of its physical properties is paramount for its effective utilization in multi-step synthetic campaigns and for ensuring the reproducibility of experimental outcomes.
Molecular Structure and Inherent Properties
The physical properties of this compound are a direct consequence of its molecular architecture. The interplay between the aromatic pyrrole ring, the electron-withdrawing aldehyde group, and the electronegative bromine atom dictates its polarity, melting point, and solubility.
Caption: Molecular structure of this compound.
Tabulated Physical Properties
The following table summarizes the key physical properties of this compound based on available data. It is important to distinguish between experimentally verified values and computationally predicted data.
| Property | Value | Data Type | Source(s) |
| Molecular Formula | C₅H₄BrNO | Experimental | [1][2][3] |
| Molecular Weight | 174.00 g/mol | Calculated | [1] |
| Appearance | Solid | Experimental | [4] |
| Melting Point | 93-94 °C | Experimental | [5] |
| Boiling Point | 282.1 ± 20.0 °C | Predicted | [5] |
| Density | 1.819 ± 0.06 g/cm³ | Predicted | [5] |
| XLogP3 | 1.5 | Computed | [1] |
| Hydrogen Bond Donor Count | 1 | Computed | [1] |
| Hydrogen Bond Acceptor Count | 1 | Computed | [1] |
| Topological Polar Surface Area | 32.9 Ų | Computed | [1] |
| Storage Conditions | Inert atmosphere, 2-8 °C | Recommendation |
Spectroscopic Characterization: A Note on Data Availability
As of the latest literature review, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not widely available in the public domain. While commercial suppliers may possess this data, it is not typically published in peer-reviewed literature. Therefore, this guide will outline the expected spectral characteristics and provide standardized protocols for acquiring this crucial data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Aldehyde Proton (CHO): A singlet in the region of δ 9.0-10.0 ppm.
-
Pyrrole Protons (CH): Two doublets in the aromatic region (δ 6.0-8.0 ppm), corresponding to the two protons on the pyrrole ring. The coupling constants would be indicative of their ortho relationship.
-
N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 175-185 ppm.
-
Pyrrole Carbons: Four distinct signals in the aromatic region (δ 100-140 ppm). The carbon bearing the bromine atom would be expected to be the most downfield of the ring carbons due to the halogen's electronegativity.
Infrared (IR) Spectroscopy
Expected Characteristic IR Absorptions:
-
N-H Stretch: A moderate to sharp band around 3300-3500 cm⁻¹.
-
C-H Stretch (aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C=O Stretch (aldehyde): A strong, sharp absorption in the range of 1680-1700 cm⁻¹.
-
C=C Stretch (aromatic): Medium to weak bands in the 1400-1600 cm⁻¹ region.
-
C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Expected Mass Spectrum Features:
-
Molecular Ion (M+): A prominent peak at m/z corresponding to the molecular weight (174.00 g/mol ). Due to the presence of bromine, an isotopic peak at M+2 of nearly equal intensity is expected, which is a characteristic signature of a monobrominated compound.
-
Fragmentation Pattern: Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29).
Solubility Profile: Predictions and Experimental Determination
Predicted Solubility:
-
High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in chlorinated solvents like dichloromethane and chloroform.
-
Moderate Solubility: Expected in polar protic solvents like methanol and ethanol, and in ethers such as tetrahydrofuran.
-
Low Solubility: Expected in non-polar solvents like hexanes and diethyl ether.
-
Insoluble: Expected in water.
Experimental Protocol for Solubility Determination
A standardized method for determining the solubility of a solid compound involves the preparation of a saturated solution followed by quantitative analysis.
Caption: Workflow for experimental solubility determination.
Experimental Methodologies for Physical Property Determination
To ensure the scientific rigor of data, standardized experimental procedures must be followed. Below are detailed protocols for determining the key physical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically ≤ 1 °C) is characteristic of a pure compound.
Caption: Protocol for melting point determination.
Conclusion and Future Directions
This technical guide has consolidated the available physical property data for this compound and provided a framework for the experimental determination of currently unavailable spectroscopic and solubility data. The presented information underscores the importance of this compound as a versatile building block in synthetic and medicinal chemistry. Future work should focus on the experimental validation of the predicted properties and the full spectroscopic characterization of this compound to create a complete and publicly accessible dataset for the scientific community. Such data will undoubtedly accelerate the discovery and development of novel pyrrole-based compounds with therapeutic potential.
References
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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ChemUniverse. This compound [P80648]. Available from: [Link]
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A Comprehensive Technical Guide to 5-Bromo-1H-pyrrole-2-carbaldehyde: A Key Heterocyclic Intermediate
Introduction
Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science, with the pyrrole ring being a particularly privileged structure.[1] Pyrrole derivatives are found in numerous natural products and FDA-approved drugs, exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] Among the vast family of pyrrole derivatives, 5-Bromo-1H-pyrrole-2-carbaldehyde stands out as a highly versatile and valuable synthetic intermediate. Its unique substitution pattern, featuring an electron-withdrawing aldehyde group and a reactive bromine atom, allows for diverse and regioselective chemical transformations.
This guide provides an in-depth technical overview of this compound, covering its core physicochemical properties, validated synthetic protocols, key applications in drug discovery, and essential safety and handling procedures. The content is tailored for researchers, chemists, and professionals in the field of drug development seeking to leverage this powerful building block in their synthetic strategies.
Physicochemical and Structural Properties
This compound is a solid at room temperature.[3] Its core identity is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis. The presence of the bromine atom significantly influences its reactivity and provides a handle for cross-coupling reactions, while the aldehyde group is a gateway for forming larger, more complex molecular architectures.
Molecular Structure
The structure consists of a five-membered pyrrole ring with a bromine atom at the 5-position and a carbaldehyde (formyl) group at the 2-position.
Caption: 2D Structure of this compound.
Core Data Summary
The fundamental properties of the compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄BrNO | [4][5][6][7][8][9] |
| Molecular Weight | 174.00 g/mol | [4][5][6][10] |
| Monoisotopic Mass | 172.94763 Da | [4][6] |
| CAS Number | 931-34-0 | [3][4][5] |
| Physical Form | Solid | [3][9] |
| Melting Point | 93-94 °C | [6][7] |
| Boiling Point (Predicted) | 282.1 ± 20.0 °C | [6][7] |
| InChI Key | YLPGXCJTAOMPRZ-UHFFFAOYSA-N | [3][8] |
| Purity (Typical) | 95-98% | [3][5][9] |
Synthesis and Purification
The synthesis of substituted pyrrole-2-carboxaldehydes is commonly achieved via the Vilsmeier-Haack reaction. This reliable and scalable method involves the formylation of an electron-rich heterocycle using a "Vilsmeier reagent," which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).
Synthetic Workflow Overview
The overall process involves the preparation of the Vilsmeier reagent, the electrophilic substitution reaction with the pyrrole substrate, a hydrolysis (workup) step to liberate the aldehyde, and finally, purification of the product.
Caption: General workflow for the Vilsmeier-Haack synthesis.
Detailed Experimental Protocol
This protocol is adapted from the well-established Vilsmeier-Haack formylation procedure for pyrroles.[11]
Materials:
-
2-Bromopyrrole (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (1.1 equivalents)
-
N,N-Dimethylformamide (DMF) (1.1 equivalents)
-
Ethylene dichloride (or similar inert solvent)
-
Sodium acetate trihydrate
-
Deionized water
-
Saturated sodium carbonate solution
-
Anhydrous sodium sulfate
-
Petroleum ether (for recrystallization)
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a stirrer and dropping funnel under an inert atmosphere (N₂ or Ar), add DMF (1.1 eq). Cool the flask in an ice bath to 0-5 °C.
-
Slowly add POCl₃ (1.1 eq) dropwise to the DMF, ensuring the internal temperature does not exceed 20 °C. The formation of the chloroiminium salt complex is exothermic.
-
After the addition is complete, remove the ice bath and stir the mixture for 15-20 minutes at room temperature.
-
Formylation Reaction: Re-cool the mixture to 0-5 °C and add ethylene dichloride.
-
Dissolve 2-Bromopyrrole (1.0 eq) in ethylene dichloride and add it dropwise to the stirred Vilsmeier reagent solution over 1 hour, maintaining the low temperature.
-
Once the addition is complete, remove the ice bath and heat the mixture to reflux for 15-30 minutes.
-
Workup and Hydrolysis: Cool the reaction mixture to room temperature. Cautiously add a solution of sodium acetate trihydrate in water. This step hydrolyzes the iminium intermediate to the final aldehyde and should be done carefully.
-
Heat the biphasic mixture to reflux again for 15 minutes with vigorous stirring.
-
Isolation and Purification: Cool the mixture and transfer it to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with additional solvent (e.g., ether or ethyl acetate).
-
Combine the organic layers, wash with a saturated sodium carbonate solution, then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., boiling petroleum ether) to obtain pure this compound.
Causality and Experimental Insight:
-
Temperature Control: The initial formation of the Vilsmeier reagent is highly exothermic. Low-temperature control is critical to prevent degradation of the reagent and unwanted side reactions.
-
Regioselectivity: Formylation of 2-substituted pyrroles preferentially occurs at the C5 position due to the electron-donating nature of the nitrogen atom directing the electrophilic attack to the alpha-positions. Since C2 is blocked, the reaction proceeds at C5.
-
Hydrolysis: The use of a buffered aqueous solution like sodium acetate is crucial for the controlled hydrolysis of the intermediate iminium salt to the desired aldehyde without causing polymerization or degradation of the acid-sensitive pyrrole ring.
Applications in Research and Drug Development
The synthetic utility of this compound stems from its two distinct functional handles, making it a cornerstone building block for constructing more complex, biologically active molecules.[2][12]
Caption: Synthetic utility of this compound.
-
Cross-Coupling Reactions: The C-Br bond is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at the 5-position, rapidly increasing molecular complexity.
-
Aldehyde Modifications: The aldehyde group is a versatile functional group that can undergo a wide array of transformations, including:
-
Reductive amination to form substituted amines.
-
Wittig reactions to introduce carbon-carbon double bonds.
-
Condensation reactions with hydrazines or amines to form hydrazones, imines, and other heterocyclic systems.[1]
-
-
Lead Compound Optimization: In drug discovery, this compound serves as a key intermediate for synthesizing libraries of analogs for structure-activity relationship (SAR) studies. For instance, the pyrrole core is present in marinopyrroles and other natural products with potent antibacterial activity.[1] By modifying the C2 and C5 positions of this scaffold, medicinal chemists can fine-tune the pharmacological properties of lead compounds to enhance potency and selectivity.[2]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and is harmful if swallowed or inhaled.[3][13]
Hazard Identification:
-
Hazard Statements:
Recommended Precautions and Handling:
-
Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[13][15] Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Handling: Avoid breathing dust, fumes, or vapor.[13][15] Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][14] For long-term stability, store under an inert atmosphere at 2-8 °C.[3][10]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[14][16]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water while removing contaminated clothing.[14][15]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[13][15]
-
If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[13][15]
Conclusion
This compound is a strategically important molecule in synthetic organic chemistry. Its well-defined physicochemical properties, coupled with its dual reactivity at the C2-aldehyde and C5-bromide positions, make it an invaluable precursor for a wide range of complex chemical entities. The established Vilsmeier-Haack synthesis provides a reliable route for its preparation on a laboratory scale. For researchers in drug discovery and materials science, mastering the chemistry of this building block opens a gateway to novel compounds with significant therapeutic and functional potential. Adherence to strict safety protocols is paramount when handling this compound to mitigate its associated hazards.
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ChemSynthesis. 5-bromo-4-methyl-1H-pyrrole-2-carbaldehyde. [Link]
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structure of 5-Bromo-1H-pyrrole-2-carbaldehyde
An In-depth Technical Guide to 5-Bromo-1H-pyrrole-2-carbaldehyde: Structure, Synthesis, and Reactivity
Abstract
This compound is a pivotal heterocyclic building block in modern organic synthesis. Its unique electronic and structural features, arising from the interplay between the electron-rich pyrrole nucleus, the electron-withdrawing aldehyde group, and the halogen substituent, make it a versatile precursor for the development of complex molecular architectures. This guide provides a comprehensive technical overview of its structure, properties, synthesis, spectroscopic characterization, and reactivity, with a focus on its applications for researchers in medicinal chemistry and materials science.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₅H₄BrNO, is a substituted pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom.[1][2][3] The core structure consists of a pyrrole ring with a bromine atom at the C5 position and a formyl (aldehyde) group at the C2 position. This substitution pattern is critical to its chemical behavior, influencing the reactivity of the aldehyde, the acidity of the N-H proton, and the susceptibility of the ring to further modification.
Caption: 2D Structure of this compound.
Physicochemical Data Summary
The compound is typically an off-white to yellow solid under standard conditions.[4] Its key properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 931-34-0 | [1][3] |
| Molecular Formula | C₅H₄BrNO | [1][2][3] |
| Molecular Weight | 174.00 g/mol | [1][2] |
| Melting Point | 93-94 °C | [2][3][4] |
| Boiling Point | 282.1 ± 20.0 °C (Predicted) | [2][3][4] |
| Density | 1.819 ± 0.06 g/cm³ (Predicted) | [2][4] |
| pKa | 14.22 ± 0.50 (Predicted) | [2][4] |
| Appearance | Off-white to yellow solid | [4] |
| Storage | 2-8°C under inert gas | [4] |
Synthesis Pathway: The Vilsmeier-Haack Reaction
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of an appropriate pyrrole precursor. This reaction is a powerful tool for introducing a formyl group onto electron-rich aromatic rings.[5][6] The mechanism involves the in-situ formation of a chloroiminium ion, known as the Vilsmeier reagent, from a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[6] This electrophilic species then attacks the electron-rich pyrrole ring, followed by hydrolysis during workup to yield the aldehyde.[6][7]
For the synthesis of the target compound, 2-bromopyrrole serves as the ideal starting material. The formylation occurs preferentially at the C5 position, which is electronically activated and sterically accessible.
Caption: Vilsmeier-Haack synthesis workflow for this compound.
Experimental Protocol: Vilsmeier-Haack Formylation
Self-Validating System: This protocol includes checkpoints for reaction completion and product purity, ensuring a reliable outcome.
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C. Stir the resulting mixture at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent. The causality here is that the reaction is exothermic, and controlled addition prevents side reactions.
-
Substrate Addition: Dissolve 2-bromopyrrole in a suitable solvent (e.g., anhydrous 1,2-dichloroethane) and add it dropwise to the Vilsmeier reagent solution, again maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot validates the progression.
-
Hydrolysis: Cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate or sodium acetate until the mixture is neutral or slightly basic. This step hydrolyzes the intermediate iminium salt to the final aldehyde.
-
Extraction & Purification: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound as a solid. Purity can be confirmed by melting point analysis and spectroscopic methods.
Structural Elucidation: Spectroscopic Signature
The definitive is confirmed through a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is highly characteristic. It will show a signal for the aldehyde proton (CHO) at a downfield chemical shift (typically 9.5-9.6 ppm). The N-H proton appears as a broad singlet, often further downfield (>10 ppm). The two coupled protons on the pyrrole ring (at C3 and C4) will appear as distinct doublets in the aromatic region (6.0-7.5 ppm), with a coupling constant (³JHH) characteristic of adjacent protons on a pyrrole ring.
-
¹³C NMR: The carbon spectrum will show five distinct signals. The aldehyde carbonyl carbon is the most deshielded (175-185 ppm). The four carbons of the pyrrole ring will appear in the aromatic region (110-140 ppm), with the carbon bearing the bromine (C5) and the carbon attached to the aldehyde (C2) being significantly influenced by their respective substituents.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups. A strong, sharp absorption band around 1650-1680 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde. A broad absorption in the region of 3100-3400 cm⁻¹ corresponds to the N-H stretching vibration. C-H stretching vibrations for the aromatic ring and the aldehyde are typically observed around 3100 cm⁻¹ and 2850-2750 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. The electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺). A crucial diagnostic feature is the isotopic pattern for bromine. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, confirming the presence of a single bromine atom in the molecule.
| Spectroscopic Data | Characteristic Signature |
| ¹H NMR | Aldehyde proton (~9.5 ppm), N-H proton (>10 ppm), two aromatic doublets (6.0-7.5 ppm) |
| IR (cm⁻¹) | ~3200 (N-H stretch, broad), ~1660 (C=O stretch, strong), ~2800 (Aldehyde C-H stretch) |
| MS (m/z) | Molecular ion peaks at ~173 and ~175 (M⁺, M+2), characteristic of one bromine atom |
Chemical Reactivity and Synthetic Utility
The molecule's reactivity is dictated by its three main components: the aldehyde, the N-H group, and the C-Br bond. This trifunctional nature makes it a highly valuable synthetic intermediate.
-
Reactions at the Aldehyde: The formyl group undergoes all typical aldehyde reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic additions and condensations (e.g., Wittig, Knoevenagel, Henry reactions) to extend the carbon chain.
-
Reactions at the C-Br Bond: The bromine atom is a versatile handle for cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Stille, Heck, and Sonogashira couplings allow for the introduction of a wide array of aryl, alkyl, or alkynyl groups at the C5 position.
-
Reactions at the N-H Bond: The pyrrolic nitrogen can be deprotonated with a suitable base and subsequently alkylated or acylated, enabling the introduction of substituents on the nitrogen atom. This is often done to modulate the compound's electronic properties or solubility.
Caption: Key reactivity sites of this compound.
Applications in Research and Development
The utility of this compound is most prominent in the field of drug discovery. Pyrrole-containing compounds exhibit a wide range of biological activities.[8] This specific building block has been incorporated into the synthesis of novel compounds investigated for their potential as antitumor agents.[9] For instance, it can serve as a key intermediate in the construction of complex heterocyclic systems like pyrrolo[2,3-b]pyridines, which are scaffolds found in kinase inhibitors used in cancer therapy.[9] Its ability to undergo sequential, regioselective modifications at its three reactive sites allows for the systematic construction of compound libraries for high-throughput screening.
Safety Profile
As with any laboratory chemical, proper handling is essential. This compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn, and all manipulations should be performed in a well-ventilated fume hood.
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One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - PMC - NIH. [Link]
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reactivity of 5-Bromo-1H-pyrrole-2-carbaldehyde
An In-depth Technical Guide to the Reactivity of 5-Bromo-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a trifunctional heterocyclic compound of significant interest in synthetic organic chemistry. Its unique electronic architecture, featuring an electron-rich pyrrole core modulated by two electron-withdrawing groups—a formyl group at the C2 position and a bromine atom at C5—renders it a versatile and highly reactive building block. This guide provides a comprehensive analysis of its reactivity, focusing on the principal reaction pathways at each functional site. We will explore the causality behind experimental choices for key transformations, including palladium-catalyzed cross-coupling reactions, aldehyde condensations, and modifications of the pyrrole nitrogen. Detailed, field-proven protocols and mechanistic diagrams are provided to equip researchers with the knowledge to effectively utilize this powerful synthetic intermediate in the development of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.
Introduction: The Strategic Importance of a Trifunctional Building Block
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2] this compound emerges as a particularly valuable intermediate due to the orthogonal reactivity of its three functional groups.[3]
The strategic placement of these groups allows for a sequence of selective transformations:
-
The aldehyde at C2 serves as a versatile handle for chain extension, cyclization, and the introduction of diverse functionalities through condensation, oxidation, or reduction.
-
The bromo group at C5 is a prime site for carbon-carbon and carbon-heteroatom bond formation, most notably through transition-metal-catalyzed cross-coupling reactions.
-
The pyrrole N-H provides a site for substitution, which can be used to modulate the electronic properties of the ring or to attach the scaffold to other molecular fragments.
This guide will dissect the reactivity profile of this molecule, providing both theoretical understanding and practical, actionable protocols for its synthetic application.
Physicochemical and Spectroscopic Profile
A clear understanding of a compound's physical properties is fundamental to its application in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrNO | [4][5][6] |
| Molecular Weight | 174.00 g/mol | [4][7] |
| Appearance | Off-white to yellow solid | [5][8] |
| Melting Point | 93-94 °C | [7][8] |
| Boiling Point | 282.1±20.0 °C (Predicted) | [7][8] |
| CAS Number | 931-34-0 | [4][5][7] |
| Storage Conditions | Inert atmosphere, 2-8 °C | [9] |
Synthesis Overview: The Vilsmeier-Haack Reaction
The most common and efficient method for the synthesis of pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction.[10][11][12] This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[12][13]
For the synthesis of the title compound, the process would start with 2-bromopyrrole. The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile in an electrophilic aromatic substitution reaction, primarily targeting the electron-rich C5 position of the pyrrole ring. However, to obtain this compound, one would typically start with pyrrole, perform the Vilsmeier-Haack formylation to get pyrrole-2-carbaldehyde[14], and then selectively brominate the C5 position.
Core Reactivity Analysis: A Tale of Three Functional Groups
The is a direct consequence of the interplay between its electron-donating pyrrole ring and the two electron-withdrawing substituents.
Caption: Reactivity map of this compound.
Reactivity of the C-Br Bond: Gateway to Molecular Complexity
The carbon-bromine bond at the C5 position is the most synthetically versatile site for elaboration. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
This reaction is a cornerstone of modern synthetic chemistry for forming C(sp²)-C(sp²) bonds.[15][16] It involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[15] The electron-deficient nature of the C5 position, influenced by the adjacent aldehyde, makes it highly susceptible to the initial oxidative addition step of the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Sonogashira coupling is an exceptionally efficient method for forming a bond between an aryl halide and a terminal alkyne.[17][18][19] The reaction is co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[17] This transformation is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and natural product synthesis.
Reactivity of the Aldehyde Group
The formyl group at C2 is a classic electrophilic site. It readily undergoes reactions typical of aldehydes, providing a secondary avenue for molecular diversification after the C-Br bond has been functionalized.
-
Condensation Reactions: It can react with active methylene compounds (e.g., malononitrile, cyanoacetates) in Knoevenagel-type condensations to form α,β-unsaturated systems.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) provides access to various aminomethylpyrroles.
-
Wittig Reaction: Olefination using phosphorus ylides can convert the aldehyde into a vinyl group.
-
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further functional handles.
Reactivity of the Pyrrole N-H
The nitrogen atom of the pyrrole ring can be deprotonated with a suitable base (e.g., NaH) to form a nucleophilic anion. This allows for N-alkylation or N-acylation, which is often a necessary step to protect the N-H during subsequent reactions or to introduce specific side chains that can influence biological activity or solubility.
Validated Synthetic Protocols
The following protocols are presented as robust starting points for the synthetic manipulation of this compound. Researchers should note that optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes a typical procedure for the palladium-catalyzed coupling of the title compound with an arylboronic acid.[16][20][21]
Objective: To synthesize 5-Phenyl-1H-pyrrole-2-carbaldehyde.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add Pd(dppf)Cl₂ to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-phenyl-1H-pyrrole-2-carbaldehyde.
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5-Bromo-1H-pyrrole-2-carbaldehyde stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of 5-Bromo-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its utility is derived from the reactive aldehyde group and the pyrrole core, which is amenable to further functionalization. However, the inherent chemical nature of the pyrrole ring, especially when substituted with an electron-withdrawing aldehyde group, renders the compound susceptible to degradation. This guide provides a comprehensive overview of the stability challenges associated with this compound and delineates field-proven protocols for its optimal storage and handling to ensure its integrity for research and development applications.
The Chemical Nature and Inherent Instability of Pyrrole Aldehydes
This compound belongs to the 2-formylpyrrole class of compounds.[1] While synthetically versatile, pyrroles and their derivatives are notoriously prone to degradation, a characteristic that researchers must proactively manage.[2][3] The primary pathways of degradation are oxidation and polymerization, which are significantly accelerated by exposure to common laboratory environmental factors.[4]
Causality of Degradation:
-
Oxidation: The electron-rich pyrrole ring is susceptible to oxidation when exposed to atmospheric oxygen. This process can lead to the formation of colored, highly conjugated byproducts and a loss of the desired compound's structural integrity.
-
Polymerization: Light, particularly UV radiation, and heat can catalyze the polymerization of pyrrole derivatives.[4] This results in the formation of insoluble, often dark-colored, polymeric materials, which can complicate reactions and analytical measurements. A visible change in the material from an off-white or light brown solid to a dark brown or reddish substance is a clear indicator of significant degradation.[4]
-
Moisture: As with many reactive aldehydes, moisture can be detrimental, potentially leading to hydration or other side reactions that compromise purity.
The following diagram illustrates the primary environmental factors that contribute to the degradation of the compound.
Caption: Key environmental factors leading to compound degradation.
Recommended Storage Protocols
To mitigate degradation and preserve the chemical integrity of this compound, adherence to stringent storage conditions is paramount. The recommendations provided by various chemical suppliers are consistent and reflect the compound's sensitive nature.[5][6]
Table 1: Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows the rate of decomposition and polymerization reactions.[5][6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen.[5][6] |
| Light | Protect from Light | Minimizes light-catalyzed polymerization. Use of amber vials or wrapping containers in foil is advised.[4] |
| Container | Tightly Sealed | Prevents exposure to atmospheric oxygen and moisture.[7][8] |
Laboratory Handling: A Self-Validating Workflow
Proper handling is as critical as storage for maintaining the compound's purity. The following workflow is designed to minimize exposure to detrimental conditions during experimental use. This protocol acts as a self-validating system; by adhering to it, the researcher minimizes the risk of introducing degradation-related variables into their experiments.
Caption: Recommended workflow for handling this compound.
Expert Commentary on the Workflow:
-
Step 1 (Equilibration): Bringing the sealed container to room temperature before opening is crucial. Opening a cold vial will cause atmospheric moisture to condense on the solid, introducing water and accelerating degradation.
-
Step 2 (Inert Atmosphere): This is the most critical step to prevent oxidation. Working in a glovebox is ideal. If not available, quickly weighing the compound and flushing the vial with an inert gas before resealing is a viable alternative.
-
Step 4 (Fresh Solutions): The instability of pyrrole aldehydes extends to solutions.[4] Solutions should be prepared immediately before use to ensure accurate concentrations and minimize the impact of solvent-mediated degradation.
Protocol for Purity Assessment of Stored Material
Researchers should periodically validate the quality of their stored this compound, especially if the material is old or has been handled multiple times.
Objective: To assess the purity and detect potential degradation of a stored sample.
Methodology:
-
Visual Inspection:
-
Solubility Test:
-
Dissolve a small amount of the compound in a suitable solvent (e.g., Chloroform, DMSO).
-
The presence of insoluble particulate matter suggests polymerization has occurred.
-
-
Analytical Characterization (¹H NMR Spectroscopy):
-
Acquire a ¹H NMR spectrum in a deuterated solvent (e.g., DMSO-d₆).
-
Reference Spectrum: The spectrum of a pure sample should show sharp, well-defined peaks corresponding to the pyrrole and aldehyde protons.
-
Signs of Degradation: Look for a general broadening of peaks, the appearance of new, unidentifiable signals in the aromatic or baseline region, and a decrease in the integration value of the aldehyde proton relative to other protons. This indicates the formation of impurities and polymeric material.
-
-
Chromatographic Analysis (HPLC/LC-MS):
-
Analyze a freshly prepared solution via reverse-phase HPLC.
-
Purity Check: A pure sample should exhibit a single major peak at the expected retention time.
-
Degradation Analysis: The presence of multiple, smaller peaks, especially near the solvent front or at later retention times, is indicative of impurities and degradation products. LC-MS can be used to identify the masses of these impurities.
-
Safety and Hazard Information
This compound is a hazardous substance and must be handled with appropriate safety precautions.[7]
Table 2: Summary of Hazard Statements
| Hazard Code | Description |
| H302 | Harmful if swallowed.[7] |
| H315 | Causes skin irritation.[7] |
| H319 | Causes serious eye irritation.[7] |
| H332 | Harmful if inhaled.[7] |
| H335 | May cause respiratory irritation.[7] |
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[10]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).[10]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[8]
-
Respiratory Protection: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.[8]
Conclusion
The utility of this compound as a synthetic intermediate is undeniable. However, its inherent instability necessitates a disciplined approach to its storage and handling. By understanding the mechanisms of its degradation—primarily oxidation and polymerization—and implementing the rigorous protocols outlined in this guide, researchers can ensure the compound's integrity, leading to more reliable, reproducible, and successful experimental outcomes. The core principles are exclusion of air, light, and moisture, combined with low-temperature storage and careful handling practices.
References
[2] Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(8), 835-852. Retrieved from [Link]
[3] Gribble, G. W. (2010). Recent developments in the synthesis of pyrroles. In Targets in Heterocyclic Systems (Vol. 14, pp. 1-36). Italian Chemical Society. (General reference on pyrrole reactivity, not directly linked)
[11] Anderson, H. J., & Loader, C. E. (1985). Pyrrole chemistry. An introduction. Krieger Publishing Company. (General reference on pyrrole chemistry, not directly linked)
[12] Chen, J., et al. (2018). Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3). The Journal of Organic Chemistry, 83(15), 8533-8541. Retrieved from [Link]
[1] Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. RSC Advances, 8(54), 30647-30664. Retrieved from [Link]
[13] Xu, K., et al. (2020). Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts. Organic Letters, 22(15), 6107-6111. Retrieved from [Link]
[14] PubChem. (n.d.). This compound. Retrieved from [Link]
[15] Gilow, H. M., & Burton, D. E. (1981). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry, 46(11), 2221-2225. Retrieved from [Link]
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The Enduring Significance of Pyrrole-2-Carbaldehyde: From Maillard Reactions to Advanced Pharmaceuticals
An In-depth Technical Guide on the Discovery, History, and Evolving Synthesis of a Cornerstone Heterocycle
Introduction: The Unassuming Architect of Molecular Complexity
Pyrrole-2-carbaldehyde, a deceptively simple heterocyclic aldehyde, stands as a cornerstone in the edifice of organic synthesis and medicinal chemistry. Its rigid, electron-rich pyrrole core, combined with the versatile reactivity of the aldehyde functional group, has made it an indispensable building block for a vast array of complex molecules, from life-sustaining natural products to cutting-edge pharmaceuticals and functional materials. This guide delves into the rich history of pyrrole-2-carbaldehyde, tracing its journey from its discovery in natural sources to the sophisticated synthetic methodologies that have evolved to meet the demands of modern chemical research. We will explore the causal relationships behind key experimental choices in its synthesis and illuminate its pivotal role as a precursor to molecular innovation.
Chapter 1: Nature's Blueprint - The Discovery and Biosynthesis of Pyrrole-2-Carbaldehydes
The story of pyrrole-2-carbaldehydes begins not in a laboratory, but in the complex chemical tapestry of nature. These compounds are surprisingly widespread, having been isolated from a diverse range of natural sources, including fungi, plants, and marine sponges.[1][2] Their presence is often linked to the non-enzymatic Maillard reaction, a complex series of reactions between amino acids and reducing sugars that is responsible for the browning and flavor of cooked foods.[2]
One of the most significant naturally occurring pyrrole-2-carbaldehyde derivatives is pyrraline , a well-known molecular marker for diabetes that is formed in vivo through advanced glycation end products (AGEs).[2] The formation of N-substituted-5-methoxymethyl-2-formyl-pyrroles from the chemical condensation of glucose and alkylamines under acidic conditions is considered the first example of the preparation of a pyrrole-2-carbaldehyde.[1] This reaction, which can occur under physiological conditions, underscores the fundamental role of Maillard-type chemistry in the natural origin of these compounds.[1][2]
Beyond the Maillard reaction, specific biosynthetic pathways have been identified. For instance, the biosynthesis of a pyrrole-2-carbaldehyde has been achieved via enzymatic CO2 fixation, where pyrrole is converted to its 2-carbaldehyde derivative using a combination of a UbiD-type decarboxylase and a carboxylic acid reductase.[3] This discovery opens up greener, more sustainable avenues for the production of these valuable compounds.
Chapter 2: The Alchemist's Pursuit - A History of Chemical Synthesis
The quest to synthesize pyrrole-2-carbaldehydes in the laboratory has been a long and evolving journey, marked by the development of seminal named reactions and continuous innovation. The ability to control the substitution pattern on the pyrrole ring and efficiently introduce the formyl group has been a central theme in this narrative.
Early Methodologies: Foundational Formylations
While the condensation of sugars and amines provided the first glimpse into pyrrole-2-carbaldehyde formation, early synthetic chemists sought more general and controllable methods. Among the earliest and most enduring methods for the formylation of electron-rich heterocycles like pyrrole are the Vilsmeier-Haack and Reimer-Tiemann reactions.
The Vilsmeier-Haack reaction, developed in the 1920s, remains one of the most reliable and widely used methods for the synthesis of pyrrole-2-carbaldehydes.[4] The reaction employs a pre-formed "Vilsmeier reagent," typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4][5] This electrophilic iminium salt then attacks the electron-rich pyrrole ring, followed by hydrolysis to yield the aldehyde.
The regioselectivity of the Vilsmeier-Haack reaction on unsubstituted pyrrole is a classic example of electrophilic aromatic substitution on this heterocycle, strongly favoring attack at the C2 position due to the superior ability of the nitrogen atom to stabilize the resulting cationic intermediate.[4]
Mechanism of the Vilsmeier-Haack Reaction:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion.
-
Electrophilic Attack: The electron-rich pyrrole attacks the Vilsmeier reagent, preferentially at the C2 position, to form a sigma complex.
-
Aromatization: Loss of a proton restores the aromaticity of the pyrrole ring.
-
Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield pyrrole-2-carbaldehyde.
Caption: Mechanism of the Vilsmeier-Haack formylation of pyrrole.
The Reimer-Tiemann reaction, traditionally used for the ortho-formylation of phenols, can also be applied to pyrrole. However, the reaction of pyrrole with chloroform and a strong base takes an interesting and synthetically useful turn. Instead of direct formylation, the reaction proceeds through a dichlorocarbene intermediate, which undergoes addition to the pyrrole ring followed by rearrangement to yield 3-chloropyridine.[6] While not a direct route to pyrrole-2-carbaldehyde, this reaction is historically significant and demonstrates the diverse reactivity of the pyrrole nucleus. Direct formylation to give pyrrole-2-carbaldehyde can be achieved under Reimer-Tiemann conditions, but yields are often low.[6][7]
Mechanism of the Reimer-Tiemann Reaction with Pyrrole:
-
Dichlorocarbene Formation: Chloroform reacts with a strong base to generate the highly reactive dichlorocarbene (:CCl₂).
-
Cycloaddition: The dichlorocarbene adds to the C2-C3 double bond of the pyrrole ring to form a dichlorocyclopropane intermediate.
-
Ring Expansion and Rearrangement: The unstable dichlorocyclopropane undergoes a ring-opening and rearrangement cascade, leading to the formation of 3-chloropyridine.
Caption: The abnormal Reimer-Tiemann reaction of pyrrole.
Building from the Ground Up: The Paal-Knorr Synthesis
A fundamentally different approach to constructing the pyrrole ring itself, with the potential for incorporating a formyl group precursor, is the Paal-Knorr synthesis.[8][9] Independently reported by Carl Paal and Ludwig Knorr in 1884, this powerful reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[8][10]
The versatility of the Paal-Knorr synthesis lies in the ability to pre-functionalize the 1,4-dicarbonyl starting material, thereby dictating the substitution pattern of the final pyrrole product. While not a direct formylation method, it is a cornerstone of pyrrole synthesis and has been adapted to produce pyrrole-2-carbaldehydes.
Mechanism of the Paal-Knorr Pyrrole Synthesis:
-
Hemiaminal Formation: The amine attacks one of the carbonyl groups to form a hemiaminal.
-
Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group to form a five-membered ring.
-
Dehydration: The resulting dihydroxy-pyrrolidine intermediate undergoes sequential dehydration steps to form the aromatic pyrrole ring.
Caption: Generalized mechanism of the Paal-Knorr pyrrole synthesis.
A Comparative Overview of Classical Synthetic Methods
| Method | Reagents | Key Intermediate | Advantages | Disadvantages |
| Vilsmeier-Haack | POCl₃, DMF | Vilsmeier reagent | High yields, reliable, good regioselectivity | Requires stoichiometric amounts of reagents |
| Reimer-Tiemann | CHCl₃, Base | Dichlorocarbene | Readily available reagents | Often low yields of aldehyde, can lead to rearrangement products (e.g., 3-chloropyridine) |
| Paal-Knorr | 1,4-Dicarbonyl, Amine | Hemiaminal | High versatility in substitution patterns | Requires synthesis of the 1,4-dicarbonyl precursor |
Chapter 3: The Modern Era - Innovations in Synthesis
Driven by the principles of green chemistry and the need for greater efficiency and molecular diversity, modern organic synthesis has ushered in a new era of pyrrole-2-carbaldehyde preparation.
Oxidative Annulation Strategies
Recent advancements have focused on the de novo synthesis of the pyrrole-2-carbaldehyde core through multicomponent reactions. One notable example is the iodine/copper-mediated oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate esters.[11] This method avoids the use of harsh oxidants and proceeds with high selectivity, offering a more sustainable route to polysubstituted pyrrole-2-carbaldehydes.[11] Mechanistic studies suggest that the aldehyde oxygen atom originates from molecular oxygen, highlighting the elegance and efficiency of this approach.[11]
Biocatalysis: Nature's Approach to a Greener Synthesis
Harnessing the power of enzymes, biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. As mentioned earlier, the enzymatic carboxylation of pyrrole to pyrrole-2-carboxylic acid, followed by reduction, has been demonstrated to produce pyrrole-2-carbaldehyde.[3] This chemoenzymatic cascade operates under mild conditions and utilizes CO₂ as a C1 source, aligning perfectly with the goals of sustainable chemistry.
Chapter 4: The Gateway to Complexity - Pyrrole-2-Carbaldehyde in Advanced Synthesis
The true value of pyrrole-2-carbaldehyde lies in its role as a versatile intermediate for the construction of more complex and functionally rich molecules.
Porphyrins: The Pigments of Life
Pyrrole-2-carbaldehydes, along with other pyrrole derivatives, are fundamental building blocks in the synthesis of porphyrins, the macrocyclic compounds that form the core of heme in hemoglobin and chlorophyll in plants. The condensation of pyrroles and aldehydes under acidic conditions, followed by oxidation, is a common strategy for constructing the porphyrin macrocycle.[12][13][14] The precise control over the pyrrole and aldehyde components allows for the synthesis of a wide variety of substituted porphyrins with tailored electronic and photophysical properties for applications in catalysis, materials science, and photodynamic therapy.
Caption: Simplified schematic of porphyrin synthesis.
A Scaffold for Drug Discovery
The pyrrole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[15] Pyrrole-2-carbaldehyde serves as a critical starting material for the synthesis of these drug molecules, enabling the efficient construction of the pyrrole core and subsequent elaboration of its substituents.[15][16] Its derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[16] The aldehyde functionality provides a convenient handle for introducing diverse functional groups and building molecular complexity, accelerating the drug discovery and development pipeline.[15]
Conclusion: A Timeless Reagent for a Modern World
The journey of pyrrole-2-carbaldehyde, from its origins in the chemistry of life to its central role in the synthesis of life-saving drugs and advanced materials, is a testament to its enduring importance. The evolution of its synthesis, from classical named reactions to modern biocatalytic and multicomponent strategies, reflects the broader progress of organic chemistry itself – a continuous drive towards greater efficiency, elegance, and sustainability. As researchers continue to push the boundaries of molecular design, this unassuming heterocyclic aldehyde will undoubtedly remain an indispensable tool in the chemist's arsenal, enabling the creation of novel molecules that will shape the future of science and medicine.
References
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Paal–Knorr synthesis. Wikipedia. [Link]
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A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Royal Society of Chemistry. [Link]
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Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
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Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. YouTube. [Link]
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Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. National Center for Biotechnology Information. [Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
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The Power of Pyrrole-2-carboxaldehyde in Drug Discovery and Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]
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Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. [Link]
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How does the reaction between pyrrole and an aldehyde work in the synthesis of porphyrin? Quora. [Link]
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Pyrrole-2-carboxaldehyde. Organic Syntheses. [Link]
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Reimer Tiemann Reaction: Mechanism and application. Chemistry Notes. [Link]
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What is the reaction of preparation of pyrrol-2-aldehyde from pyrrole? Quora. [Link]
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Buy Pyrrole-2-Carbaldehyde at Affordable Price, Grade. Industrial Chemicals. [Link]
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Investigation of porphyrin-forming reactions. Part 1. Pyrrole + aldehyde oligomerization in two-step, one-flask syntheses of meso-substituted porphyrins. Royal Society of Chemistry. [Link]
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Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]
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Large-Scale Green Synthesis of Porphyrins. National Center for Biotechnology Information. [Link]
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Two-step Mechanochemical Synthesis of Porphyrins. National Center for Biotechnology Information. [Link]
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Investigation of Porphyrin-Forming Reactions. Part 1. Pyrrole + Aldehyde Oligomerization in Two-Step, One-Flask Syntheses of meso-Substituted Porphyrins. ResearchGate. [Link]
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Brominated Pyrrole Building Blocks: A Technical Guide to Synthesis, Reactivity, and Application
This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of brominated pyrrole building blocks. Moving beyond a simple recitation of facts, this document delves into the strategic considerations and mechanistic underpinnings that govern the synthesis and application of these versatile heterocyclic scaffolds. Herein, we explore the nuances of their preparation, the logic behind their reactivity in pivotal cross-coupling reactions, and their proven value in the synthesis of complex, biologically active molecules.
The Strategic Importance of the Pyrrole Scaffold
The pyrrole ring, a five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry and materials science.[1][2][3][4] Its presence in a multitude of natural products and synthetic bioactive compounds, ranging from anti-inflammatory agents to anticancer drugs, underscores its significance.[3][5] The unique electronic properties of the pyrrole nucleus make it a versatile building block, amenable to a wide range of chemical transformations that enable the construction of diverse molecular architectures.[1][3][6]
Synthesis of Brominated Pyrroles: Controlling Regioselectivity
The introduction of bromine atoms onto the pyrrole ring is a critical first step in harnessing its synthetic potential. Bromination not only serves to activate the pyrrole for subsequent cross-coupling reactions but also plays a crucial role in the biological activity of many natural products.[7][8]
Electrophilic Bromination: A Balancing Act of Reactivity
Pyrrole is an electron-rich heterocycle, highly activated towards electrophilic aromatic substitution.[9] This inherent reactivity can be a double-edged sword, often leading to polybromination.[9] Therefore, careful control of reaction conditions and the judicious choice of a brominating agent are paramount for achieving selective monobromination.[9]
Due to the electronic properties of the pyrrole ring, electrophilic substitution, including bromination, preferentially occurs at the C2 (α) position.[9] This is because the intermediate carbocation (arenium ion) is better stabilized by resonance when the electrophile attacks the C2 position compared to the C3 (β) position.[9] If the C2 and C5 positions are occupied, substitution will then occur at the C3 and C4 positions.[9]
Common Brominating Agents and Their Characteristics:
| Brominating Agent | Characteristics | Typical Conditions | Ref. |
| N-Bromosuccinimide (NBS) | Mild and selective, often providing monobrominated pyrroles. | -78 °C to room temperature in THF. | [9][10] |
| Tetrabutylammonium Tribromide (TBABr₃) | A stable, crystalline solid that serves as a mild source of bromine, allowing for controlled bromination. Can influence regioselectivity in substituted pyrroles. | Ambient temperature in CH₂Cl₂. | [9][11][12] |
| Molecular Bromine (Br₂) | Highly reactive, often leads to polybromination if not carefully controlled. | Low temperatures, often with a scavenger for HBr. | [9][13] |
| Dimethyl Sulfoxide (DMSO) and Hydrobromic Acid (HBr) | A mild and highly selective system for the bromination of pyrrole derivatives. | Not specified | [9][14] |
Substrate-Controlled Regioselectivity
The directing effect of substituents on the pyrrole ring can be exploited to achieve desired regioselectivity. For instance, with 2-substituted pyrroles, the nature of the substituent dictates the position of subsequent bromination. Electron-withdrawing groups (EWGs) at the C2 position generally favor bromination at the C4-position.[11][13] Conversely, electron-donating groups (EDGs) at C2 tend to direct bromination to the C5-position.[13]
A notable example is the substrate-controlled regioselective bromination of pyrrole-2-carboxamides using Tetrabutylammonium Tribromide (TBABr₃), which preferentially yields the 5-brominated product.[11][13] This contrasts with the use of NBS, which typically favors C4-bromination in the presence of a C2-acyl group.[9][11]
Experimental Protocol: Selective Monobromination of a C2-Acyl Pyrrole using NBS
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the C2-acyl pyrrole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).[9]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[9]
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the cooled pyrrole solution over 15-20 minutes.[9]
-
Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).[9]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reactivity of Brominated Pyrroles in Cross-Coupling Reactions
Brominated pyrroles are exceptionally valuable building blocks due to their ability to participate in a variety of palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of substituted pyrroles.
Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the derivatization of brominated pyrroles, owing to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[15][16][17]
A critical consideration in the Suzuki coupling of bromopyrroles is the potential for dehalogenation, particularly with unprotected pyrroles. Protection of the pyrrole nitrogen, often with a Boc or SEM group, can suppress this side reaction and lead to higher yields of the desired coupled product.[17]
Typical Suzuki-Miyaura Coupling Conditions:
Stille Coupling: An Alternative C-C Bond Formation
The Stille coupling provides a valuable alternative to the Suzuki-Miyaura reaction, particularly when the corresponding boronic acids are unstable or difficult to prepare.[18][19] This reaction involves the coupling of a bromopyrrole with an organotin reagent, catalyzed by palladium.[18][19][20] While powerful, the toxicity of organotin compounds is a significant drawback.[18][19]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for introducing alkynyl functionalities onto the pyrrole ring.[21][22] This reaction couples a bromopyrrole with a terminal alkyne and is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[21][22] The resulting alkynylpyrroles are versatile intermediates for further transformations.
Applications in the Synthesis of Bioactive Molecules
The true value of brominated pyrrole building blocks is realized in their application to the total synthesis of complex natural products and the development of novel pharmaceutical agents.
Marine Alkaloids: A Rich Source of Bromopyrrole-Containing Compounds
Marine organisms, particularly sponges, are a prolific source of structurally diverse and biologically active alkaloids, many of which feature a brominated pyrrole core.[23][24] These compounds exhibit a wide range of medicinal properties, including anticancer, antimicrobial, anti-inflammatory, and anti-biofilm activities.[23][24] The family of oroidin alkaloids, for example, is a prominent class of marine natural products that has inspired significant synthetic efforts.[23][24]
The synthesis of these marine alkaloids often relies on the strategic use of brominated pyrrole intermediates and subsequent cross-coupling reactions to construct the complex molecular frameworks.[7][23][24]
Case Study: Synthesis of Lamellarin G Trimethyl Ether
The lamellarins are a class of marine-derived pyrrole alkaloids known for their potent cytotoxic and multidrug resistance reversal activities. A formal synthesis of lamellarin G trimethyl ether highlights the utility of a formyl group to activate a bromopyrrole ester for Suzuki cross-coupling reactions. This strategy enables the efficient construction of the core aryl-substituted pyrrole structure.
Conclusion
Brominated pyrrole building blocks are indispensable tools in modern organic synthesis. Their preparation, while requiring careful control of reaction conditions to achieve the desired regioselectivity, is well-established. The true power of these intermediates lies in their versatility in a range of palladium-catalyzed cross-coupling reactions, which provide access to a vast array of functionalized pyrroles. As demonstrated by their successful application in the synthesis of complex marine alkaloids and other bioactive molecules, a thorough understanding of the synthesis and reactivity of brominated pyrroles is essential for researchers and scientists in the field of drug discovery and development.
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Zhu, D., Zhao, J., Wei, Y., & Zhou, H. (2011). A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization. Synlett. [Link]
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Regioselective bromination of pyrrolo[1,2-a]quinoxalines. (2024). RSC Advances. [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton. [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. [Link]
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Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. (2007). Journal of the American Chemical Society. [Link]
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Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A. (2011). Molecules. [Link]
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Introduction: The Strategic Importance of a Functionalized Pyrrole
An In-depth Technical Guide to the Theoretical Properties of 5-Bromo-1H-pyrrole-2-carbaldehyde
This guide provides a comprehensive analysis of the theoretical properties of this compound, a pivotal heterocyclic building block. Designed for researchers, medicinal chemists, and materials scientists, this document delves into the molecule's electronic structure, reactivity, and spectroscopic characteristics from a quantum chemical perspective, offering insights into its utility in advanced chemical synthesis.
Pyrrole and its derivatives are foundational scaffolds in a vast array of biologically active compounds, including natural products like heme and chlorophyll, as well as numerous pharmaceuticals.[1] this compound (CAS No. 931-34-0) emerges as a particularly valuable intermediate due to its trifunctional nature.[2] The molecule incorporates a reactive aldehyde, a versatile carbon-bromine bond amenable to cross-coupling reactions, and an N-H bond that allows for further substitution. This unique combination of functional groups on a core aromatic heterocycle provides a robust platform for the synthesis of complex molecular architectures.[3][4] This guide will explore the theoretical underpinnings that dictate the chemical behavior and synthetic potential of this compound.
Molecular and Electronic Structure
The chemical identity of this compound is defined by the interplay of its constituent parts: the pyrrole ring and its two substituents.
Table 1: Core Molecular Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₅H₄BrNO | [2][5] |
| Molecular Weight | 174.00 g/mol | [2][5] |
| CAS Number | 931-34-0 | [2][6] |
| Topological Polar Surface Area | 32.9 Ų | [2][5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 1 |[5] |
The pyrrole core is a five-membered aromatic heterocycle. The nitrogen atom's lone pair of electrons participates in the π-system, creating an electron-rich aromatic ring that is typically highly reactive towards electrophiles. However, the substituents dramatically modulate this intrinsic reactivity.
-
Carbaldehyde Group (-CHO) at C2: This group is strongly electron-withdrawing through both inductive and resonance effects. It significantly deactivates the pyrrole ring, reducing its nucleophilicity.
-
Bromine Atom (-Br) at C5: The bromine atom exerts a dual electronic influence. It is electron-withdrawing via induction due to its high electronegativity but can act as a weak π-donor through resonance. Overall, it contributes to the deactivation of the ring. Bromination is a known strategy to strongly affect the electronic and redox properties of heterocyclic macrocycles.[7]
The combined effect of these two electron-withdrawing groups renders the pyrrole ring "electron-poor" compared to unsubstituted pyrrole. This electronic modification is the primary determinant of the molecule's reactivity profile.
Caption: IUPAC numbering of this compound.
Theoretical Spectroscopic Signatures
Computational chemistry methods, such as Density Functional Theory (DFT), are invaluable for predicting the spectroscopic properties of molecules.[8][9] The expected spectroscopic data for this compound are summarized below.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Signature | Rationale |
|---|---|---|
| ¹H NMR | δ 9.5-9.7 (s, 1H, -CHO), δ 7.0-7.3 (d, 1H, H4), δ 6.3-6.6 (d, 1H, H3), δ 10-12 (br s, 1H, N-H) | The aldehyde proton is highly deshielded. The two pyrrole protons (H3 and H4) are doublets due to mutual coupling. The broad N-H signal is typical for pyrroles. |
| ¹³C NMR | δ 175-185 (C=O), δ 130-140 (C2), δ 120-130 (C4), δ 110-120 (C3), δ 100-110 (C5-Br) | The carbonyl carbon is the most downfield. The carbon attached to bromine (C5) is shifted upfield due to the heavy atom effect, while C2 is deshielded by the aldehyde. |
| IR Spectroscopy | 3200-3400 cm⁻¹ (N-H stretch), 1660-1690 cm⁻¹ (C=O stretch, strong), 1500-1550 cm⁻¹ (C=C ring stretch) | These frequencies correspond to the characteristic vibrations of the key functional groups. |
| Mass Spec (EI) | M⁺ peaks at m/z 173 and 175 (~1:1 ratio) | The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) results in a characteristic M⁺ and M⁺+2 isotopic pattern of nearly equal intensity. |
Quantum Chemical Insights and Reactivity
DFT calculations provide deep insights into a molecule's reactivity through the analysis of its frontier molecular orbitals (HOMO and LUMO) and electrostatic potential.[10][11]
-
Frontier Orbitals (HOMO/LUMO): The presence of electron-withdrawing substituents is expected to lower the energy of both the HOMO and LUMO. The HOMO-LUMO energy gap is a critical parameter; a smaller gap generally implies higher reactivity.[10] For substituted pyrroles, a decreased energy gap can enhance certain molecular properties, making them suitable for applications like biosensors.[10]
-
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For this molecule, the most negative potential (red/yellow) would be concentrated around the carbonyl oxygen, identifying it as the primary site for electrophilic attack or hydrogen bond donation. The N-H proton would exhibit a region of positive potential (blue), highlighting its acidity.
This theoretical framework predicts a multi-faceted reactivity profile, providing several handles for synthetic manipulation.
Caption: Key reactive centers of this compound.
Key Reaction Pathways
-
Reactions at the Aldehyde (C2): The carbaldehyde group is a prime target for nucleophilic addition and condensation reactions. It readily forms Schiff bases with primary amines, can be converted to alkenes via the Wittig reaction, or reduced to an alcohol.[12] This allows for the elaboration of complex side chains at the C2 position.
-
Cross-Coupling at the Bromine (C5): The C5-Br bond is the molecule's most synthetically valuable feature for scaffold diversification. It serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.[13] This enables the regioselective introduction of aryl, alkyl, or alkynyl groups.
-
Substitution at the Nitrogen (N1): The N-H proton is moderately acidic and can be removed by a suitable base (e.g., NaH). The resulting anion can then be functionalized via alkylation or acylation, providing another avenue for structural modification.
-
Electrophilic Substitution on the Ring: While the ring is deactivated, electrophilic substitution is still possible under forcing conditions. Theoretical calculations would predict that the C4 position is the most probable site for substitution, as it is the least deactivated position relative to the two electron-withdrawing groups.
Synthetic Utility and Workflow
The theoretical properties translate directly into practical synthetic strategies. The molecule is not just a static structure but a dynamic tool. A prime example of its utility is in the construction of substituted bi-aryl or heterocyclic systems via Suzuki coupling.
Experimental Protocol: Suzuki Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid, demonstrating its application as a core building block.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio).
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-1H-pyrrole-2-carbaldehyde.
Caption: Workflow for a typical Suzuki cross-coupling reaction.
Conclusion
The theoretical properties of this compound reveal a molecule of significant synthetic potential. Its electronic structure, characterized by a deactivated pyrrole ring, paradoxically enhances its utility by allowing for controlled, regioselective functionalization at its three distinct reactive sites. The aldehyde group provides a gateway for classical carbonyl chemistry, while the carbon-bromine bond is an ideal anchor for modern cross-coupling methodologies. Understanding these theoretical principles is paramount for leveraging this compound as a strategic building block in the rational design and synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
References
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Adesina, A. A., & Ogunlaja, A. S. (n.d.). COMPUTATIONAL STUDY ON POLYMERS OF UNSUBSTITUTED AND SOME SUBSTITUTED PYRROLES. DSpace Repository - University of Ibadan. [Link]
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Zhang, Y., et al. (2018). Computational study about the derivatives of pyrrole as high-energy-density compounds. Journal of Physics: Conference Series. [Link]
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Bray, B. L., et al. (1995). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. Canadian Journal of Chemistry. [Link]
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Kumar, P., et al. (2024). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. National Institutes of Health (NIH). [Link]
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Ghosh, A., et al. (2023). Peripheral Bromination for Strongly Affecting the Structural, Electronic, and Catalytic Properties of Cobalt Corroles. National Institutes of Health (NIH). [Link]
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PubChem. (n.d.). This compound. [Link]
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Lee, C.-Y., et al. (2022). Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. PubMed. [Link]
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Kumar, A., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. SpringerLink. [Link]
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Das, K., et al. (2010). Study of Proton Transfer Reaction Dynamics in Pyrrole 2-Carboxyldehyde. arXiv. [Link]
-
Al-Hourani, B. J., et al. (2019). Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl. American Scientific Research Journal for Engineering, Technology, and Sciences. [Link]
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Methodological & Application
Synthesis of 5-Bromo-1H-pyrrole-2-carbaldehyde from Pyrrole: An Application Note and Protocol
This document provides a comprehensive guide for the synthesis of 5-Bromo-1H-pyrrole-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, two-step synthetic route starting from pyrrole. The procedure involves an initial Vilsmeier-Haack formylation to yield pyrrole-2-carbaldehyde, followed by a regioselective bromination to afford the final product.
Introduction
Pyrrole-based compounds are of significant interest due to their presence in numerous biologically active molecules and functional materials. The introduction of a bromine atom and an aldehyde group onto the pyrrole ring, as in this compound, provides versatile handles for further chemical modifications, making it a key intermediate in the synthesis of more complex molecular architectures. This guide explains the underlying chemical principles and provides a robust, step-by-step protocol for its preparation in a laboratory setting.
Synthetic Strategy
The synthesis of this compound from pyrrole is achieved in two sequential steps:
-
Vilsmeier-Haack Formylation of Pyrrole: This reaction introduces a formyl (-CHO) group at the C2 position of the pyrrole ring. Pyrrole, being an electron-rich heterocycle, readily undergoes electrophilic substitution.[1][2] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) and acts as the electrophile.[1][3]
-
Regioselective Bromination of Pyrrole-2-carbaldehyde: The subsequent bromination of the intermediate, pyrrole-2-carbaldehyde, is directed to the C5 position. The formyl group at C2 is an electron-withdrawing group, which deactivates the adjacent C3 position towards electrophilic attack. Consequently, the electrophilic substitution occurs at the next available and most activated position, the C5 position. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation, often providing good regioselectivity.[4]
The overall synthetic pathway is illustrated below:
Figure 1: Overall synthetic scheme for the preparation of this compound from pyrrole.
Part 1: Vilsmeier-Haack Formylation of Pyrrole
This protocol details the synthesis of the intermediate, pyrrole-2-carbaldehyde.
Reaction Mechanism: Vilsmeier-Haack Formylation
The mechanism involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the pyrrole ring.
Sources
Application Notes and Protocols: Vilsmeier-Haack Formylation of 5-Bromopyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Formylpyrroles in Medicinal Chemistry
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous marketed drugs and clinical candidates targeting a wide array of diseases, including cancer, bacterial infections, and inflammatory conditions.[1][2][3] The introduction of a formyl (-CHO) group onto the pyrrole ring via the Vilsmeier-Haack reaction is a cornerstone transformation in synthetic organic chemistry.[4] This functionalization provides a versatile chemical handle for further molecular elaboration, enabling the construction of complex bioactive molecules.[5][6][7] Specifically, the formylation of substituted pyrroles, such as 5-bromopyrrole, is of significant interest as it paves the way for the synthesis of highly functionalized pyrrole derivatives with potential therapeutic applications.[8]
This guide provides a comprehensive overview of the Vilsmeier-Haack formylation of 5-bromopyrrole, delving into the reaction mechanism, offering a detailed experimental protocol, and discussing key considerations for successful execution and optimization.
Reaction Principle: The Vilsmeier-Haack Mechanism
The Vilsmeier-Haack reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10] The reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.[11][12][13]
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][10] This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[13][14]
-
Electrophilic Attack and Formylation: The electron-rich pyrrole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[11][12] For pyrrole and its derivatives, this attack preferentially occurs at the C2 or C5 position, which are the most electron-rich and sterically accessible sites.[12] In the case of 5-bromopyrrole, the formylation is directed to the vacant C2 position. Following the electrophilic addition, the intermediate undergoes elimination to restore aromaticity, and subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the desired aldehyde.[9][13]
Visualizing the Mechanism
Caption: A simplified workflow of the Vilsmeier-Haack reaction.
Experimental Protocol: Synthesis of 2-Bromo-5-formylpyrrole
This protocol provides a detailed procedure for the Vilsmeier-Haack formylation of 5-bromopyrrole.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Bromopyrrole | ≥97% | Commercially Available | Store under inert atmosphere. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Use a freshly opened bottle or freshly distilled. |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available | Highly corrosive and moisture-sensitive. Handle with extreme care in a fume hood. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | |
| Diethyl Ether (Et₂O) | ACS Grade | Commercially Available | For extraction. |
| Hexanes | ACS Grade | Commercially Available | For purification. |
| Ethyl Acetate | ACS Grade | Commercially Available | For purification. |
Step-by-Step Procedure
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-bromopyrrole (1.0 eq).
-
Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) (approximately 10 mL per gram of 5-bromopyrrole).
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Formation of the Vilsmeier Reagent and Reaction:
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 - 1.5 eq) dropwise to the stirred solution via the dropping funnel over 20-30 minutes.[8] A slight exotherm may be observed. Maintain the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).
-
-
Work-up and Hydrolysis:
-
Once the reaction is deemed complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Stir the resulting mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the intermediate iminium salt.
-
-
Neutralization and Extraction:
-
Slowly neutralize the acidic solution by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).[13]
-
Combine the organic layers and wash with brine (1 x volume of the organic layer).
-
-
Drying, Concentration, and Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-bromo-5-formylpyrrole.
-
Expected Results and Characterization
-
Product: 2-bromo-5-formylpyrrole (also known as 5-bromo-1H-pyrrole-2-carbaldehyde)[15]
-
Appearance: Typically a light yellow to off-white solid.
-
Yield: Moderate to good yields (60-80%) are expected, depending on the scale and purity of reagents.
-
Characterization: The structure of the product should be confirmed by spectroscopic methods:
-
¹H NMR: Expect characteristic peaks for the aldehyde proton (~9.5 ppm) and the pyrrole ring protons.
-
¹³C NMR: Expect a peak for the carbonyl carbon (~180 ppm) in addition to the pyrrole ring carbons.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.[15]
-
Workflow Visualization
Caption: A step-by-step experimental workflow for the synthesis.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time or slightly increase the reaction temperature (e.g., to 40 °C). Ensure anhydrous conditions are maintained. |
| Decomposition of starting material or product. | Maintain strict temperature control during the addition of POCl₃. Ensure the work-up is performed promptly after the reaction is complete. | |
| Loss of product during work-up or purification. | Ensure complete extraction by performing multiple extractions. Optimize the solvent system for column chromatography. | |
| Formation of Byproducts | Presence of moisture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Over-reaction or side reactions. | Use the recommended stoichiometry of reagents. Avoid excessive heating. | |
| Difficulty in Purification | Co-eluting impurities. | Adjust the polarity of the eluent for column chromatography. Consider recrystallization as an alternative purification method. |
Safety Considerations
-
Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N,N-Dimethylformamide (DMF): is a potential teratogen and should be handled with care.
-
Quenching: The quenching of the reaction mixture with ice is highly exothermic and can cause splashing. Perform this step slowly and with caution.
Conclusion
The Vilsmeier-Haack formylation of 5-bromopyrrole is a robust and reliable method for the synthesis of 2-bromo-5-formylpyrrole, a valuable intermediate in medicinal chemistry and drug discovery. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently and efficiently perform this important transformation.
References
-
Vilsmeier formylation of pyrrole. (n.d.). Química Organica.org. Retrieved from [Link]
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Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]
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Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved from [Link]
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Pyrrole-The Vilsmeier Reaction. (n.d.). ChemTube3D. Retrieved from [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Retrieved from [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
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3-FORMYL-1H-INDOLE-1-SULFONYL AZIDE. (n.d.). Organic Syntheses. Retrieved from [Link]
- Method for preparing 2,3-dibromo-5-benzoyl pyrrole. (n.d.). Google Patents.
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2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. (2018). ResearchGate. Retrieved from [Link]
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2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. (2019). R Discovery. Retrieved from [Link]
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Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. (2013). PMC - NIH. Retrieved from [Link]
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Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. (n.d.). Blossom Chemical. Retrieved from [Link]
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N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. (n.d.). Organic Syntheses. Retrieved from [Link]
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Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E) - (n.d.). PubMed Central. Retrieved from [Link]
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2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. (2018). Natural Product Reports. Retrieved from [Link]
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). RSC Publishing. Retrieved from [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PubMed Central. Retrieved from [Link]
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Methyl 5-bromo-1H-pyrrole-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]
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Pyrrole-2-carboxaldehyde. (n.d.). PubChem. Retrieved from [Link]
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Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (n.d.). PMC - NIH. Retrieved from [Link]
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Application Note: Strategic Synthesis of Prodigiosin Utilizing 5-Bromo-1H-pyrrole-2-carbaldehyde as a Key Building Block
Abstract
Prodigiosin, a tripyrrolic red pigment produced by various bacteria, has garnered significant attention from the scientific community due to its potent biological activities, including anticancer, immunosuppressive, and antimicrobial properties.[1][2][3] The total chemical synthesis of prodigiosin is a critical endeavor for enabling structural modifications and developing novel therapeutic agents. This application note provides a detailed guide for the synthesis of prodigiosin, focusing on a strategic pathway that employs 5-Bromo-1H-pyrrole-2-carbaldehyde as a versatile precursor for constructing the core bipyrrole scaffold. We present validated, step-by-step protocols, mechanistic insights, and characterization data to ensure reproducibility and success for researchers in chemical synthesis and drug development.
Introduction: The Significance of Prodigiosin
Prodigiosin (5-[(3-methoxy-5-pyrrol-2-ylidene-pyrrol-2-ylidene)-methyl]-2-methyl-3-pentyl-1H-pyrrole) is a secondary metabolite renowned for its vibrant red hue and complex tripyrrole structure.[4] Its promise as a therapeutic agent is substantial; it is known to induce apoptosis in a range of cancer cell lines with minimal toxicity to normal cells and is currently in preclinical studies for pancreatic cancer.[5] The molecule's unique structure, consisting of three interconnected pyrrole rings, presents a compelling challenge for organic chemists.
The total synthesis of prodigiosin is typically achieved through a convergent strategy. This approach involves the synthesis of two key fragments, which are then combined in a final condensation step. The biosynthesis of prodigiosin follows a similar bifurcated pathway, culminating in the enzymatic condensation of 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) and 2-methyl-3-pentyl-pyrrole (MAP).[3][4][6][7] Our synthetic protocol emulates this efficient natural strategy, focusing on the chemical construction of these two pivotal intermediates.
Synthetic Strategy: A Convergent Approach
The core of our synthetic design lies in the late-stage acid-catalyzed condensation of two primary building blocks:
-
The Monopyrrole (MAP Fragment): 2-methyl-3-pentyl-1H-pyrrole.
-
The Bipyrrole (MBC Fragment): 4-methoxy-2,2'-bipyrrole-5-carbaldehyde.
This guide specifically details the synthesis of the MBC fragment starting from this compound. The bromine atom at the 5-position makes this molecule an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. This allows for the efficient and regioselective formation of the 2,2'-bipyrrole bond, which is the central structural challenge in synthesizing the MBC fragment. The subsequent functionalization steps lead to the final aldehyde required for condensation.
Logical Workflow Diagram
Caption: Synthetic workflow for Prodigiosin via Suzuki coupling.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle all solvents and reagents with care, consulting their respective Safety Data Sheets (SDS) before use.
Protocol 1: Synthesis of the Bipyrrole Aldehyde (MBC Fragment)
This protocol outlines a general procedure for a Suzuki cross-coupling to form the bipyrrole core, followed by functionalization. The specific pyrrole boronic ester and subsequent steps may be adapted based on the desired substitution pattern.
Objective: To synthesize the key intermediate, 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), from this compound.
Step 1.1: Suzuki Cross-Coupling Reaction
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the corresponding N-protected pyrrole-2-boronic acid pinacol ester (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. Causality: The palladium catalyst is sensitive to oxygen, and performing the reaction under an inert atmosphere is critical to prevent its degradation and ensure catalytic activity.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Add a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the protected bipyrrole intermediate.
Step 1.2: Methoxylation and Deprotection The subsequent steps to convert the coupled product into the final MBC target involve standard organic transformations. These may include the introduction of a methoxy group via nucleophilic aromatic substitution or other methods, followed by the removal of any protecting groups (e.g., BOC, SEM) under appropriate acidic or fluoride-mediated conditions to reveal the N-H of the pyrrole and the aldehyde functional group.
Protocol 2: Final Condensation to Synthesize Prodigiosin
Objective: To condense the synthesized MBC fragment with the MAP fragment to yield prodigiosin.
-
Setup: Dissolve the 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) (1.0 eq) and 2-methyl-3-pentyl-1H-pyrrole (MAP) (1.0 eq) in a minimal amount of a suitable solvent, such as ethanol or methanol, in a round-bottom flask.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr) (e.g., 1-2 drops). A deep red color should develop almost immediately. Causality: The acid protonates the aldehyde carbonyl, activating it for nucleophilic attack by the electron-rich MAP pyrrole ring, driving the condensation and subsequent dehydration to form the conjugated tripyrrole system.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the red pigment.
-
Workup and Purification: Once the reaction is complete, neutralize the mixture carefully with a saturated solution of sodium bicarbonate. Extract the product into a suitable organic solvent like chloroform or ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure. The crude prodigiosin can be purified by column chromatography on silica gel using a solvent system such as chloroform/methanol (e.g., 9:1 v/v).[8]
Data Summary and Characterization
The successful synthesis of prodigiosin must be validated through rigorous analytical characterization. The data obtained should be compared with established literature values.
Table 1: Key Reaction Parameters
| Step | Key Reactants | Catalyst / Reagent | Solvent | Temp. (°C) | Time (h) | Avg. Yield (%) |
| Coupling | This compound, Pyrrole Boronic Ester | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 90 | 12-24 | 60-80 |
| Condensation | MBC Fragment, MAP Fragment | HCl (catalytic) | Ethanol | 25 | 1-2 | 85-95 |
Protocol for Product Validation
-
Thin-Layer Chromatography (TLC):
-
UV-Visible Spectroscopy:
-
Mass Spectrometry (MS):
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Expected Peaks (cm⁻¹): The spectrum should show characteristic peaks for the functional groups present in prodigiosin, including N-H stretching (around 3400-3300 cm⁻¹), aromatic C-H stretching (~2955 cm⁻¹), and vibrations corresponding to the pyrrole ring structure (~1634 cm⁻¹).[9]
-
Conclusion
This application note provides a robust and scientifically grounded framework for the synthesis of prodigiosin, leveraging this compound as a strategic starting material. The outlined protocols are designed to be reproducible and are supported by mechanistic rationale and detailed characterization methods. By following this guide, researchers can reliably synthesize this promising biomolecule, paving the way for further investigation into its therapeutic potential and the development of novel prodigiosin-based drugs.
References
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Prodigiosin - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]
-
Li, P., et al. (2024). Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement. Frontiers in Microbiology. Retrieved January 8, 2026, from [Link]
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Li, P., et al. (2024). Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement. PMC - NIH. Retrieved January 8, 2026, from [Link]
-
A comprehensive review on recent trends in production, purification, and applications of prodigiosin. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Al-Qahtani, F.A., et al. (n.d.). Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses. PMC. Retrieved January 8, 2026, from [Link]
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Darshan, N., & Manonmani, H. K. (2015). Biosynthesis of Prodigiosin and Its Applications. IOSR Journal of Pharmacy and Biological Sciences. Retrieved January 8, 2026, from [Link]
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Thomas, J., et al. (2011). Biosynthesis of prodigiosin; green; formation of MAP, blue: formation of MBC, red: condensation. ResearchGate. Retrieved January 8, 2026, from [Link]
-
Lilly, C., et al. (n.d.). Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products. PMC - PubMed Central. Retrieved January 8, 2026, from [Link]
-
Abdel-Razik, A. F., et al. (2024). Characterization of Serratia marcescens (OK482790)' prodigiosin along with in vitro and in silico validation for its medicinal bioactivities. PubMed Central. Retrieved January 8, 2026, from [Link]
-
The absorption spectra of prodigiosin during UV–VIS spectrophotometric analysis. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Al-Qahtani, F.A., et al. (2024). Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses. Frontiers. Retrieved January 8, 2026, from [Link]
-
Suryawanshi, R. K., et al. (2020). Synergistic bactericidal profiling of prodigiosin extracted from Serratia marcescens in combination with antibiotics against pathogenic bacteria. PubMed Central. Retrieved January 8, 2026, from [Link]
-
Williamson, N. R., et al. (2006). Prodigiosin and its potential applications. PMC - PubMed Central. Retrieved January 8, 2026, from [Link]
-
El-Bialy, H. A., & El-Bastawissy, K. A. (2020). Prodigiosin: a promising biomolecule with many potential biomedical applications. PMC - PubMed Central. Retrieved January 8, 2026, from [Link]
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Santer, M., & Vogel, H. J. (1956). Prodigiosin synthesis in Serratia marcescens: isolation of a pyrrole-containing precursor. Biochimica et Biophysica Acta. Retrieved January 8, 2026, from [Link]
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Sharma, A., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Retrieved January 8, 2026, from [Link]
-
Mnif, S., et al. (2022). Prodigiosin from Serratia: Synthesis and potential applications. ResearchGate. Retrieved January 8, 2026, from [Link]
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Synthesis of pyrroles. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]
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Li, M., et al. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. PMC - NIH. Retrieved January 8, 2026, from [Link]
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Sharma, A., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. Retrieved January 8, 2026, from [Link]
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Application Notes and Protocols: 5-Bromo-1H-pyrrole-2-carbaldehyde as a Versatile Scaffold in Medicinal Chemistry
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is often accelerated by the strategic use of versatile chemical scaffolds. 5-Bromo-1H-pyrrole-2-carbaldehyde (CAS 931-34-0) represents a quintessential example of such a scaffold.[1][2] This seemingly simple heterocyclic compound is a powerhouse for synthetic diversification, owing to its two distinct and orthogonally reactive functional groups: a bromine atom at the 5-position and a carbaldehyde at the 2-position.[3]
The pyrrole ring itself is a privileged structure, a recurring motif in a multitude of natural products and FDA-approved pharmaceuticals, recognized for its ability to engage in crucial biological interactions.[4][5] The strategic placement of the bromo and aldehyde groups on this core makes this compound an ideal starting point for constructing complex molecular architectures. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. Simultaneously, the aldehyde group provides a gateway for condensations, reductive aminations, and olefination reactions, allowing for the extension of the molecule and the incorporation of pharmacophoric features.
This guide provides an in-depth exploration of the applications of this building block, focusing on its role in the synthesis of kinase inhibitors and marine natural product analogs. We will present detailed, field-proven protocols and explain the causality behind the experimental choices, equipping researchers and drug development professionals with the knowledge to effectively leverage this powerful synthetic tool.
Part 1: A Cornerstone in the Synthesis of Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many cancers, making them a major target class for oncologic drug discovery. The pyrrole scaffold is central to numerous kinase inhibitors, where it often serves to anchor the molecule within the ATP-binding site of the target enzyme.[6][7] this compound is a key precursor for at least two major classes of kinase inhibitors.
Pillar 1: The Pyrrolo[2,3-d]pyrimidine Core
The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a bioisostere of purine and a foundational core for a multitude of potent kinase inhibitors.[6] This structure is highly effective at forming key hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The incorporation of halogen substituents is a known strategy to enhance potency and modulate selectivity.[6] Compounds built on this core have shown significant activity against targets like EGFR, Her2, and VEGFR2.[6]
Caption: Fig 1. Pyrrolo[2,3-d]pyrimidine interaction with a kinase ATP-binding site.
Pillar 2: The Indolin-2-one (Oxindole) Scaffold of Sunitinib
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[6] Its structure features a central indolin-2-one (oxindole) core connected to a substituted pyrrole via a vinyl bridge. This linkage is typically formed through a Knoevenagel condensation, a reaction for which this compound is an ideal substrate. The substitution pattern on the pyrrole ring, including the presence of halogens, is critical for achieving high potency against key targets like VEGFR and PDGFR.[7]
This protocol describes the synthesis of a potent antitumor agent by condensing a 5-bromo-indolin-2-one derivative with a substituted pyrrole-carboxaldehyde, demonstrating the core reaction involving the aldehyde functionality.[4] The choice of pyrrolidine as a catalyst is key; it forms a transient, more reactive nucleophilic enamine with the indolin-2-one, facilitating the condensation with the aldehyde.
Materials:
-
5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (1.0 mmol)
-
5-Formyl-2,4-dimethyl-N-(2-(diethylamino)ethyl)-1H-pyrrole-3-carboxamide (1.0 mmol)
-
Ethanol (20 mL)
-
Pyrrolidine (0.2 mmol, catalytic)
-
Standard reflux apparatus, filtration equipment, and TLC setup
Procedure:
-
Reactant Mixture: In a 50 mL round-bottom flask, combine 5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (1.0 mmol) and the substituted pyrrole-carboxaldehyde (1.0 mmol) in 20 mL of ethanol.[4]
-
Catalyst Addition: Add pyrrolidine (0.2 mmol) to the mixture. This basic catalyst is crucial for activating the methylene group of the oxindole ring for condensation.[4]
-
Reflux: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
-
Monitoring: The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) to confirm the consumption of starting materials and the formation of the product.
-
Crystallization & Isolation: Upon completion, cool the reaction mixture to room temperature. The desired product typically precipitates from the ethanol solution.[4]
-
Purification: Collect the precipitate by vacuum filtration, wash it with a small amount of cold ethanol to remove residual reactants, and dry it under vacuum to afford the final Sunitinib analog.[4]
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The Versatile Reactivity of 5-Bromo-1H-pyrrole-2-carbaldehyde: A Guide to Nucleophilic Transformations
Introduction: The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of natural products and synthetic compounds with significant biological and physical properties.[1] Functionalized pyrroles, such as 5-Bromo-1H-pyrrole-2-carbaldehyde, are valuable building blocks that offer multiple reaction sites for chemical modification. This trifunctionalized pyrrole derivative, with a reactive aldehyde, a versatile bromine atom, and an acidic N-H proton, serves as a linchpin for the synthesis of complex, polysubstituted pyrrole-containing molecules.[2] The strategic placement of the bromine atom and the aldehyde group allows for a diverse range of transformations, primarily centered around reactions with various nucleophiles.
This technical guide provides a comprehensive overview of the reactivity of this compound with different classes of nucleophiles. We will explore both the reactions at the aldehyde carbonyl carbon and the palladium-catalyzed cross-coupling reactions at the C-Br bond. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical considerations for harnessing the synthetic potential of this versatile building block. The applications of the resulting pyrrole derivatives in medicinal chemistry are vast, with pyrrole-2-carbaldehydes being precursors to compounds with antibacterial, antifungal, antitubercular, and anticancer activities.[3]
I. Nucleophilic Addition to the Aldehyde Functionality
The aldehyde group at the C2 position of the pyrrole ring is a classic electrophilic site, readily undergoing nucleophilic attack.[2] This reactivity provides a straightforward method for carbon-chain extension and the introduction of new functional groups.
A. Reaction with Organometallic Reagents: Grignard and Organolithium Compounds
Grignard and organolithium reagents are potent carbon-based nucleophiles that readily add to the carbonyl carbon of this compound to form secondary alcohols after an acidic workup.[4][5]
Causality of Experimental Choices: The reaction must be conducted under strictly anhydrous conditions as Grignard and organolithium reagents are strong bases and will be quenched by protic solvents like water or alcohols.[6] Diethyl ether and tetrahydrofuran (THF) are common solvents as they are aprotic and can solvate the magnesium or lithium species. The N-H proton of the pyrrole is acidic and will be deprotonated by the organometallic reagent. Therefore, at least two equivalents of the nucleophile are required: one to deprotonate the pyrrole nitrogen and the second to attack the aldehyde carbonyl.
Protocol 1: Synthesis of 5-Bromo-1-(phenylmagnesiumbromide)-2-(phenyl(hydroxy)methyl)-1H-pyrrole
Materials:
-
This compound
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as an initiator)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (argon or nitrogen), place magnesium turnings (2.2 eq.). Add a small crystal of iodine. Add a solution of bromobenzene (2.2 eq.) in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Pyrrole Aldehyde: Cool the Grignard reagent to 0 °C. Dissolve this compound (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the Grignard solution.
-
Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Isolation and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Magnesium Turnings | 2.2 |
| Bromobenzene | 2.2 |
Diagram 1: Grignard Reaction Workflow
Caption: Workflow for the Grignard reaction.
B. Olefination Reactions: The Wittig and Horner-Wadsworth-Emmons Reactions
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for converting aldehydes into alkenes.[7][8] These reactions involve the use of phosphorus ylides (Wittig) or phosphonate carbanions (HWE) as nucleophiles.[9][10]
Causality of Experimental Choices: The choice between the Wittig and HWE reaction often depends on the desired stereoselectivity and the reactivity of the phosphorus reagent. Stabilized Wittig reagents and HWE reagents generally favor the formation of (E)-alkenes.[7][10] The HWE reaction is often preferred due to the easier removal of the phosphate byproduct by aqueous extraction.[11] A strong base, such as sodium hydride or potassium tert-butoxide, is required to deprotonate the phosphonium salt or phosphonate ester to generate the nucleophilic ylide or carbanion.[9][11]
Protocol 2: Horner-Wadsworth-Emmons Olefination
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C. Add triethyl phosphonoacetate (1.1 eq.) dropwise. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1 hour).
-
Reaction with Aldehyde: Cool the resulting solution of the phosphonate carbanion to 0 °C. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Reaction Monitoring and Work-up: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Isolation and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Triethyl phosphonoacetate | 1.1 |
| Sodium Hydride | 1.1 |
Diagram 2: HWE Reaction Mechanism
Caption: Mechanism of the HWE reaction.
II. Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond
The bromine atom at the C5 position is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of aryl, alkynyl, and amino groups.
A. Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura coupling is a highly efficient method for forming C-C bonds between aryl or vinyl halides and organoboron compounds.
Causality of Experimental Choices: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is essential for the catalytic cycle. A base, typically an inorganic carbonate or phosphate, is required to activate the boronic acid for transmetalation. The choice of solvent can influence the reaction rate and yield, with mixtures of an organic solvent and water often being effective.
Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate
-
1,4-Dioxane
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and Pd(PPh₃)₄ (0.05 eq.).
-
Solvent Addition and Reaction: Evacuate and backfill the flask with an inert gas (3 times). Add a degassed mixture of 1,4-dioxane and water (4:1). Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC.
-
Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Phenylboronic acid | 1.2 |
| Pd(PPh₃)₄ | 0.05 |
| K₂CO₃ | 2.0 |
B. Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.
Causality of Experimental Choices: This reaction typically requires a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). A base, usually an amine like triethylamine, is used to deprotonate the terminal alkyne.
Protocol 4: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).
-
Reagent Addition: Evacuate and backfill with an inert gas. Add anhydrous THF, triethylamine (2.0 eq.), and phenylacetylene (1.2 eq.).
-
Reaction and Work-up: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC. Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography.
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Phenylacetylene | 1.2 |
| PdCl₂(PPh₃)₂ | 0.03 |
| CuI | 0.06 |
| Et₃N | 2.0 |
C. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.
Causality of Experimental Choices: This reaction requires a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide). The choice of ligand is critical and often substrate-dependent.
Protocol 5: Buchwald-Hartwig Amination with Aniline
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq.), BINAP (0.06 eq.), and sodium tert-butoxide (1.4 eq.) to a Schlenk tube. Add this compound (1.0 eq.) and aniline (1.2 eq.).
-
Reaction: Add anhydrous toluene and heat the mixture to 100-110 °C for 12-24 hours.
-
Work-up and Purification: Cool to room temperature, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Aniline | 1.2 |
| Pd₂(dba)₃ | 0.02 |
| BINAP | 0.06 |
| NaOtBu | 1.4 |
Diagram 3: Palladium-Catalyzed Cross-Coupling Reactions
Caption: Overview of key cross-coupling reactions.
III. Nucleophilic Aromatic Substitution (SNAr)
Direct nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound is also a possibility, although it generally requires strong activation by electron-withdrawing groups and may proceed under more forcing conditions compared to palladium-catalyzed reactions. The aldehyde group at C2 does provide some electron-withdrawing character to activate the ring for nucleophilic attack.
Mechanistic Considerations: The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a Meisenheimer intermediate.[12] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[13] The reactivity of the C-Br bond towards SNAr is generally lower than that of a C-F bond in similar systems.[14]
Due to the often more favorable conditions and higher yields of palladium-catalyzed cross-coupling reactions, SNAr is less commonly employed for the functionalization of this compound. However, for specific strong nucleophiles and under optimized conditions, it can be a viable synthetic route.
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. Its multiple reactive sites allow for a wide range of transformations with various nucleophiles. The aldehyde functionality serves as a key site for nucleophilic addition and olefination reactions, enabling carbon chain elongation and the introduction of diverse functional groups. The bromine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, providing efficient access to a wide array of 5-substituted pyrrole derivatives. A thorough understanding of the reactivity of this compound and the judicious choice of reaction conditions are crucial for its successful application in the synthesis of complex molecules for medicinal chemistry and materials science.
References
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NINGBO INNO PHARMCHEM CO.,LTD. The Power of Pyrrole-2-carboxaldehyde in Drug Discovery and Organic Synthesis. Available at: [Link]
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Muchowski, J. M., & Naef, R. (1984). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. Helvetica Chimica Acta, 67(4), 1168-1172. Available at: [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]
-
Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters, 20(3), 688-691. Available at: [Link]
-
Matsuura, T., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2605. Available at: [Link]
-
Rowan, D. D., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. International Journal of Molecular Sciences, 23(10), 5526. Available at: [Link]
-
NROChemistry. Wittig Reaction: Mechanism and Examples. Available at: [Link]
-
Organic Reaction Flashcards. Wittig Reaction - Common Conditions. Available at: [Link]
-
Wang, Y., et al. (2022). Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. Organic Letters, 24(15), 2829-2834. Available at: [Link]
-
Mogilaiah, K., et al. (2012). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Indian Journal of Chemistry - Section B, 51B(2), 323-327. Available at: [Link]
-
Wang, Y., et al. (2022). Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. PubMed. Available at: [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Kisel, M. A., et al. (2022). Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. Molecules, 27(21), 7261. Available at: [Link]
-
Leah4sci. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes [Video]. YouTube. Available at: [Link]
-
Wang, Y., et al. (2022). Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. Semantic Scholar. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Sharma, V., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Pharmaceutical Chemistry Journal, 4(4), 1-17. Available at: [Link]
-
Singh, A., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances, 8(28), 15431-15438. Available at: [Link]
-
Mayr, H., et al. (2008). Nucleophilic Reactivities of Pyrroles. European Journal of Organic Chemistry, 2008(16), 2793-2803. Available at: [Link]
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Organic Chemistry Portal. Wittig Reaction. Available at: [Link]
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Singh, A., et al. (2018). One-pot sequential multicomponent reaction between: In situ generated aldimines and succinaldehyde: Facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. ResearchGate. Available at: [Link]
-
Nielsen, D. K., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(28), 8873-8882. Available at: [Link]
-
The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. Available at: [Link]
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Organic Syntheses. Pyrrole-2-carboxaldehyde. Available at: [Link]
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Singh, A., et al. (2018). Synthetic approaches for pyrrole-3-carbaldehydes. ResearchGate. Available at: [Link]
-
Jencks, W. P., & Carriuolo, J. (1961). Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society, 83(7), 1743-1750. Available at: [Link]
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Barlin, G. B., & Benbow, J. A. (1975). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Journal of the Chemical Society, Perkin Transactions 2, (13), 1385-1389. Available at: [Link]
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Khan Academy. (n.d.). Addition of carbon nucleophiles to aldehydes and ketones [Video]. Khan Academy. Available at: [Link]
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Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
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Soderberg, T. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
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Smetanin, A. G., et al. (2021). Known data on the reactivity of 3H-pyrroles toward nucleophiles. ResearchGate. Available at: [Link]
-
NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. NIST WebBook. Available at: [Link]
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protocol for Suzuki coupling with 5-Bromo-1H-pyrrole-2-carbaldehyde
An Application Note and Detailed Protocol for the Suzuki-Miyaura Coupling of 5-Bromo-1H-pyrrole-2-carbaldehyde
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview and a detailed, field-proven protocol for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl boronic acids. The synthesis of 5-aryl-1H-pyrrole-2-carbaldehydes is of significant interest to researchers in drug discovery and materials science, as this scaffold is a key intermediate for complex molecular architectures.[1][2] This document explains the underlying reaction mechanism, offers a robust step-by-step experimental procedure, presents a guide for optimizing reaction conditions, and includes a thorough troubleshooting section to address common challenges associated with this transformation.
Introduction and Scientific Context
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][3] The reaction typically involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid) with an organic halide.[3] Its widespread adoption is due to its mild reaction conditions, exceptional tolerance for a wide range of functional groups, and the commercial availability of diverse boronic acids.[1]
The target substrate, this compound, presents a unique set of challenges and opportunities. Pyrrole moieties containing an N-H bond can be problematic substrates in palladium catalysis. The nitrogen's lone pair can coordinate to the palladium center, potentially inhibiting the catalyst, while the acidic N-H proton can participate in undesired side reactions with the base.[4][5][6] Despite these challenges, successfully functionalizing this molecule opens the door to a rich portfolio of 5-aryl-1H-pyrrole-2-carbaldehydes, which are highly valuable precursors for synthesizing biologically active compounds and advanced functional materials.[2]
Reaction Principle: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The cycle consists of three primary steps:[3][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in the formation of a Pd(II) complex.[3]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (the aryl or heteroaryl moiety) to the Pd(II) center, displacing the halide. The base is crucial for forming a boronate species, which enhances the nucleophilicity of the organic group, facilitating this transfer.[9]
-
Reductive Elimination: The two organic fragments on the palladium center (the pyrrole and the newly transferred aryl group) couple and are expelled from the coordination sphere, forming the desired C-C bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[3][7]
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization may be required for particularly challenging boronic acids.
Materials and Reagents
-
Aryl Halide: this compound (1.0 equiv)
-
Organoboron Reagent: Arylboronic Acid (1.2–1.5 equiv)
-
Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2–5 mol%) OR Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 or 5:1 v/v)
-
Equipment: Flame-dried Schlenk flask or reaction vial, magnetic stir bar, condenser, inert gas line (Argon or Nitrogen), syringes, septa.
Step-by-Step Procedure
-
Reaction Setup: Place a magnetic stir bar into a Schlenk flask. Flame-dry the flask under a high vacuum and allow it to cool to room temperature under an inert atmosphere (Argon is preferred).[10][11]
-
Addition of Solids: Under a positive flow of inert gas, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the flask. Briefly evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.[10]
-
Solvent Addition: Prepare a degassed solvent mixture by bubbling argon through a 4:1 mixture of 1,4-dioxane and water for 15-20 minutes. Add the degassed solvent mixture to the reaction flask via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration with respect to the limiting reagent).
-
Reaction Execution: Equip the flask with a condenser (under inert gas) and place it in a preheated oil bath at 80–100 °C. Stir the mixture vigorously.[12]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 2–24 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.[7]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure 5-aryl-1H-pyrrole-2-carbaldehyde product.[7][13]
Optimization and Data Presentation
The success of the Suzuki coupling is highly dependent on the specific combination of reactants and conditions. The following table provides a guide for optimizing the reaction for different types of arylboronic acids.
| Arylboronic Acid Type | Recommended Catalyst (mol%) | Recommended Base | Solvent System | Temp (°C) | Expected Outcome |
| Electron-Rich (e.g., 4-methoxyphenyl) | Pd(dppf)Cl₂ (2-3%) | K₂CO₃ | Dioxane/H₂O (4:1) | 80-90 | Good to Excellent Yields |
| Electron-Neutral (e.g., phenyl) | Pd(PPh₃)₄ (5%) or Pd(dppf)Cl₂ (3%) | K₂CO₃ | Dioxane/H₂O (4:1) | 80-100 | High Yields |
| Electron-Poor (e.g., 4-cyanophenyl) | Pd(dppf)Cl₂ (3%) or Pd(OAc)₂/SPhos (2%) | K₃PO₄ | Dioxane/H₂O (4:1) | 90-110 | Moderate to Good Yields |
| Sterically Hindered (e.g., 2-methylphenyl) | Pd(OAc)₂/SPhos or XPhos (2-3%) | K₃PO₄ | Toluene/H₂O (10:1) | 100-110 | Variable Yields, requires optimization |
| N-Heteroaryl (e.g., 3-pyridyl) | Pd(dppf)Cl₂ (3-5%) | K₃PO₄ | DME/H₂O (4:1) | 90-100 | Good Yields, can be substrate-dependent[12] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solutions |
| Low or No Reaction | 1. Inactive Catalyst: Pd(0) source oxidized or precursor failed to reduce. 2. Poor Boronic Acid Quality: Decomposed or contains inhibitory impurities. 3. Sub-optimal Base/Solvent: Base not strong enough to facilitate transmetalation. | 1. Use a pre-catalyst or ensure rigorous inert atmosphere. Screen different catalysts (e.g., Buchwald systems like SPhos/XPhos).[10] 2. Use fresh, high-purity boronic acid or consider converting it to a more stable pinacol ester or trifluoroborate salt.[14] 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[10] |
| Dehalogenation | Formation of a palladium-hydride (Pd-H) species which reduces the starting material. This can be promoted by certain solvents or bases.[4] | 1. Use aprotic solvents like dioxane or toluene instead of alcohols.[4] 2. Switch to a non-hydroxide base like K₂CO₃, K₃PO₄, or KF. 3. Screen different phosphine ligands; sometimes a bulkier ligand can disfavor the dehalogenation pathway.[4] |
| Protodeboronation | The boronic acid is replaced by a proton from the solvent (especially water) before it can transmetalate. This is common with electron-deficient or heteroaryl boronic acids.[5][10] | 1. Minimize water content or try rigorously anhydrous conditions with a base like KF.[9] 2. Use a boronate ester (MIDA, pinacol) or a potassium aryltrifluoroborate salt, which are more stable and release the boronic acid slowly.[14] 3. Add the boronic acid portion-wise or via syringe pump. |
| Homocoupling | Two molecules of the boronic acid couple together. This is often caused by the presence of oxygen. | 1. Ensure the reaction setup is completely free of oxygen. Thoroughly degas all solvents and rigorously maintain the inert atmosphere throughout the reaction.[10] 2. Lower the catalyst loading, as excessive catalyst can sometimes promote side reactions. |
Product Characterization
The identity, purity, and structure of the synthesized 5-aryl-1H-pyrrole-2-carbaldehyde should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
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Camacho-García, J. E., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(9), 15694-15711. Available from: [Link]
-
Hussain, A., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(18), 3290. Available from: [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology. Available from: [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 7.2. Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling. Available from: [Link]
-
Smith, A. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5975-5991. Available from: [Link]
-
Li, K., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594. Available from: [Link]
-
Delaney, C. P., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 143(4), 21270–21279. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4892-4895. Available from: [Link]
-
Jayanthi, A., et al. (2018). Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. Molecules, 23(11), 2993. Available from: [Link]
-
ResearchGate. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Available from: [Link]
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- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Derivatization of 5-Bromo-1H-pyrrole-2-carbaldehyde
Introduction: The Synthetic Versatility of a Privileged Scaffold
5-Bromo-1H-pyrrole-2-carbaldehyde is a highly versatile heterocyclic building block, pivotal in the fields of medicinal chemistry and materials science. The pyrrole core is a "privileged scaffold," frequently found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] This molecule's synthetic utility is further enhanced by its dual functionality: a reactive aldehyde group and a bromine atom at positions amenable to a wide range of chemical transformations.
The aldehyde at the C2 position serves as a versatile handle for chain extension and the introduction of diverse functional groups through reactions such as Wittig olefination and reductive amination.[3] Concurrently, the bromo-substituent at the C5 position is an excellent electrophilic partner in numerous palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[4][5] Furthermore, the pyrrolic nitrogen offers a site for N-alkylation or N-arylation, allowing for modulation of the molecule's steric and electronic properties.[6][7]
These derivatization capabilities make this compound an ideal starting material for the construction of complex molecular architectures and the generation of compound libraries for drug discovery and development.[8] This guide provides detailed, field-proven protocols for several key derivatization strategies, explaining the underlying mechanistic principles to empower researchers in their synthetic endeavors.
Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[9] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[10] The protocol below details the coupling of this compound with an arylboronic acid.
Experimental Protocol: Synthesis of 5-Aryl-1H-pyrrole-2-carbaldehyde
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.05 equiv.).
-
Add a degassed mixture of DME and water (typically a 4:1 to 5:1 ratio by volume). The reaction concentration is generally maintained at 0.1-0.2 M with respect to the starting pyrrole.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-1H-pyrrole-2-carbaldehyde.
Quantitative Data Summary:
| Reagent/Parameter | Molar Equiv./Value | Role |
| This compound | 1.0 | Electrophile |
| Arylboronic acid | 1.2 | Nucleophile |
| Pd(PPh₃)₄ | 0.05 | Catalyst |
| K₂CO₃ | 2.0 | Base |
| Solvent | DME/Water | Reaction Medium |
| Temperature | 80-90 °C | Reaction Condition |
| Typical Yield | 70-95% | Outcome |
Mechanistic Rationale
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species.[11]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[12]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by the base, which activates the boronic acid to form a more nucleophilic boronate species.[12]
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new carbon-carbon bond of the 5-aryl-1H-pyrrole-2-carbaldehyde product and regenerating the active Pd(0) catalyst.[12]
Application Note 2: Sonogashira Cross-Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a combination of palladium and copper species and is instrumental in the synthesis of conjugated enynes and aryl alkynes, which are valuable structures in materials science and medicinal chemistry.
Experimental Protocol: Synthesis of 5-Alkynyl-1H-pyrrole-2-carbaldehyde
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous and degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous and degassed solvent (THF or DMF), followed by triethylamine (2.0 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Heat the reaction mixture to a temperature between 50-70 °C. The reaction is often complete within 2-6 hours. Monitor by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-alkynyl-1H-pyrrole-2-carbaldehyde.
Quantitative Data Summary:
| Reagent/Parameter | Molar Equiv./Value | Role |
| This compound | 1.0 | Electrophile |
| Terminal Alkyne | 1.2 | Nucleophile |
| PdCl₂(PPh₃)₂ | 0.02 | Palladium Catalyst |
| CuI | 0.04 | Copper Co-catalyst |
| Et₃N | 2.0 | Base and Solvent |
| Solvent | THF or DMF | Reaction Medium |
| Temperature | 50-70 °C | Reaction Condition |
| Typical Yield | 75-90% | Outcome |
Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of the Pd(0) species to the 5-bromo-pyrrole.[9]
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper acetylide.[9]
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex.[9]
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) center to yield the coupled product and regenerate the Pd(0) catalyst.[9]
Application Note 3: Wittig Reaction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent) to form a C=C double bond. This reaction is particularly useful for converting the aldehyde group of this compound into a vinyl group.
Experimental Protocol: Synthesis of 5-Bromo-2-vinyl-1H-pyrrole
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 equiv.) and anhydrous THF.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equiv.) dropwise. The mixture will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the ylide solution back to 0 °C.
-
In a separate flask, dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous THF.
-
Add the solution of the aldehyde dropwise to the cold ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 5-Bromo-2-vinyl-1H-pyrrole.
Quantitative Data Summary:
| Reagent/Parameter | Molar Equiv./Value | Role |
| This compound | 1.0 | Carbonyl Substrate |
| Methyltriphenylphosphonium bromide | 1.2 | Ylide Precursor |
| n-Butyllithium | 1.1 | Base |
| Solvent | Anhydrous THF | Reaction Medium |
| Temperature | 0 °C to RT | Reaction Condition |
| Typical Yield | 60-85% | Outcome |
Mechanistic Rationale
The mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon.
-
Ylide Formation: A strong base, such as n-BuLi, deprotonates the phosphonium salt to generate the nucleophilic phosphorus ylide.[3]
-
Oxaphosphetane Formation: The ylide attacks the aldehyde to form a betaine intermediate, which rapidly cyclizes to a four-membered oxaphosphetane.
-
Cycloreversion: The oxaphosphetane intermediate decomposes in a concerted [2+2] cycloreversion to yield the alkene and triphenylphosphine oxide. The formation of the very stable P=O bond is the driving force for this step.
Sources
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- 2. researchgate.net [researchgate.net]
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- 9. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes and Protocols: 5-Bromo-1H-pyrrole-2-carbaldehyde as a Cornerstone in the Synthesis of Bioactive Molecules
Introduction: The Strategic Value of a Bifunctional Pyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and clinically significant drugs.[1][2] Its electron-rich nature and capacity for functionalization make it an invaluable starting point for drug discovery programs targeting a wide array of diseases, including cancer, malaria, and bacterial infections.[3][4] Within the arsenal of pyrrolic building blocks, 5-Bromo-1H-pyrrole-2-carbaldehyde stands out as a particularly versatile and powerful intermediate.
This bifunctional molecule offers two distinct and orthogonally reactive sites: an aldehyde group at the C2 position, prime for condensation and olefination reactions, and a bromine atom at the C5 position, an ideal handle for modern palladium-catalyzed cross-coupling reactions. This inherent duality allows for a logical and stepwise construction of complex molecular architectures, making it a cornerstone for the synthesis of prominent bioactive alkaloids like the prodiginines and tambjamines.[5][6]
This guide provides an in-depth exploration of the synthetic utility of this compound, detailing field-proven protocols for its conversion into key intermediates and, ultimately, into molecules with significant therapeutic potential. We will elucidate the causality behind experimental choices and provide self-validating protocols to ensure reproducibility and success in your research endeavors.
Part 1: Synthesis of the 2,2'-Bipyrrole Core via Suzuki-Miyaura Coupling
The construction of a 2,2'-bipyrrole framework is a critical step in the synthesis of many prodiginine and tambjamine alkaloids.[7] The Suzuki-Miyaura cross-coupling reaction is the premier method for achieving this, offering mild conditions and broad functional group tolerance.[8] In this workflow, the C-Br bond of this compound serves as the electrophilic partner, coupling with a nucleophilic pyrroleboronic acid derivative.
Causality of Experimental Design:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a robust and commercially available catalyst highly effective for coupling bromo-heterocycles.[9] The phosphine ligands stabilize the Pd(0) state and facilitate the key steps of the catalytic cycle.
-
Base: An aqueous solution of a mild base like sodium carbonate (Na₂CO₃) is crucial. Its role is to activate the boronic acid for the transmetalation step, forming a more nucleophilic boronate species that transfers its organic group to the palladium center.[10]
-
Solvent System: A biphasic solvent system, typically a mixture of an organic solvent like 1,2-dimethoxyethane (DME) or 1,4-dioxane with water, is used to dissolve both the organic-soluble starting materials and the water-soluble inorganic base, allowing them to interact at the interface.[9]
-
N-Protection: The pyrrole NH is acidic and can interfere with the reaction. While some couplings proceed without protection, using an N-protected pyrroleboronic acid, such as N-Boc-2-pyrroleboronic acid, often improves yields and prevents side reactions. The Boc group can be easily removed later under acidic conditions.[1][2]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three main stages: oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Protocol: Synthesis of 1'-(tert-Butoxycarbonyl)-[2,2'-bipyrrole]-5-carbaldehyde
This protocol is adapted from established procedures for the synthesis of bipyrrole aldehydes.[2][9]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 174 mg), 1-(tert-butoxycarbonyl)pyrrole-2-boronic acid (1.2 mmol, 253 mg), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere, preventing catalyst degradation.
-
Solvent and Base Addition: Through the septum via syringe, add 1,2-dimethoxyethane (DME, 10 mL). Stir the mixture for 10 minutes. In a separate vial, dissolve sodium carbonate (Na₂CO₃) (2.0 mmol, 212 mg) in deionized water (2.5 mL) and degas the solution by bubbling argon through it for 15 minutes. Add the aqueous base solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 80-85 °C in an oil bath and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the product.
| Entry | Bromopyrrole Derivative | Boronic Acid | Catalyst (mol%) | Base | Yield (%) | Reference |
| 1 | 5-Bromo-3-(4-chlorophenyl)-pyrrole-2-carboxaldehyde | N-Boc-2-pyrroleboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | 59 (2 steps) | [1] |
| 2 | 5-Bromo-4-ethyl-pyrrole-2-enamine | N-Boc-2-pyrroleboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | ~70-80 | [2][11] |
| 3 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | 85 | [9] |
Table 1: Representative yields for Suzuki-Miyaura coupling reactions involving bromo-heterocycles to form bipyrrole or related structures.
Part 2: Divergent Synthesis of Prodiginine and Tambjamine Scaffolds
The 2,2'-bipyrrole-5-carbaldehyde intermediate is a critical branching point. From here, two major classes of bioactive alkaloids can be accessed through a simple acid-catalyzed condensation reaction.[5][12]
-
Prodiginines: Condensation with an electron-rich, substituted monopyrrole (e.g., 2-methyl-3-pentyl-pyrrole) yields the characteristic tripyrrole core of prodiginines.[13]
-
Tambjamines: Condensation with a primary or secondary amine yields the enamine moiety characteristic of the tambjamine family.[14]
Caption: Synthetic strategy for prodiginines and tambjamines.
Protocol: Synthesis of a Prodiginine Analogue
This protocol is based on the final condensation step in prodigiosin synthesis.[13]
-
Setup: In a round-bottom flask, dissolve the [2,2'-bipyrrole]-5-carbaldehyde intermediate (0.5 mmol) and 2-methyl-3-pentyl-pyrrole (0.55 mmol) in a minimal amount of absolute ethanol (5 mL).
-
Catalyst Addition: Add one drop of concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA) to the stirred solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. A deep red color should develop, indicating the formation of the prodiginine pigment.
-
Work-up and Purification: Quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the product with dichloromethane or ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude red solid is purified by column chromatography on silica gel.
Protocol: Synthesis of a Tambjamine Analogue
This is a general procedure for the synthesis of tambjamine analogues.[12]
-
Setup: Dissolve the [2,2'-bipyrrole]-5-carbaldehyde intermediate (0.5 mmol) in chloroform (5 mL) in a round-bottom flask.
-
Reagent Addition: Add the desired alkylamine (e.g., cyclohexylamine, 1.1 mmol) followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then purified directly by flash column chromatography on silica gel to afford the pure tambjamine product.
| Compound Class | R³ Group (Prodiginine) / Amine (Tambjamine) | Target Organism | IC₅₀ (nM) | Reference |
| Prodiginine | 2-methyl-3-pentyl-pyrrole | P. falciparum (D6) | 8.0 | |
| Prodiginine | 2-undecyl-pyrrole | P. falciparum (Dd2) | 1.8 | [14] |
| Tambjamine | Cyclohexylamine | L. donovani | 110 | [12] |
| Tambjamine | 3,4-dimethoxyphenethylamine | P. falciparum (Dd2) | 18.1 | [1] |
Table 2: Examples of bioactive prodiginines and tambjamines synthesized from bipyrrole aldehyde precursors and their corresponding biological activities.
Part 3: Alternative Aldehyde Reactivity - The Knoevenagel Condensation
To showcase the versatility of the aldehyde functionality beyond imine/enamine formation, the Knoevenagel condensation provides a powerful route to form new carbon-carbon double bonds. This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base like piperidine.[15][16] The resulting α,β-unsaturated products are valuable Michael acceptors and intermediates for further synthetic transformations.
Caption: General scheme for the Knoevenagel condensation.
Protocol: Knoevenagel Condensation with Malononitrile
This is a general and high-yielding protocol for Knoevenagel condensations.[16]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 174 mg) and malononitrile (1.1 mmol, 73 mg) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol, ~10 µL) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC. A precipitate may form as the product is generated.
-
Work-up and Purification: If a solid precipitates, collect it by filtration and wash with cold ethanol. If no solid forms, remove the ethanol under reduced pressure. The residue can be purified by recrystallization or by column chromatography on silica gel to afford the pure 2-((5-bromo-1H-pyrrol-2-yl)methylene)malononitrile.
Conclusion
This compound is a high-value, strategically designed building block for organic and medicinal chemistry. Its two distinct reactive centers—the aldehyde and the bromide—provide chemists with a reliable and logical pathway for the construction of complex bioactive molecules. The protocols detailed herein for Suzuki-Miyaura coupling and subsequent condensation reactions provide a robust and reproducible blueprint for accessing the medicinally potent prodiginine and tambjamine alkaloid families. Furthermore, the utility of the aldehyde in classic C-C bond-forming reactions like the Knoevenagel condensation underscores its broader applicability. By leveraging the predictable reactivity of this intermediate, researchers can efficiently generate diverse molecular libraries for structure-activity relationship studies, accelerating the discovery of new therapeutic agents.
References
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Kancharla, P. K., et al. (2021). Synthesis and Structure–Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials. Journal of Medicinal Chemistry. Available at: [Link]
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Lopes, F., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. Available at: [Link]
-
Kancharla, P. K., & Reynolds, K. A. (2013). Synthesis of 2,2'-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines. Tetrahedron. Available at: [Link]
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Kancharla, P. K., et al. (2022). Discovery and Optimization of Tambjamines as a Novel Class of Antileishmanial Agents. Journal of Medicinal Chemistry. Available at: [Link]
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Kancharla, P. K., et al. (2022). Optimization of B-Ring-Functionalized Antimalarial Tambjamines and Prodiginines. ACS Infectious Diseases. Available at: [Link]
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Gessner, A., & Kunz, B. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Chemistry & Chemical Technology. Available at: [Link]
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The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Scientific Background on the Nobel Prize in Chemistry 2010. Available at: [Link]
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Hu, D. X., et al. (2016). Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products. Chemical Reviews. Available at: [Link]
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Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. University of Illinois at Urbana-Champaign. Available at: [Link]
-
Ryan, S. J. (2012). Discovery and Biosynthesis of Tambjamine Bacterial Alkaloids: An Example of Evolutionarily Privileged Structures. UBC Chemistry. Available at: [Link]
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Kancharla, P. K., et al. (2013). Synthesis of 2,2'-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines. PubMed. Available at: [Link]
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Kancharla, P. K., et al. (2021). Total Synthesis and Antimalarial Activity of 2-(p-Hydroxybenzyl)-prodigiosins, Isoheptylprodigiosin, and Geometric Isomers of Tambjamine MYP1 Isolated from Marine Bacteria. The Journal of Organic Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2013). 7.2. Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
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Mori, T., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. Available at: [Link]
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Gribble, G. W. (2009). A simple synthesis of 2,2′-bipyrroles from pyrrole. Organic Preparations and Procedures International. Available at: [Link]
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Kumar, A., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research. Available at: [Link]
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Kancharla, P. K., & Reynolds, K. A. (2013). Synthesis and Structure–Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials. ResearchGate. Available at: [Link]
-
Kancharla, P. K., & Reynolds, K. A. (2013). Synthesis of 2,2'-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines. ResearchGate. Available at: [Link]
-
Rampa, A., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
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Hu, D. X., et al. (2016). Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products. PubMed Central. Available at: [Link]
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Kelly, T. R., et al. (2011). Antimalarial Activity of Natural and Synthetic Prodiginines. Journal of Medicinal Chemistry. Available at: [Link]
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Nielsen, A. T., & Houlihan, W. J. (1968). The Knoevenagel Condensation. Organic Reactions. Available at: [Link]
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Ying, A. G., et al. (2013). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry. Available at: [Link]
-
Picott, K. J., et al. (2020). Structures of prodiginine and tambjamine NPs produced by the biosynthetic pathways of a number of organisms, highlighting the conserved MBC core. ResearchGate. Available at: [Link]
-
ResearchGate. (2014). Scheme 1. Knoevenagel condensation of pyrrole-2-carboxyaldehyde with... ResearchGate. Available at: [Link]
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- 2. Synthesis of 2,2’-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aml.iaamonline.org [aml.iaamonline.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Biosynthesis of Tambjamine Bacterial Alkaloids: An Example of Evolutionarily Privileged Structures | UBC Chemistry [chem.ubc.ca]
- 7. Synthesis of 2,2'-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nobelprize.org [nobelprize.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and Optimization of Tambjamines as a Novel Class of Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of B-Ring-Functionalized Antimalarial Tambjamines and Prodiginines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bhu.ac.in [bhu.ac.in]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Mastering the Synthesis of 5-Substituted Pyrrole-2-Carboxaldehydes: A Detailed Guide for Researchers
Introduction: The pyrrole-2-carboxaldehyde scaffold is a cornerstone in medicinal chemistry and materials science, serving as a versatile precursor for a myriad of complex molecules, including pharmaceuticals and functional materials. The strategic introduction of substituents at the C5 position of the pyrrole ring allows for the fine-tuning of molecular properties, making the development of robust and versatile synthetic methodologies for 5-substituted pyrrole-2-carboxaldehydes a critical area of research. This comprehensive guide provides an in-depth exploration of key laboratory-scale synthetic strategies, offering detailed protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals.
Strategic Approaches to 5-Substituted Pyrrole-2-Carboxaldehydes
The synthesis of 5-substituted pyrrole-2-carboxaldehydes can be broadly categorized into two main strategies:
-
Direct Formylation of a Pre-functionalized Pyrrole: This approach involves the introduction of the desired C5 substituent onto the pyrrole ring first, followed by formylation at the C2 position.
-
Functionalization of a Pre-formed Pyrrole-2-carboxaldehyde: This strategy begins with pyrrole-2-carboxaldehyde, which is then functionalized at the C5 position.
The choice between these strategies is often dictated by the nature of the desired C5 substituent and the availability of starting materials. This guide will delve into the most prevalent and effective methods within these strategies.
Method 1: The Vilsmeier-Haack Reaction - A Classic Approach to Formylation
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[1][2][3][4][5][6] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][4]
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic chloroiminium ion, the Vilsmeier reagent. This electrophile then attacks the electron-rich C2 position of the pyrrole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[3][6]
Caption: Vilsmeier-Haack Reaction Mechanism.
Protocol: Vilsmeier-Haack Formylation of 1-Phenylpyrrole
This protocol describes the formylation of a 1-substituted pyrrole, where the substituent can influence the regioselectivity of the reaction.
Materials:
-
1-Phenylpyrrole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,N-dimethylformamide (1.1 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the Vilsmeier reagent is typically observed as a white solid.
-
Formylation: Cool the reaction mixture back to 0 °C and add a solution of 1-phenylpyrrole (1.0 eq.) in anhydrous dichloromethane dropwise via the dropping funnel.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Carefully quench the reaction by slowly pouring it into a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-phenylpyrrole-2-carboxaldehyde.
Expected Yield: 70-85%
Method 2: Suzuki-Miyaura Cross-Coupling for 5-Aryl Derivatives
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[7][8][9][10][11] This method can be effectively employed to introduce aryl and heteroaryl substituents at the C5 position of the pyrrole ring.
Strategic Considerations
The Suzuki coupling typically involves the reaction of an organoboron species (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of 5-arylpyrrole-2-carboxaldehydes, two main routes can be considered:
-
Route A: Coupling of a 5-halopyrrole-2-carboxaldehyde with an arylboronic acid.
-
Route B: Coupling of a 5-(boronic acid or ester)-pyrrole-2-carboxaldehyde with an aryl halide.
Route A is often more practical due to the commercial availability or straightforward synthesis of 5-bromopyrrole-2-carboxaldehyde.
Protecting Group Strategy: The pyrrole N-H is acidic and can interfere with the catalytic cycle. Therefore, protection of the nitrogen atom is often necessary. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a robust choice as it is stable under the basic reaction conditions and can be readily removed.[8]
Caption: General workflow for Suzuki coupling.
Protocol: Synthesis of 5-Phenylpyrrole-2-carboxaldehyde via Suzuki Coupling
Materials:
-
5-Bromo-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrole-2-carboxaldehyde
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add 5-bromo-1-(SEM)-pyrrole-2-carboxaldehyde (1.0 eq.), phenylboronic acid (1.2 eq.), potassium phosphate (2.0 eq.), palladium(II) acetate (0.02 eq.), and SPhos (0.04 eq.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-phenyl-1-(SEM)-pyrrole-2-carboxaldehyde.
-
Deprotection: The SEM group can be removed under standard conditions (e.g., tetrabutylammonium fluoride (TBAF) in THF or acidic conditions) to afford the final product, 5-phenylpyrrole-2-carboxaldehyde.
| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80-90 |
| 3-Thiopheneboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 75-85 |
Table 1: Representative yields for the Suzuki coupling of 5-bromo-1-(SEM)-pyrrole-2-carboxaldehyde with various arylboronic acids.
Method 3: Lithiation and Electrophilic Quench - A Versatile Route
The generation of a 5-lithiopyrrole-2-carboxaldehyde equivalent provides a powerful and versatile method for introducing a wide range of substituents at the C5 position. This is typically achieved through a halogen-lithium exchange reaction on a 5-halopyrrole derivative.
Key Considerations
Direct lithiation of 5-bromopyrrole-2-carboxaldehyde is challenging as the organolithium reagent can add to the aldehyde carbonyl group. To circumvent this, a protected aldehyde or a formal equivalent is often employed.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles [mdpi.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. rsc.org [rsc.org]
purification of 5-Bromo-1H-pyrrole-2-carbaldehyde by column chromatography
An In-Depth Guide to the Purification of 5-Bromo-1H-pyrrole-2-carbaldehyde by Flash Column Chromatography
Introduction
This compound is a vital heterocyclic building block in medicinal chemistry and materials science, frequently employed in the synthesis of more complex molecular architectures, including bioactive natural products and functional materials.[1] Syntheses of this intermediate often yield crude products containing unreacted starting materials, by-products, and other impurities. Achieving high purity is paramount for its use in subsequent synthetic steps, as impurities can lead to undesirable side reactions, lower yields, and complications in structural analysis.
This application note provides a comprehensive, field-proven protocol for the purification of this compound using flash column chromatography on silica gel. The guide is designed for researchers and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for each experimental choice, ensuring a robust and reproducible separation.
Principle of Separation: A Mechanistic Overview
The purification strategy hinges on the principles of normal-phase adsorption chromatography. The stationary phase, silica gel, is a highly polar, slightly acidic medium.[2] The target molecule, this compound, possesses moderate polarity due to the presence of the electron-withdrawing aldehyde group and the polar N-H bond of the pyrrole ring.
The separation process is a dynamic equilibrium. Molecules in the crude mixture are adsorbed onto the polar silica surface and then desorbed back into the less polar mobile phase (eluent). The extent of adsorption is proportional to the polarity of the molecule.
-
Highly Polar Impurities: These compounds will have strong interactions with the silica gel, causing them to adsorb strongly and elute slowly.
-
Non-Polar Impurities: These will have minimal interaction with the silica gel, spending more time in the mobile phase and eluting quickly.
-
This compound: As a compound of intermediate polarity, its elution can be precisely controlled by adjusting the polarity of the mobile phase.
The optimal mobile phase will be non-polar enough to ensure differential retention of components but polar enough to elute the target compound in a reasonable time frame with sharp, well-defined bands. A common and highly effective solvent system for compounds of this nature is a mixture of a non-polar hydrocarbon (like hexanes) and a more polar solvent (like ethyl acetate).[3][4]
Preliminary Analysis: The Critical Role of TLC
Before committing the bulk of the material to the column, Thin-Layer Chromatography (TLC) must be performed to determine the optimal mobile phase composition.[5] This is the most critical step for a successful column separation. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25 to 0.35 .[6]
-
An Rf in this range ensures:
-
The compound will move down the column at an appropriate rate.
-
There is sufficient separation between the spot of the desired product and the spots of major impurities.
-
A higher Rf value risks co-elution with less polar impurities, while a lower Rf value can lead to significant band broadening and excessively long elution times.[6]
-
Detailed Experimental Protocol
This protocol details the purification of crude this compound using flash column chromatography.
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexanes (HPLC or ACS grade)
-
Ethyl Acetate (HPLC or ACS grade)
-
Dichloromethane (DCM, for sample loading)
-
Triethylamine (optional, for neutralizing silica)
-
Sea sand (acid-washed)
-
TLC plates (silica gel 60 F252)
-
Potassium permanganate stain or UV lamp (254 nm) for visualization
-
-
Equipment:
-
Glass chromatography column with stopcock
-
Air or nitrogen line with pressure regulator for flash chromatography
-
Collection vessels (test tubes or flasks)
-
Beakers and Erlenmeyer flasks
-
Powder funnel
-
Rotary evaporator
-
Step 1: TLC Solvent System Optimization
-
Prepare several small beakers with different ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Dissolve a small amount of the crude material in a volatile solvent like ethyl acetate or DCM.
-
Using a capillary tube, spot the crude mixture onto separate TLC plates.
-
Develop each plate in a different solvent system using a covered TLC chamber.
-
Visualize the developed plates under a UV lamp and/or by staining.
-
Identify the solvent system that provides an Rf value of ~0.25-0.35 for the product spot and good separation from other spots. For this compound, a system in the range of 8:2 to 7:3 Hexanes:Ethyl Acetate is a common starting point.[3][7]
Step 2: Column Packing (Dry Packing Method)
-
Secure the column vertically to a retort stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a ~1 cm layer of sea sand over the cotton plug.[8]
-
Using a powder funnel, carefully pour the dry silica gel into the column. A general rule is to use 50-100 g of silica per 1 g of crude material.
-
Gently tap the side of the column to ensure even packing and remove air pockets.
-
Add another ~1 cm layer of sea sand on top of the silica bed to prevent disturbance during solvent addition.[8]
-
Pre-elute the column by carefully adding the chosen mobile phase (the least polar mixture if using a gradient). Use gentle air pressure to push the solvent through the silica until the entire bed is saturated and solvent begins to drip from the bottom. Do not let the top of the silica bed run dry.
Step 3: Sample Preparation and Loading (Dry Loading)
For solid samples like this compound, dry loading is superior to wet loading as it typically results in sharper bands and better separation.
-
Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully drain the solvent from the packed column until it is level with the top layer of sand.
-
Add the silica-adsorbed sample as a uniform layer on top of the sand.
-
Gently place another thin layer of sand on top of the sample layer to protect it.
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column by applying gentle, steady air or nitrogen pressure. The solvent should flow at a rate of approximately 2 inches per minute.
-
Collect the eluent in sequentially numbered test tubes or flasks. The fraction size should be appropriate for the column dimensions (e.g., 10-20 mL fractions for a medium-sized column).
-
If impurities are far apart in polarity, you may start with a less polar solvent system (e.g., 9:1 Hexanes:EtOAc) and then increase the polarity (e.g., to 7:3 Hexanes:EtOAc) in a stepwise gradient to elute the target compound.
Step 5: Analysis and Product Isolation
-
Monitor the collected fractions by TLC to identify which ones contain the pure product. Spot several fractions per TLC plate for efficient analysis.
-
Combine the fractions that contain only the pure compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Confirm the purity of the final product by NMR spectroscopy or another suitable analytical technique.
Data Summary and Expected Results
| Parameter | Recommended Value / Observation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase for normal-phase chromatography.[2] |
| Mobile Phase | Hexanes / Ethyl Acetate | Provides excellent control over polarity for separating moderately polar compounds.[4] |
| Optimal TLC Rf | ~0.25 - 0.35 | Ensures good separation and reasonable elution time on the column.[6] |
| Loading Method | Dry Loading | Prevents band broadening and improves resolution for solid samples. |
| Expected Purity | >95% (by ¹H NMR) | The goal of the purification process. |
| Appearance | White to light brown solid | Physical property of the pure compound.[9][10] |
| Melting Point | 93-94 °C | A sharp melting point close to the literature value indicates high purity.[11][12] |
Troubleshooting and Scientific Considerations
-
Problem: The compound streaks on the TLC plate or column.
-
Cause & Solution: This may indicate overloading or that the compound is degrading on the slightly acidic silica gel.[2] If streaking is severe, consider using silica gel that has been pre-treated with a small amount of triethylamine (~1% v/v in the eluent) to neutralize acidic sites.
-
-
Problem: Poor separation between the product and an impurity.
-
Cause & Solution: The chosen solvent system is not optimal. Try a different solvent system (e.g., Dichloromethane/Hexanes) or use a shallower polarity gradient during elution.
-
-
Problem: The compound will not elute from the column.
-
Cause & Solution: The mobile phase is not polar enough. Gradually increase the percentage of ethyl acetate in the mobile phase. In extreme cases, a small amount of methanol (up to 5%) can be added to the eluent, but be aware that methanol can alter the properties of the silica gel.[3]
-
Process Workflow Diagram
The following diagram illustrates the complete workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
References
-
PubChem. This compound | C5H4BrNO. National Center for Biotechnology Information. Available from: [Link]
-
Membrane Solutions. Column Chromatography Notes. Available from: [Link]
-
Chemistry For Everyone. How To Choose Solvent System For Column Chromatography?. YouTube. Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available from: [Link]
-
Bray, B. L., et al. Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. The Journal of Organic Chemistry, 1990, 55(25), 6317-6328. Available from: [Link]
-
Bio-protocol. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
-
Berezin, M. B., et al. Stability of Dibromo-Dipyrromethene Complexes Coordinated with B, Zn, and Cd in Solutions of Various Acidities. Molecules, 2022, 27(24), 8827. Available from: [Link]
-
DBU-Promoted [4+3] Annulation of Pyrrole-2- carbaldehyde Derivatives with Indene-2-carbaldehydes. Supporting Information. Available from: [Link]
-
Qi, M., et al. Calix[2]pyrroles: highly selective stationary phases for gas chromatographic separations. Journal of Chromatography A, 2014, 1363, 169-176. Available from: [Link]
-
Jain, R., et al. Box-Behnken supported validation of stability-indicating high performance thin-layer chromatography (HPTLC) method: An application in degradation kinetic profiling of ropinirole. Journal of Taibah University for Science, 2015, 9(3), 350-363. Available from: [Link]
-
ChemTube3D. Interactive 3D Chemistry Animations. University of Liverpool. Available from: [Link]
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- 9. This compound | 931-34-0 [sigmaaldrich.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. This compound CAS#: 931-34-0 [m.chemicalbook.com]
- 12. echemi.com [echemi.com]
Synthetic Strategies for 5-Bromo-1H-pyrrole-2-carbaldehyde Analogues: An Application and Protocol Guide
Introduction: The Significance of Brominated Pyrrole Scaffolds
Pyrrole-containing compounds are foundational motifs in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2] The introduction of a bromine atom onto the pyrrole ring significantly influences the molecule's physicochemical properties, often enhancing its therapeutic potential.[3] Halogenation can increase lipophilicity, thereby improving membrane permeability, and can also introduce a valuable synthetic handle for further molecular elaboration through cross-coupling reactions.[3] Specifically, 5-Bromo-1H-pyrrole-2-carbaldehyde and its analogues are crucial intermediates in the synthesis of a variety of biologically active molecules, including potential antibacterial, anti-inflammatory, and anticancer agents.[2][4] This guide provides an in-depth exploration of established synthetic routes to access these valuable compounds, with a focus on practical, step-by-step protocols and the underlying chemical principles.
Strategic Approaches to Synthesis
The synthesis of this compound analogues can be broadly approached via two primary strategies:
-
Late-Stage Bromination: This approach involves the initial synthesis of a pyrrole-2-carbaldehyde core, followed by selective bromination at the C5 position.
-
Early-Stage Bromination: This strategy utilizes a pre-brominated pyrrole precursor which is then subjected to formylation, typically via the Vilsmeier-Haack reaction.
The choice of strategy often depends on the availability of starting materials, the desired substitution pattern on the final analogue, and the overall efficiency of the synthetic sequence.
Protocol 1: Vilsmeier-Haack Formylation of 2-Bromopyrrole
The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][5][6][7][8] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride.[6][8] This electrophilic species then attacks the electron-rich pyrrole ring to introduce a formyl group.[1][6] For the synthesis of this compound, the formylation of 2-bromopyrrole is a direct and efficient approach.
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds through three main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, the active Vilsmeier reagent.[8][9]
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.
-
Hydrolysis: The iminium salt is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.[9]
Caption: Generalized mechanism of the Vilsmeier-Haack reaction.
Detailed Experimental Protocol
Materials:
-
2-Bromopyrrole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromopyrrole (1.0 eq) in anhydrous DMF (used as both reagent and solvent) or a mixture of DMF and an inert solvent like DCM.
-
Formation of Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. To the stirred solution, add phosphoryl chloride (1.1 - 1.5 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature does not exceed 5 °C. An exothermic reaction occurs with the formation of the Vilsmeier reagent complex.[10]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice.[1]
-
Hydrolysis: Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate iminium salt.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water (2 x volume) and then with brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
| Parameter | Typical Conditions | Notes |
| Temperature | 0 °C to room temperature | Initial cooling is crucial to control the exothermic reaction. |
| Reaction Time | 2 - 4 hours | Monitor by TLC for completion. |
| Stoichiometry | POCl₃ (1.1 - 1.5 eq) | A slight excess of POCl₃ is often used. |
| Solvent | DMF, DCM | Anhydrous conditions are essential. |
| Typical Yield | 60 - 80% | Yields can vary based on substrate and reaction scale. |
Protocol 2: Direct Bromination of 1H-Pyrrole-2-carbaldehyde
An alternative strategy involves the direct bromination of commercially available or synthesized 1H-pyrrole-2-carbaldehyde. This method is advantageous when the starting aldehyde is readily accessible. The electron-donating nature of the formyl group directs the incoming electrophile (bromine) to the C4 and C5 positions. Selective bromination at the C5 position can be achieved by careful control of reaction conditions and the choice of brominating agent. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation due to its milder nature compared to elemental bromine.
Reaction Scheme
Caption: Direct bromination of 1H-pyrrole-2-carbaldehyde.
Detailed Experimental Protocol
Materials:
-
1H-Pyrrole-2-carbaldehyde
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask protected from light, dissolve 1H-pyrrole-2-carbaldehyde (1.0 eq) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.0 - 1.1 eq) portion-wise over 10-15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, cool the mixture back to 0 °C and quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Work-up: Add water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
| Parameter | Typical Conditions | Notes |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂. |
| Temperature | 0 °C to room temperature | Low temperature helps control selectivity. |
| Reaction Time | 1 - 2 hours | Monitor by TLC. |
| Solvent | THF, CCl₄ | Anhydrous and non-polar/aprotic solvents are preferred. |
| Potential Byproducts | Di-brominated products | Careful control of stoichiometry is crucial. |
Synthesis of Analogues: Expanding Chemical Diversity
The protocols described above can be adapted to synthesize a wide range of this compound analogues.
-
N-Substituted Analogues: The pyrrole nitrogen can be substituted prior to bromination or formylation. Common N-protecting/substituting groups include alkyl, aryl, and sulfonyl groups. For example, 1-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde is a commercially available analogue.[11][12]
-
C3/C4-Substituted Analogues: Starting with appropriately substituted pyrroles in either of the synthetic routes will lead to analogues with substitution at the C3 and/or C4 positions. For instance, the synthesis of 5-bromo-4-methyl-1H-pyrrole-2-carbaldehyde has been reported.[13]
The choice of synthetic route for a particular analogue will depend on the commercial availability of the starting materials and the compatibility of the existing functional groups with the reaction conditions.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The Vilsmeier-Haack reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents and reagents to prevent decomposition of the Vilsmeier reagent.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic. Maintaining a low temperature during the addition of POCl₃ is critical to avoid side reactions and decomposition.
-
Regioselectivity of Bromination: In the direct bromination of pyrrole-2-carbaldehyde, over-bromination to yield di-brominated products is a potential side reaction. Careful control of the stoichiometry of NBS and the reaction temperature is essential to maximize the yield of the desired mono-brominated product.
-
Purification: The final products are often solids and can be purified by recrystallization or column chromatography. The choice of solvent system for chromatography should be optimized based on the polarity of the specific analogue.
Conclusion
The synthetic routes outlined in this guide provide reliable and adaptable methods for the preparation of this compound and its analogues. The Vilsmeier-Haack formylation of 2-bromopyrrole and the direct bromination of pyrrole-2-carbaldehyde are both powerful strategies that can be tailored to access a diverse range of compounds for applications in drug discovery and materials science. Careful attention to experimental parameters and a thorough understanding of the underlying reaction mechanisms are key to achieving successful and reproducible outcomes in the laboratory.
References
- Muchowski, J. M., & Berthiaume, S. (1991). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents by bromine-lithium exchange of 2-bromo-6-(diisopropylamino)-1-azafulvene derivatives. Canadian Journal of Chemistry, 69(11), 1879-1887.
- Rajput, A. P., & Khan, A. A. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43.
- Loader, C. E., & Anderson, H. J. (1982). Vilsmeier–Haack reaction with succinamidals. A convenient synthesis of 5-chloropyrrole-2-carboxaldehydes and 5-chloropyrrole-2,4-dicarboxaldehydes. Canadian Journal of Chemistry, 60(12), 1544-1547.
-
PubChem. (n.d.). 4-Bromo-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Bromophenyl)-1h-pyrrole-2-carbaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]
- Chen, Y. H., et al. (2022). Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. Organic Letters, 24(15), 2889–2893.
-
ChemSynthesis. (n.d.). 5-bromo-4-methyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]
-
Chen, Y. H., et al. (2022). Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. Semantic Scholar. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- Kumari, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28065-28087.
- Loader, C. E., & Anderson, H. J. (1982). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Canadian Journal of Chemistry, 60(12), 1544-1547.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
- Wang, Y., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2636.
- Aslam, M., et al. (2012). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Asian Journal of Chemistry, 24(3), 959-962.
-
Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]
- Kumar, A., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances, 8(23), 12693-12697.
- Sharma, V., & Kumar, P. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 3(4), 1-13.
- Gryko, D. T. (2002). Recent Developments in the Synthesis of Dipyrromethanes. A Review.
- Cammidge, A. N., & Gopee, H. (2001). A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, (23), 3030-3033.
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
- Baral, E. R., & Hilton, M. J. (2021). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules, 26(16), 4966.
- Bailly, C., et al. (2004). Synthesis and antimicrobial activity of new bromine-rich pyrrole derivatives related to monodeoxypyoluteorin. Bioorganic & Medicinal Chemistry Letters, 14(11), 2925-2928.
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Application Notes and Protocols for the Safe Handling and Disposal of 5-Bromo-1H-pyrrole-2-carbaldehyde
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, application, and disposal of 5-Bromo-1H-pyrrole-2-carbaldehyde (CAS No. 931-34-0). As a key intermediate in the synthesis of complex pyrrole-containing molecules, understanding its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.
Compound Profile and Hazard Identification
This compound is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science.[1] Its utility stems from the presence of three key functional groups: a reactive aldehyde, a pyrrole ring, and a bromine atom, which is amenable to various cross-coupling reactions.
Chemical and Physical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄BrNO | [2] |
| Molecular Weight | 174.00 g/mol | [2] |
| Appearance | Off-white to yellow solid | [3] |
| Melting Point | 93-94 °C | [3][4] |
| Boiling Point | 282.1±20.0 °C (Predicted) | [3][5] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3][6] |
Hazard Identification and Classification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[6][7]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[7]
-
Skin Irritation (Category 2): Causes skin irritation.[7]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[7]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[7]
The signal word for this compound is "Warning" .[6][7]
Safe Handling and Storage Protocols
Adherence to strict safety protocols is crucial when working with this compound to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense. The following PPE must be worn at all times when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. It is advisable to double-glove, especially during operations with a higher risk of exposure.[8]
-
Skin and Body Protection: A fully buttoned laboratory coat must be worn. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.[9]
-
Respiratory Protection: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[7] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Engineering Controls and Work Practices
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.[7]
-
Minimizing Exposure: Purchase and use the smallest quantities of the chemical necessary for the experiment. Keep containers tightly closed when not in use.[8]
Storage
Proper storage is essential to maintain the stability of the compound and prevent accidental release.
-
Container: Store in the original, tightly sealed container.[8]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent degradation.[3][6]
-
Temperature: Maintain the storage temperature between 2-8°C.[3][6]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][9]
Application Notes: A Versatile Synthetic Intermediate
The trifunctional nature of this compound makes it a valuable precursor in the synthesis of a wide range of more complex molecules.[1] The bromine atom at the 5-position is particularly useful for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are cornerstones of modern drug discovery and development.[1][10]
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is a powerful method for the synthesis of 5-aryl-1H-pyrrole-2-carbaldehydes.[10]
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent (e.g., a mixture of 1,4-dioxane and water, or dimethoxyethane (DME))[2][11]
-
Inert gas (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[11]
-
Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., a 4:1 ratio of dioxane to water) via syringe.[10] Under a positive flow of the inert gas, add the palladium catalyst (0.05 eq).[11]
-
Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 5-aryl-1H-pyrrole-2-carbaldehyde.[10]
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere prevents its degradation and ensures catalytic activity.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[10]
-
Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst from oxidation.
Spill Management and Emergency Procedures
In the event of a spill or accidental release, prompt and appropriate action is necessary to mitigate the hazards.
Small Spills
For small spills of the solid material:
-
Evacuate and Ventilate: If not already in a fume hood, move to a well-ventilated area.
-
Containment: Gently sweep up the spilled solid, avoiding dust generation.[9]
-
Absorption: Use an inert absorbent material, such as vermiculite or sand, to cover the spill area.
-
Collection: Carefully collect the absorbent material and any contaminated debris into a sealed, labeled container for disposal as halogenated organic waste.
-
Decontamination: Clean the spill area with an appropriate solvent and then with soap and water.
Large Spills
For large spills:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the affected area.
-
Emergency Services: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.
First Aid Measures
-
In case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[7]
-
In case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention.[7]
-
If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician immediately.[7]
Waste Disposal
Proper disposal of this compound and its associated waste is critical for environmental protection and regulatory compliance. As a halogenated organic compound, it requires special handling.
Waste Segregation
-
Halogenated vs. Non-Halogenated: It is imperative to segregate waste containing this compound from non-halogenated organic waste. This facilitates proper treatment and disposal.
-
Compatibility: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.
Waste Containment and Labeling
-
Container: Use a designated, chemically compatible, and leak-proof waste container with a secure, tight-fitting lid.[8]
-
Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and list all the chemical constituents, including this compound.
Disposal Procedure
-
Collection: Collect all waste, including unused product, reaction residues, and contaminated materials (e.g., gloves, absorbent pads), in the appropriately labeled container.
-
Container Fullness: Do not fill the waste container beyond 90% of its capacity to allow for expansion and prevent spills.
-
Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Prohibition: NEVER dispose of this compound or its waste down the drain or in the regular trash.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Decision Tree for Spill Management
Caption: Decision-making process for managing a chemical spill.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 7.2. Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling. Retrieved from [Link]
-
Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]
-
Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]
-
ResearchGate. (2025). Bromine in waste incineration: Partitioning and influence on metal volatilisation. Retrieved from [Link]
-
CHIMIA. (2019). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1995). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents by bromine-lithium exchange of 2-bromo-6-(diisopropylamino)-1-azafulvene derivatives. Retrieved from [Link]
-
PMC - NIH. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
University of Waterloo. (n.d.). Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water). Retrieved from [Link]
Sources
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- 3. globaljournals.org [globaljournals.org]
- 4. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. cdnsciencepub.com [cdnsciencepub.com]
Troubleshooting & Optimization
common side reactions in the formylation of bromopyrroles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Hub for the formylation of bromopyrroles. This resource is designed to provide in-depth guidance and troubleshooting for common challenges encountered during this critical synthetic transformation. As Senior Application Scientists, we understand that seemingly straightforward reactions can present unexpected hurdles. This guide is structured to not only provide solutions but also to explain the underlying chemical principles, empowering you to optimize your reactions effectively.
Mechanistic Overview: Understanding Reactivity and Potential Pitfalls
The formylation of pyrroles, most commonly achieved via the Vilsmeier-Haack reaction, is an electrophilic aromatic substitution. The reaction involves an electrophile, the Vilsmeier reagent (a chloroiminium salt), which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][2][3][4]
The pyrrole ring is electron-rich, making it highly susceptible to electrophilic attack, typically at the C2 position due to the electron-donating nature of the nitrogen atom.[1] However, the introduction of a bromine atom, an electron-withdrawing group, significantly modulates the ring's reactivity. This perturbation is the primary source of many side reactions.
Key Considerations for Bromopyrroles:
-
Electronic Effects: A bromine atom deactivates the pyrrole ring towards electrophilic substitution. The extent of this deactivation depends on its position. A C2-bromo substituent, for instance, will strongly deactivate the ring and direct formylation to the C5 position. A C3-bromo substituent will have a less pronounced deactivating effect and can lead to mixtures of C2 and C5 formylated products.
-
Acid Sensitivity: Pyrroles are notoriously unstable in strongly acidic conditions, where they are prone to polymerization.[5][6] The Vilsmeier-Haack reaction generates acidic byproducts, which can lead to the degradation of the starting material and product, resulting in low yields and the formation of dark, insoluble tars.[5]
-
N-H Acidity: The pyrrolic N-H is acidic and can be deprotonated under certain conditions. While the Vilsmeier-Haack is typically performed under neutral or slightly acidic conditions, the choice of an N-protecting group can be a crucial strategy to prevent side reactions and improve solubility and stability.[7][8]
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the formylation of bromopyrroles in a question-and-answer format.
Q1: My reaction mixture turned dark brown/black upon addition of the Vilsmeier reagent, and I have a low yield of the desired product. What is happening?
A: This is a classic sign of acid-catalyzed polymerization of the pyrrole ring.[5] The electron-rich pyrrole can be protonated by the acidic byproducts of the reaction, initiating a chain reaction that leads to insoluble, dark-colored polymers.[5]
Troubleshooting Steps:
-
Temperature Control: Perform the reaction at a lower temperature. Start the addition of the Vilsmeier reagent at 0°C or even -10°C and allow the reaction to warm slowly to room temperature.
-
Slow Addition: Add the pre-formed Vilsmeier reagent dropwise to a cooled solution of the bromopyrrole. This prevents a localized buildup of acid and heat.
-
N-Protection: The most effective solution is to protect the pyrrole nitrogen with an electron-withdrawing group, such as tosyl (Ts) or a carbamate.[7][8] This reduces the electron density of the ring, making it less prone to protonation and polymerization.[8]
-
Use of a Milder Formylating Agent: While the Vilsmeier-Haack is standard, other formylation methods that operate under milder conditions, such as the Duff reaction (using hexamine), could be explored, although they are generally less efficient for simple pyrroles.[9][10][11]
Q2: I am observing di-formylation of my bromopyrrole. How can I prevent this?
A: Di-formylation occurs when the mono-formylated product is still sufficiently activated to undergo a second electrophilic substitution. This is more common when the bromine and the initial formyl group are not on adjacent carbons, leaving other positions on the ring activated.
Preventative Measures:
-
Stoichiometry Control: Carefully control the stoichiometry of the Vilsmeier reagent. Use only a slight excess (1.1-1.2 equivalents) of the reagent.
-
Reverse Addition: Add the bromopyrrole solution to the Vilsmeier reagent. This ensures that the unreacted bromopyrrole is always in excess relative to the formylating agent, minimizing the chance of a second formylation.
-
Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction immediately to prevent over-reaction.
-
N-Protection: An N-protecting group can also sterically hinder the approach of the second electrophile, thus favoring mono-formylation.
Q3: My formylation reaction is very sluggish or does not go to completion, even at elevated temperatures.
A: This is often due to the strong deactivating effect of the bromine substituent, particularly when it is at the C2 or C5 position.
Optimization Strategies:
-
Increase Temperature: If polymerization is not an issue, cautiously increasing the reaction temperature (e.g., to 40-60°C) can provide the necessary activation energy.
-
Increase Reagent Equivalents: Using a larger excess of the Vilsmeier reagent (e.g., 2-3 equivalents) can drive the reaction to completion.
-
Solvent Choice: While DMF is part of the reagent system, using a co-solvent like 1,2-dichloroethane (DCE) can sometimes improve solubility and reaction rates.
-
Alternative Formylation Methods: For highly deactivated systems, consider a lithium-halogen exchange followed by quenching with DMF.[12] This method is particularly useful for introducing a formyl group at the position of the bromine atom.
Q4: I am seeing evidence of halogen exchange (debromination or migration) in my product mixture. What causes this and how can I avoid it?
A: Halogen exchange, while less common, can occur under Vilsmeier-Haack conditions, potentially through complex mechanisms involving the halide ions present in the reaction mixture.
Mitigation Strategies:
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Water can hydrolyze the Vilsmeier reagent and alter the reaction pathway.
-
Purified Reagents: Use freshly distilled POCl₃ and dry DMF. Impurities can sometimes catalyze side reactions.
-
Temperature Control: Avoid excessive heating, as this can promote side reactions like halogen migration.
| Issue | Probable Cause | Recommended Solutions |
| Reaction turns black, low yield | Acid-catalyzed polymerization | Lower temperature, slow addition, N-protection of pyrrole. |
| Di-formylation | Over-reaction of activated product | Control stoichiometry (1.1 eq), reverse addition, monitor by TLC. |
| Sluggish/incomplete reaction | Deactivation by bromine substituent | Increase temperature cautiously, use excess Vilsmeier reagent (2-3 eq). |
| Halogen exchange/debromination | Side reactions with halide ions | Use anhydrous conditions, purified reagents, avoid high temperatures. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of N-Tosyl-3-bromopyrrole
This protocol describes a general procedure for the formylation of an N-protected bromopyrrole, which minimizes polymerization and improves regioselectivity.
Materials:
-
N-Tosyl-3-bromopyrrole
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium acetate solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen/argon line
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3 equivalents) to anhydrous DCE (approx. 0.5 M final concentration). Cool the solution to 0°C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise via a syringe over 15 minutes, ensuring the temperature does not rise above 5°C. Stir the resulting mixture at 0°C for 30 minutes. The solution should become a thick, white slurry.
-
Reaction: Dissolve N-Tosyl-3-bromopyrrole (1 equivalent) in anhydrous DCE. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Work-up: Once the starting material is consumed, cool the reaction mixture back to 0°C. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous sodium acetate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the desired formylated product.
Visualizing Workflows and Mechanisms
Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting common issues in bromopyrrole formylation.
Caption: Troubleshooting Decision Tree for Bromopyrrole Formylation.
Mechanistic Pathway: Desired vs. Side Reaction
This diagram illustrates the desired formylation pathway versus the undesired polymerization side reaction for an unprotected bromopyrrole.
Caption: Competing Reaction Pathways in Bromopyrrole Formylation.
References
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Duff reaction [a.osmarks.net]
- 12. Formylation - Common Conditions [commonorganicchemistry.com]
purification challenges of 5-Bromo-1H-pyrrole-2-carbaldehyde
Welcome to the technical support resource for 5-Bromo-1H-pyrrole-2-carbaldehyde (CAS 931-34-0). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, we address the common and often subtle challenges encountered during its purification, providing not just protocols, but the underlying chemical principles to empower you to solve problems effectively in the lab.
Frequently Asked Questions (FAQs)
This section covers foundational knowledge crucial for handling and purifying this compound successfully.
Q1: What are the fundamental physical and chemical properties of this compound?
A1: Understanding the basic properties of the compound is the first step in designing a robust purification strategy. Key characteristics are summarized in the table below. The compound is a solid at room temperature with a defined melting point, which is a critical indicator of purity.[1][2] Its storage requirements highlight its potential sensitivity.[3][4]
| Property | Value | Source(s) |
| CAS Number | 931-34-0 | [3][5] |
| Molecular Formula | C₅H₄BrNO | [5][6] |
| Molecular Weight | ~174.00 g/mol | [1][5] |
| Appearance | Off-white to brown solid | [4][6] |
| Melting Point | 93-94 °C | [1][2] |
| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [3][4] |
Q2: Why is this compound sensitive, and what are the best practices for handling and storage?
A2: The compound's sensitivity stems from the pyrrole ring system itself. Pyrroles, particularly those with electron-withdrawing groups like an aldehyde, can be susceptible to air oxidation and polymerization, often leading to discoloration.[7][8] The aldehyde group can also undergo unwanted side reactions under acidic or basic conditions.
Best Practices:
-
Handling: Always handle the compound in a well-ventilated area, preferably a fume hood.[9][10] Use appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can cause skin and eye irritation.[4][10]
-
Storage: The most critical practice is to prevent degradation. Store the compound tightly sealed in its original container at the recommended 2-8°C.[3] To prevent oxidation, the container headspace should be purged with an inert gas like argon or nitrogen before sealing.[4]
Q3: What are the most common impurities I might encounter in a crude sample?
A3: Impurities typically originate from the synthetic route used. Common synthetic methods, such as the Vilsmeier-Haack reaction on 2-bromopyrrole or bromination of pyrrole-2-carbaldehyde, can lead to specific byproducts.[11]
-
Unreacted Starting Materials: Residual pyrrole-2-carbaldehyde or 2-bromopyrrole.
-
Over-brominated Species: Dibrominated pyrrole derivatives can form if the reaction is not carefully controlled.
-
Polymeric Byproducts: Dark, tarry substances resulting from the degradation of the pyrrole ring, especially if exposed to acid, air, or high temperatures.[8][12]
-
Hydrolysis Products: If water is not rigorously excluded during synthesis and workup, side products can form.
Troubleshooting Purification Challenges
This section provides a problem-solving framework for issues that arise during the purification workflow.
Q4: My crude product is a dark, oily substance that refuses to solidify. How can I isolate a crystalline solid?
A4: This is a classic sign of significant impurities depressing the melting point or the presence of residual solvent. The impurities, often polymeric, act as a "eutectic grease," preventing the lattice formation required for crystallization.
Causality: The electron-rich pyrrole nucleus is prone to polymerization under certain conditions, leading to oligomeric tars that are difficult to crystallize.
Solutions:
-
Trituration: Before attempting a full recrystallization, try trituration. This involves stirring the oil with a non-polar solvent in which the desired product is poorly soluble but the impurities are more soluble (e.g., cold hexanes or diethyl ether). This can often wash away the oily impurities and induce crystallization of the product.
-
Strategic Recrystallization: If trituration fails, a carefully chosen recrystallization is necessary. The key is selecting a solvent system where the product has high solubility when hot and low solubility when cold. Based on the properties of similar pyrrole aldehydes, a non-polar or moderately polar solvent is a good starting point.[7][13]
Experimental Protocol 1: Recrystallization of this compound
-
Solvent Selection: Begin with a solvent system like hexanes/ethyl acetate or toluene. In a test tube, dissolve a small amount of crude material in a minimum of hot solvent. If the product is too soluble in ethyl acetate, add hexanes dropwise until turbidity appears. If it is not soluble enough in hexanes, add ethyl acetate.
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent (or solvent system) portion-wise while heating the mixture with gentle swirling (e.g., on a hot plate). Add just enough hot solvent to fully dissolve the solid.
-
Decolorization (If Necessary): If the solution is darkly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Confirm purity by measuring the melting point (should be sharp, near 93-94 °C[1][2]) and by analytical methods like NMR or HPLC.
Q5: My recrystallized product is still yellow or brown. How can I obtain an off-white product?
A5: Persistent color indicates the presence of chromophoric impurities, likely oxidized or polymeric species that co-crystallize with your product. While the activated charcoal step in Protocol 1 is often sufficient, more stubborn impurities may require column chromatography.
Causality: The impurities are structurally similar enough to your product to be incorporated into the crystal lattice, or they are present in high enough concentration that recrystallization is insufficient.
Solution: Silica Gel Column Chromatography
This technique separates compounds based on their polarity. Since this compound is a moderately polar compound, it can be effectively separated from non-polar impurities (which elute first) and highly polar, dark baseline materials (which remain on the column).
Experimental Protocol 2: Silica Gel Column Chromatography
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh) as the stationary phase.
-
Mobile Phase (Eluent) Selection: The key to good separation is choosing the right eluent. Start with a low-polarity solvent system and gradually increase the polarity. A typical starting point is a mixture of hexanes and ethyl acetate. Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. Aim for an Rf value of ~0.3 for your product. A gradient of 5% to 20% ethyl acetate in hexanes is a common range.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder ("dry loading") can be carefully added to the top of the packed column. This technique generally provides better resolution than loading the sample as a concentrated liquid.
-
Elution: Begin running the column with the low-polarity eluent. If using a gradient, gradually increase the proportion of the more polar solvent (ethyl acetate) to elute your compound. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.
Purification Workflow and Decision Making
The following diagram illustrates a logical workflow for purifying the crude product.
Caption: Decision workflow for purifying this compound.
References
-
Berthiaume, S., et al. (n.d.). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. Canadian Journal of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]
-
Al-Mughaid, H., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. Retrieved from [Link]
- Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
-
NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | 931-34-0 [sigmaaldrich.com]
- 3. This compound CAS#: 931-34-0 [m.chemicalbook.com]
- 4. This compound | 931-34-0 [sigmaaldrich.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Pyrrole-2-carboxaldehyde | 1003-29-8 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
preventing decomposition of 5-Bromo-1H-pyrrole-2-carbaldehyde during storage
Welcome to the technical support guide for 5-Bromo-1H-pyrrole-2-carbaldehyde (CAS No. 931-34-0). This resource is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Inconsistent results in synthetic chemistry can often be traced back to the degradation of starting materials. This guide provides in-depth, experience-based answers and protocols to prevent the decomposition of this compound during storage and handling.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our application scientists receive regarding the stability and handling of this compound.
Q1: My vial of this compound has turned from off-white to a brownish or yellowish color. What does this mean and can I still use it?
A color change is a primary visual indicator of decomposition. The electron-rich pyrrole ring and the reactive aldehyde group make the molecule susceptible to oxidation and polymerization when exposed to air, light, or elevated temperatures. These degradation products are often colored aromatic or polymeric species.
Expert Recommendation: While a slight color change may not significantly impact some applications, we strongly advise against using a visibly discolored reagent in sensitive, multi-step syntheses or for creating reference standards. The presence of impurities can lead to difficult-to-remove byproducts, lower yields, and unreliable biological data. Before use, you should perform a purity check using methods like ¹H NMR or HPLC-UV to quantify the level of degradation.
Q2: What are the definitive, gold-standard conditions for the long-term storage of this compound?
Based on supplier data sheets and the inherent chemical nature of substituted pyrroles, the ideal long-term storage conditions aim to mitigate all potential degradation triggers.[1][2]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows down the rate of all chemical reactions, including oxidation and polymerization.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich pyrrole ring system. The parent compound is known to be air-sensitive.[2] |
| Light | Amber Vial / Store in Darkness | Protects against light-induced degradation pathways. |
| Container | Tightly Sealed, Dry | Prevents exposure to atmospheric moisture, which can facilitate certain degradation pathways.[3][4] |
Q3: For daily lab use, I can't keep the main bottle in a glovebox. What is the best practice for handling it on the bench?
Frequent opening of the main stock bottle is a primary cause of degradation. The best practice is to create smaller aliquots for working use.
Short-Term Handling Protocol:
-
Allow the main stock bottle to warm to room temperature for 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
In a controlled, low-humidity environment (e.g., under a nitrogen blanket or in a glove bag), quickly portion the required amount into smaller, amber glass vials.
-
Backfill each new aliquot vial with argon or nitrogen, seal tightly, and wrap the cap with parafilm.
-
Store the working aliquots at 2-8°C.[5] The main stock bottle should be backfilled, sealed, and returned to long-term storage immediately.
Q4: Why is an inert atmosphere so critical? What is happening chemically?
The instability of this compound stems from two key structural features:
-
The Pyrrole Ring: This five-membered aromatic heterocycle is electron-rich, making it highly susceptible to oxidation. Exposure to atmospheric oxygen can initiate a cascade of reactions, leading to the formation of colored, oxidized oligomers and polymers.
-
The Aldehyde Group: Aldehydes can undergo auto-oxidation to form the corresponding carboxylic acid (5-Bromo-1H-pyrrole-2-carboxylic acid). While slower in the solid state, this process can be significant over time, especially in the presence of impurities.
An inert atmosphere of argon or nitrogen displaces the reactive oxygen, effectively preventing these primary degradation pathways from initiating.[1][2]
Section 2: Troubleshooting Guide: Identifying and Managing Decomposition
This section provides a logical framework for identifying and addressing issues related to compound stability.
Problem 1: Visual Inspection Reveals Degradation
-
Symptoms: The solid is no longer a uniform off-white powder. It has become yellow, brown, or has dark specks. It may also appear clumpy or sticky, indicating the presence of polymeric materials.
-
Causality: This is the result of significant oxidation and/or polymerization. The compound has likely been exposed to air, moisture, or light for an extended period.
-
Recommended Action:
-
Quarantine the Vial: Do not use it for any experiments.
-
Verify Purity: If the material is critical, assess the purity via quantitative analysis. A simple ¹H NMR in DMSO-d₆ can be very revealing. Look for the characteristic aldehyde proton peak and check for the appearance of new, broad signals or signals corresponding to the carboxylic acid.
-
Dispose or Purify: For most applications, it is more cost-effective and scientifically sound to dispose of the degraded material according to safety protocols and purchase a fresh batch. Recrystallization may be an option, but it can be difficult to remove polymeric impurities.
-
Problem 2: Inconsistent or Failed Experimental Results
-
Symptoms: A previously reliable reaction is now giving low yields, producing unexpected byproducts, or failing completely. TLC or LC-MS analysis of the crude reaction mixture is messy.
-
Causality: The actual molar quantity of the active aldehyde is lower than calculated due to the presence of inert degradation products. Furthermore, these impurities can sometimes interfere with or poison catalysts.
-
Recommended Action: The Purity Verification Workflow This workflow is essential for confirming the integrity of your starting material.
Sources
Technical Support Center: Troubleshooting Reactions with 5-Bromo-1H-pyrrole-2-carbaldehyde
Welcome to the technical support center for 5-Bromo-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
I. Compound Stability and Handling
Before delving into specific reaction troubleshooting, it is crucial to properly handle and store this compound to ensure its integrity.
Q1: My this compound has darkened in color upon storage. Is it still usable?
A: Pyrrole-2-carbaldehydes can be sensitive to air and light, leading to gradual discoloration.[1][2] This darkening often indicates minor polymerization or degradation. For best results, it is recommended to use a fresh, off-white to light-colored solid.[3][4] However, for many applications, slightly discolored material may still be viable. It is advisable to run a small-scale test reaction to confirm its reactivity. To prevent degradation, store the compound under an inert atmosphere (argon or nitrogen) at 2-8°C, protected from light.[3][5]
II. Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This compound is a common substrate for various palladium-catalyzed cross-coupling reactions. Below are troubleshooting guides for some of the most frequently employed transformations.
A. Suzuki-Miyaura Coupling
Q2: I am observing low to no conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes?
A: Low conversion in Suzuki couplings can stem from several factors. A systematic approach to troubleshooting is essential.
Troubleshooting Decision Tree for Failed Suzuki Coupling
Caption: Troubleshooting workflow for failed Suzuki couplings.
Detailed Protocol and Causality:
-
Catalyst and Ligand Choice: The selection of the palladium source and ligand is critical. For electron-rich pyrroles, a bulky, electron-rich phosphine ligand can enhance the rate of oxidative addition, which is often the rate-limiting step.[6]
-
Base Selection and Quality: The base plays a crucial role in the transmetalation step.
-
Solvent and Temperature: The reaction solvent and temperature significantly influence the outcome.
| Parameter | Starting Recommendation | Optimization Strategy |
| Palladium Catalyst | Pd(dppf)Cl2 (2-5 mol%) | Screen other catalysts like Pd(PPh3)4 or use Buchwald pre-catalysts. |
| Ligand | (if not using a pre-catalyst) | Screen bulky, electron-rich phosphine ligands. |
| Base | K2CO3 or Cs2CO3 (2-3 equiv.) | Use a stronger base like K3PO4. Ensure it is anhydrous. |
| Solvent | Dioxane/H2O (4:1) or DME | Try toluene or THF. |
| Temperature | 80-100 °C | Increase temperature in 10°C increments. |
B. Sonogashira Coupling
Q3: My Sonogashira coupling with this compound is giving a complex mixture, including homocoupling of the alkyne (Glaser coupling). How can I improve the selectivity?
A: The formation of Glaser-type homocoupling byproducts is a common issue in Sonogashira reactions, often exacerbated by the presence of oxygen.[11]
Troubleshooting Workflow for Sonogashira Coupling
Caption: Decision tree for troubleshooting Sonogashira couplings.
Detailed Protocol and Causality:
-
Rigorous Exclusion of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne.
-
Recommendation: Degas your solvent thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[11]
-
-
Copper Co-catalyst: While Cu(I) is a standard co-catalyst, it can also promote Glaser coupling.
-
Recommendation: Use fresh, high-purity copper(I) iodide (CuI). If homocoupling persists, consider a copper-free Sonogashira protocol. These conditions may require a more active palladium catalyst or a different ligand.[11]
-
-
Base and Solvent: The choice of base and solvent is crucial for both the catalytic cycle and suppressing side reactions.
| Parameter | Starting Recommendation | Optimization Strategy |
| Palladium Catalyst | PdCl2(PPh3)2 (2-5 mol%) | Screen other Pd(II) or Pd(0) sources. |
| Copper Co-catalyst | CuI (5-10 mol%) | Use fresh CuI or switch to a copper-free protocol. |
| Base | Triethylamine (2-3 equiv.) | Use a bulkier amine like DIPEA or DBU. |
| Solvent | THF or DMF (degassed) | Try acetonitrile or toluene. |
| Temperature | Room Temperature to 60 °C | Increase temperature if the reaction is slow. |
C. Buchwald-Hartwig Amination
Q4: I am attempting a Buchwald-Hartwig amination on this compound, but the reaction is not proceeding to completion.
A: The success of the Buchwald-Hartwig amination is highly dependent on the interplay between the palladium catalyst, the ligand, and the base.[14][15] The N-H of the pyrrole can also complicate the reaction.
Key Considerations for Buchwald-Hartwig Amination:
-
N-H of the Pyrrole: The acidic proton on the pyrrole nitrogen can interfere with the catalytic cycle.
-
Recommendation: Consider N-protection of the pyrrole prior to the amination. A 2-(trimethylsilyl)ethoxymethyl (SEM) group is a viable option, though deprotection can sometimes be challenging.[16][17] Alternatively, using a stronger base in sufficient excess can help deprotonate both the amine nucleophile and the pyrrole N-H.
-
-
Ligand Selection: The choice of ligand is paramount for an efficient Buchwald-Hartwig amination.
-
Base: A strong, non-nucleophilic base is required.
-
Recommendation: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[18] Ensure the base is handled under anhydrous conditions.
-
| Parameter | Starting Recommendation | Optimization Strategy |
| Palladium Catalyst | Pd2(dba)3 or Pd(OAc)2 (1-2 mol%) | Use a pre-formed Buchwald pre-catalyst. |
| Ligand | XPhos or RuPhos (2-4 mol%) | Screen other bulky phosphine ligands. |
| Base | NaOtBu (1.5-2.0 equiv.) | Try K3PO4 or Cs2CO3 for more sensitive substrates. |
| Solvent | Toluene or Dioxane (anhydrous) | Ensure the solvent is thoroughly degassed. |
| Temperature | 80-110 °C | Adjust temperature based on substrate reactivity. |
III. Other Common Reactions and Issues
Q5: I am trying to perform a Vilsmeier-Haack formylation on a pyrrole derivative, but I am getting a complex mixture of products. Is this compound a suitable starting material for further formylation?
A: The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring.[20] Pyrroles are generally reactive under these conditions.[21] However, this compound already possesses an aldehyde group, which is deactivating. Attempting a second formylation is challenging and may lead to side reactions or decomposition under the acidic conditions of the Vilsmeier reagent.[22] It is generally more synthetically viable to introduce other functional groups via cross-coupling reactions.
Q6: I need to protect the aldehyde of this compound to perform a reaction at another position. What are the best protecting groups, and what issues might I encounter during deprotection?
A: Protecting the aldehyde as an acetal is a common strategy.
Experimental Protocol for Acetal Protection:
-
Dissolve this compound in a suitable anhydrous solvent (e.g., toluene or dichloromethane).
-
Add an excess of the diol (e.g., ethylene glycol) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction with a Dean-Stark trap to remove water and drive the reaction to completion.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product.
Potential Deprotection Issues:
-
Harsh acidic conditions for deprotection can lead to degradation of the pyrrole ring.[23]
-
Recommendation: Use mild acidic conditions (e.g., aqueous acetic acid, or silica gel impregnated with oxalic acid) for deprotection. Monitor the reaction carefully to avoid prolonged exposure to acid.
IV. References
-
Gassman, P. G., & van Bergen, T. J. (1973). The Synthesis of 5-Substituted Pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. Journal of the American Chemical Society, 95(9), 2718–2723.
-
Reactions of Pyrrole. (2021, March 4). [Video]. YouTube.
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting SEM-Deprotection of Pyrrole Derivatives.
-
Sigma-Aldrich. (n.d.). This compound.
-
ChemicalBook. (n.d.). This compound CAS#: 931-34-0.
-
ResearchGate. (n.d.). Pyrrole Protection.
-
The Formylation of N,N‑Dimethylcorroles. (2018). PMC.
-
BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
-
Kim, M. J., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Organic & Biomolecular Chemistry, 17(40), 9037-9043.
-
ChemSynthesis. (n.d.). 5-bromo-4-methyl-1H-pyrrole-2-carbaldehyde.
-
Química Organica.org. (n.d.). Vilsmeier formylation of pyrrole.
-
SpectraBase. (n.d.). 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxaldehyde.
-
Heterocyclic Compounds. (n.d.).
-
BenchChem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). MDPI.
-
Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. (1985). Canadian Science Publishing.
-
Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. (2006). Journal of Porphyrins and Phthalocyanines.
-
PubChem. (n.d.). This compound.
-
CymitQuimica. (n.d.). This compound.
-
Sonogashira troubleshooting help needed. (2020). Reddit.
-
Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives. (2020). PMC.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination.
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org.
-
Echemi. (n.d.). This compound.
-
BenchChem. (n.d.). 5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde.
-
Organic Syntheses Procedure. (n.d.). Pyrrole-2-carboxaldehyde.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
-
Failed suzuki coupling, any suggenstions?. (2024). Reddit.
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 7.2. Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling.
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2014). Beilstein Journal of Organic Chemistry.
-
Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit.
-
BLDpharm. (n.d.). 1368231-60-0|5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde.
-
BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole.
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). PMC.
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2011). Molecules.
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation.
-
ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of....
-
Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
-
Merck. (n.d.). This compound.
Sources
- 1. uop.edu.pk [uop.edu.pk]
- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 931-34-0 [m.chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 931-34-0 [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 20. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 21. youtube.com [youtube.com]
- 22. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Bromo-1H-pyrrole-2-carbaldehyde
Welcome to the technical support resource for 5-Bromo-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to provide expert insights and practical solutions for purifying this versatile synthetic intermediate. The following information is structured to address common challenges and provide robust, field-tested protocols.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered regarding the stability, storage, and purity of this compound.
Q1: My freshly synthesized this compound has turned from a light yellow solid to a dark brown or reddish material. What caused this, and is it still viable for my reaction?
A1: This discoloration is a classic sign of degradation. Pyrrole derivatives, particularly aldehydes, are susceptible to oxidation and polymerization when exposed to air and light.[1] The color change indicates the formation of polymeric and oxidized impurities, which can interfere with subsequent reactions and lead to lower yields and complex product mixtures.
Expert Recommendation: While a slight darkening might be acceptable for some robust reactions, significant discoloration suggests substantial impurity content. It is strongly advised to purify the material before use to ensure reproducibility and achieve high-purity downstream products.[1] Proceeding with degraded material is a common cause of failed or low-yielding reactions.
Q2: What are the optimal storage conditions to maintain the integrity of this compound over time?
A2: To mitigate the inherent instability of this compound, rigorous storage practices are essential. The goal is to minimize exposure to oxygen, light, and moisture.
| Condition | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (Nitrogen or Argon). | Prevents air oxidation, a primary degradation pathway for pyrrole aldehydes.[1][2] |
| Temperature | Keep refrigerated at 2-8°C for short-term storage. | Slows the rate of decomposition and polymerization reactions.[3] |
| Light | Protect from light by using an amber glass vial or wrapping the container in aluminum foil. | Light can catalyze the formation of radical species, leading to polymerization.[1] |
| Container | Use a well-sealed container with a secure cap. | Prevents moisture ingress and exposure to atmospheric oxygen. |
Q3: My post-synthesis TLC analysis shows multiple spots. What are the likely identities of these impurities?
A3: The impurity profile depends heavily on the synthetic route (e.g., Vilsmeier-Haack formylation of 2-bromopyrrole). However, several common impurities can be anticipated:
-
Unreacted Starting Materials: Incomplete bromination or formylation can leave residual pyrrole, 2-bromopyrrole, or other precursors.
-
Isomeric Byproducts: Depending on reaction conditions, bromination or formylation may occur at other positions on the pyrrole ring, leading to isomeric impurities.[4]
-
Over-oxidation Product: The aldehyde group can be oxidized to the corresponding carboxylic acid (5-Bromo-1H-pyrrole-2-carboxylic acid), especially during aqueous workup in the presence of air.[2]
-
Polymeric Materials: As discussed, pyrroles are prone to polymerization, often appearing as a baseline streak or a spot with very low Rf on the TLC plate.[1]
-
Halogen Exchange Products: If the Vilsmeier-Haack reaction is performed on 2-bromopyrrole using phosphorus oxychloride (POCl₃), trace amounts of the corresponding 5-chloro-1H-pyrrole-2-carbaldehyde can sometimes be formed.[5]
Troubleshooting and Purification Protocols
Purity is paramount for successful and reproducible outcomes in drug development and chemical synthesis. Below are detailed, validated protocols for purifying this compound.
Method 1: Purification by Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. It relies on the principle that the desired compound and its impurities have different solubility profiles in a given solvent. For this compound, which has a reported melting point of 93-94°C[6], a non-polar solvent system is often effective.
Experimental Protocol: Recrystallization
-
Solvent Selection: Begin by selecting an appropriate solvent. Non-polar solvents like hexanes or a mixture of ethyl acetate and hexanes are good starting points. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves completely. Causality Note: Using the minimum amount of hot solvent is critical to ensure supersaturation upon cooling, maximizing product recovery.
-
Hot Filtration (Optional): If insoluble impurities (like dust or polymeric material) are visible in the hot solution, perform a rapid hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals by allowing the crystal lattice to form selectively. Rushing this step by immediate ice-bath cooling can trap impurities.
-
Maximizing Yield: Once the flask has reached ambient temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to rinse away any residual soluble impurities. Causality Note: The solvent must be ice-cold to prevent the desired product from re-dissolving.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound via recrystallization.
Method 2: Purification by Flash Column Chromatography
For mixtures with significant amounts of impurities or impurities with similar solubility, flash column chromatography on silica gel is the preferred method. This technique separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase.
Experimental Protocol: Flash Column Chromatography
-
Stationary and Mobile Phase Selection: Use standard silica gel (230-400 mesh) as the stationary phase. Select a mobile phase (eluent) system using TLC analysis. A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexanes. Adjust the ratio until the desired compound has an Rf value of approximately 0.25-0.35.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent system. Ensure the silica bed is compact and level, without any air bubbles or cracks.
-
Sample Loading: Pre-adsorb the crude compound onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude material in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. Causality Note: Dry loading typically results in better separation and sharper bands compared to loading the sample as a concentrated solution ("wet loading").
-
Elution: Begin eluting the column with the mobile phase, applying positive pressure (air or nitrogen). Collect fractions in test tubes or vials.
-
Fraction Analysis: Monitor the fractions being collected by TLC to determine which ones contain the pure product.
-
Combining and Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Final Drying: Place the resulting solid under high vacuum to remove any residual solvent.
Column Chromatography Workflow Diagram
Caption: Step-by-step workflow for purification using flash column chromatography.
References
-
Berthiaume, S., et al. (1991). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. Canadian Journal of Chemistry, 69(1), 1-8. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Li, Y., et al. (2022). DBU-Promoted [4+3] Annulation of Pyrrole-2-carbaldehyde Derivatives with Indene-2-carbaldehydes. Supporting Information. [Link]
-
Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved January 4, 2026, from [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-1H-pyrrole-2-carbaldehyde
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis of 5-Bromo-1H-pyrrole-2-carbaldehyde, with a focus on scaling up the Vilsmeier-Haack reaction.
Overview and Core Principles
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents challenges related to reagent handling, reaction control, and product stability, particularly during scale-up. This guide provides in-depth technical support, moving beyond a simple protocol to explain the underlying chemical principles and offer practical solutions to common experimental hurdles. The most robust and scalable method for this transformation is the Vilsmeier-Haack reaction, which will be the central focus of this document.[1][2][3] This reaction involves the formylation of an electron-rich aromatic ring, in this case, 2-bromopyrrole, using a specialized electrophile known as the Vilsmeier reagent.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound on a multi-gram scale? A1: The Vilsmeier-Haack reaction is the industry-standard method for the formylation of electron-rich heterocycles like pyrroles.[3] It utilizes N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent in situ. This reagent then selectively attacks the electron-rich C5 position of the 2-bromopyrrole ring. The method is highly reliable and generally provides good yields, making it suitable for scaling.
Q2: What are the critical safety precautions for a large-scale Vilsmeier-Haack reaction? A2: The primary hazards are associated with the reagents.
-
Phosphorus oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water, releasing toxic hydrogen chloride gas and significant heat. All manipulations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
N,N-Dimethylformamide (DMF): A combustible liquid and a suspected carcinogen. Avoid inhalation and skin contact.
-
Exothermic Reactions: Both the formation of the Vilsmeier reagent and the subsequent aqueous quench are highly exothermic.[5] On a large scale, this heat generation can lead to a runaway reaction if not managed with adequate cooling and controlled addition rates.
Q3: My final product is a dark, oily substance instead of the expected solid. What went wrong? A3: This is a common issue often related to product degradation. Pyrrole aldehydes can be sensitive to strong acids and high temperatures. If the acidic reaction mixture is not neutralized effectively and promptly during workup, polymerization and decomposition can occur, leading to a discolored, impure product.[6] Inefficient stirring during the biphasic hydrolysis step can also lead to localized overheating and degradation.
Q4: Can I use other Vilsmeier reagents besides DMF/POCl₃? A4: Yes, other reagents can be used to generate Vilsmeier-type reagents, such as oxalyl chloride or thionyl chloride instead of POCl₃. However, the DMF/POCl₃ system is the most common, cost-effective, and well-documented for this class of transformation.[7] For this specific substrate, deviation from the standard protocol is not recommended without small-scale optimization studies.
Reaction Mechanism and Workflow
The synthesis proceeds in three main stages: (1) Formation of the Vilsmeier reagent, (2) Electrophilic attack on the pyrrole ring, and (3) Hydrolysis to the final aldehyde.
Diagram: Vilsmeier-Haack Reaction Mechanism
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemtube3d.com [chemtube3d.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scispace.com [scispace.com]
stability issues of 5-Bromo-1H-pyrrole-2-carbaldehyde in different solvents
Technical Support Center: 5-Bromo-1H-pyrrole-2-carbaldehyde
Welcome to the dedicated support center for this compound (CAS 931-34-0). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The inherent reactivity of this molecule, which makes it a valuable synthetic intermediate, also presents specific challenges regarding its stability in solution.[1][2] This guide provides in-depth, practical advice to help you navigate these challenges, ensuring the integrity of your material and the reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and general stability of this compound.
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, at 2-8°C.[3] The primary degradation risks for the solid are slow oxidation from atmospheric oxygen and potential polymerization, both of which are mitigated by cold, inert conditions.
Q2: My solid material has changed color from off-white to yellowish-brown. Is it still usable?
A2: A distinct color change indicates potential degradation. Pyrrole-based compounds, particularly those with electron-withdrawing groups like aldehydes, can be susceptible to oligomerization or polymerization, often resulting in colored products.[4] Before use, you should re-analyze the material's purity using a reliable method like qNMR or HPLC. For sensitive downstream applications, using discolored material is not recommended without purification.
Q3: Why is solvent selection so critical for this compound?
A3: The stability of this compound in solution is dictated by its functional groups:
-
The Pyrrole Ring: This electron-rich heterocycle is sensitive to strong acids, which can catalyze polymerization.
-
The Aldehyde Group: This group is susceptible to oxidation (forming a carboxylic acid) and can react with nucleophilic solvents (e.g., alcohols, primary/secondary amines).
-
The C-Br Bond: While relatively stable, this bond can be labile under certain reductive or organometallic conditions.[1]
Therefore, the solvent must be chosen not only to dissolve the compound but also to be non-reactive and to protect it from degradation pathways.
Q4: Can I use protic solvents like methanol or ethanol?
A4: The use of polar protic solvents is generally discouraged for storage or reactions where the aldehyde moiety must be preserved.[5][6] Alcohols can react with aldehydes to form hemiacetals and acetals, especially in the presence of acid or base catalysts. While this may be a desired reaction, it is a stability issue if you intend to use the aldehyde itself. Furthermore, the hydrogen-bonding nature of protic solvents can cage and deactivate nucleophiles in substitution reactions, potentially slowing down desired transformations.[7][8]
Troubleshooting Guide: Solvent-Related Issues
This guide provides solutions to specific experimental problems that may arise from solvent-related instability.
Q5: I dissolved the compound in DMSO for an NMR experiment, but the solution turned dark within a few hours. What happened?
A5: While DMSO is a powerful polar aprotic solvent, some grades can contain residual water or impurities that can promote degradation over time. More importantly, pyrrole aldehydes can be prone to self-condensation or polymerization, a process that can be accelerated by changes in temperature or light exposure, even in a relatively inert solvent. For NMR, use fresh, anhydrous DMSO-d6 and acquire the spectrum promptly after preparation. If the sample must be stored, keep it cold and in the dark.
Q6: My reaction yield is consistently low when using this aldehyde. The starting material seems to disappear, but I'm not getting the expected product. What could be the cause?
A6: This is a classic sign of starting material degradation competing with your desired reaction. Consider the following:
-
Solvent Purity: Are you using anhydrous solvents? Trace water can hydrolyze sensitive reagents or intermediates. Residual acids or bases in the solvent can catalyze polymerization of the pyrrole.
-
Solvent Reactivity: Is your solvent participating in the reaction? For example, if you are performing a Grignard reaction in THF, ensure the THF is peroxide-free. If performing a reaction with a strong base like LDA, a non-reactive solvent like THF is appropriate, whereas a more acidic solvent like acetonitrile would be problematic.
-
Atmosphere: Are you running the reaction under an inert atmosphere? The aldehyde can be oxidized to the corresponding carboxylic acid by atmospheric oxygen, especially under basic conditions or in the presence of metal catalysts.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving stability issues.
Caption: A workflow for troubleshooting stability issues.
Data & Protocols
Solvent Stability & Solubility Profile
The following table provides guidance on the selection of solvents for dissolving and reacting with this compound. Solubility classifications are predicted based on the "like dissolves like" principle, as seen with structurally similar molecules.[9]
| Solvent | Type | Predicted Solubility | Recommended Use | Potential Issues & Incompatibilities |
| Dichloromethane (DCM) | Polar Aprotic | High | General purpose, chromatography, reactions at moderate temp. | Can contain trace HCl; use neutralized or freshly distilled. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | Anhydrous reactions (e.g., organometallics), general use. | Can form peroxides; use freshly distilled or inhibitor-free. |
| Toluene | Nonpolar | Moderate | Higher temperature reactions, azeotropic water removal. | Lower solubility may require heating. |
| Acetonitrile (ACN) | Polar Aprotic | Good | HPLC mobile phase, reactions with stable intermediates. | Slightly acidic proton on carbon; avoid very strong bases. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Reactions requiring high polarity and temperature. | Can contain amine impurities; difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Stock solutions, specific reactions. | Hygroscopic, can promote decomposition on long storage. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | High | Extraction, chromatography. | Can undergo hydrolysis under strong acidic/basic conditions. |
| Hexanes / Heptane | Nonpolar | Very Low | Anti-solvent for crystallization/precipitation. | Not suitable as a primary solvent. |
| Methanol / Ethanol | Polar Protic | Moderate | Not Recommended for storage or non-reactive use. | Risk of acetal formation with the aldehyde group. |
| Water | Polar Protic | Very Low | Not Recommended unless as a co-solvent in specific reactions. | Insoluble; promotes aggregation. |
Potential Degradation Pathways
Understanding how the molecule can degrade is key to preventing it.
Caption: Potential degradation pathways for the title compound.
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a standardized method for assessing the purity of this compound, crucial for validating a new batch or checking the stability of a stored sample.[10][11]
1. Objective: To determine the purity of this compound by High-Performance Liquid Chromatography (HPLC) with UV detection.
2. Materials & Instrumentation:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (optional, for peak shaping)
-
HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
UV-Vis Detector
3. Sample Preparation:
-
Accurately prepare a stock solution of the compound at 1.0 mg/mL in acetonitrile.
-
From the stock solution, prepare a working solution at ~50 µg/mL by diluting with a 50:50 mixture of acetonitrile and water.
-
Filter the working solution through a 0.22 µm syringe filter before injection.
4. HPLC Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: Re-equilibrate at 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or wavelength of maximum absorbance)
-
Injection Volume: 10 µL
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all detected peaks.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
6. Trustworthiness Check (Self-Validation): The stability of the analyte in the autosampler should be confirmed by making replicate injections of the same vial over several hours. A decrease in the main peak area or the appearance of new peaks would indicate on-instrument degradation, suggesting the mobile phase or analysis conditions are not suitable.
References
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
-
Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. Canadian Journal of Chemistry. [Link]
-
This compound | C5H4BrNO. PubChem. [Link]
-
Pyrrole-2-carboxaldehyde. Organic Syntheses Procedure. [Link]
-
Light induced antimicrobial properties of a brominated boron difluoride (BF(2)) chelated tetraarylazadipyrromethene photosensitizer. PubMed. [Link]
-
20.1 Polar Protic/Aprotic Solvent Choice in Sn1 & Sn2 Reactions [HL IB Chemistry]. YouTube. [Link]
-
Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. [Link]
-
Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]
-
7.5 SN1 vs SN2 – Organic Chemistry I. KPU Pressbooks. [Link]
-
Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. YouTube. [Link]
-
This compound [P80648]. ChemUniverse. [Link]
-
Pyrroles as a Potential Biomarker for Oxidative Stress Disorders. National Institutes of Health (NIH). [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. This compound, CAS NO.931-34-0 - Huateng Pharma [en.huatengsci.com]
- 3. This compound CAS#: 931-34-0 [m.chemicalbook.com]
- 4. Pyrroles as a Potential Biomarker for Oxidative Stress Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
avoiding over-bromination in pyrrole synthesis
Welcome to the Technical Support Center for Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of substituted pyrroles, with a specific focus on controlling and avoiding over-bromination. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the selectivity and yield of your reactions.
Troubleshooting Guide: Over-Bromination in Pyrrole Synthesis
One of the most frequent challenges in the functionalization of pyrroles is managing the high reactivity of the pyrrole ring towards electrophilic substitution, which often leads to the formation of polybrominated products. This section provides a systematic approach to diagnose and resolve issues of over-bromination.
Issue: My reaction is yielding a mixture of di-, tri-, or even tetra-brominated pyrroles instead of the desired mono-brominated product.
This is a classic problem stemming from the electron-rich nature of the pyrrole ring, which makes it highly susceptible to multiple additions of bromine.[1] The key to achieving selectivity is to carefully control the reaction conditions to temper this reactivity.
Initial Diagnosis & Corrective Actions
| Symptom | Potential Cause | Recommended Solution |
| Rapid, uncontrolled reaction upon addition of brominating agent. | The brominating agent is too reactive (e.g., molecular bromine, Br₂). | Switch to a milder and more selective brominating agent. N-Bromosuccinimide (NBS) and Tetrabutylammonium Tribromide (TBABr₃) are excellent alternatives that offer more controlled bromination.[1] |
| Formation of polybrominated byproducts despite using a milder reagent. | The reaction temperature is too high, leading to increased reaction rates and loss of selectivity. | Perform the reaction at a lower temperature. A range of -78 °C to 0 °C is often recommended for the bromination of pyrroles to moderate their reactivity.[1][2] |
| Over-bromination is still observed even at low temperatures. | The stoichiometry of the brominating agent is not precisely controlled, or local concentrations are too high. | Use no more than one equivalent of the brominating agent.[1] Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration throughout the reaction.[1] |
| Inconsistent results or formation of unexpected byproducts. | The solvent may be promoting high reactivity or contain impurities. | Choose a less polar solvent to decrease the reaction rate. Ensure the use of anhydrous solvents to prevent side reactions. If using NBS, ensure it is freshly recrystallized from water to remove any acidic impurities that can affect the stability of the pyrrole ring.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is pyrrole so prone to over-bromination?
Pyrrole is an electron-rich aromatic heterocycle. The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the ring, significantly increasing its electron density. This makes pyrrole much more reactive towards electrophiles than benzene.[3] Consequently, it readily undergoes multiple substitutions, especially with highly reactive electrophiles like bromine.
Q2: At which position does the bromination of pyrrole preferentially occur and why?
Electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) position.[1][4] This is because the carbocation intermediate (arenium ion) formed upon attack at the C2 position is stabilized by three resonance structures, allowing for greater delocalization of the positive charge.[4][5][6][7] In contrast, attack at the C3 (β) position results in an intermediate that is stabilized by only two resonance structures, making it less stable.[4][5]
Caption: Regioselectivity in Pyrrole Bromination.
Q3: How can I achieve bromination at the C4 or C5 position if my pyrrole is substituted at C2?
The regioselectivity of bromination can be directed by existing substituents on the pyrrole ring. Electron-withdrawing groups (EWGs) at the C2 position, such as an acyl or ester group, deactivate the ring and direct bromination to the C4 position.[8] Conversely, electron-donating groups (EDGs) at C2 will favor substitution at the C5 position. The choice of brominating agent can also influence the C4/C5 selectivity.[8]
Q4: Are there any specific reagent systems recommended for selective mono-bromination?
Yes, several systems have been developed for controlled mono-bromination:
-
N-Bromosuccinimide (NBS): A mild and selective brominating agent, particularly when used in solvents like THF at low temperatures.[1]
-
Tetrabutylammonium Tribromide (TBABr₃): A stable, crystalline solid that acts as a mild source of bromine, allowing for controlled bromination.[1][9] It has been shown to be particularly effective for the C5-bromination of pyrrole-2-carboxamides.[8]
-
Dimethyl Sulfoxide (DMSO) and Hydrobromic Acid (HBr): This system provides a mild and highly selective method for the bromination of various pyrrole derivatives, often resulting in high yields of the mono-bromo compound.[10][11][12]
-
Acetyl Bromide and Dimethyl Sulfoxide (DMSO): This combination has been reported as a mild and effective system for the bromination of pyrrolo[2,1-a]isoquinolines and other substituted pyrroles at room temperature.[13][14]
Experimental Protocols
Here are detailed, step-by-step methodologies for achieving selective bromination of pyrroles.
Protocol 1: Selective Monobromination of an N-Substituted Pyrrole using DMSO/HBr
This protocol is adapted from a general procedure for the bromination of pyrrole derivatives.[10][11]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-substituted pyrrole (1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL).
-
Reagent Addition: At room temperature, add 48% aqueous hydrobromic acid (HBr, 1.2 mmol) dropwise to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water (20 mL). Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired monobrominated pyrrole.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. The chemistry of pyrrole under bromination | Filo [askfilo.com]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]
- 6. quora.com [quora.com]
- 7. aklectures.com [aklectures.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions - Beijing Institute of Technology [pure.bit.edu.cn]
- 12. Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Exothermic Reactions in Vilsmeier-Haack Formylation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Vilsmeier-Haack formylation reaction. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful C-C bond-forming reaction. Our focus is to provide in-depth, practical guidance on understanding and safely managing the exothermic nature of this transformation, ensuring both successful experimental outcomes and a secure laboratory environment.
The Vilsmeier-Haack reaction is a versatile method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[1][2][3] The process involves two key stages: the formation of a chloroiminium salt, known as the Vilsmeier reagent, and the subsequent electrophilic substitution of the aromatic substrate.[1][4] While highly effective, both stages of this reaction can be significantly exothermic, posing potential thermal hazards if not properly controlled.[5][6][7][8] Calorimetric studies have confirmed that the Vilsmeier reagent itself can be thermally unstable, and the reaction mixture can generate rapid increases in temperature and pressure, potentially leading to thermal runaway.[5][6][8][9]
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges effectively.
Troubleshooting Guide: Real-Time Exotherm Management
This section addresses specific issues you may encounter during your experiment in a direct question-and-answer format.
Question: My reaction temperature is rising uncontrollably during the addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF). What's happening and what should I do?
Answer: You are observing the exotherm from the formation of the Vilsmeier reagent, a substituted chloroiminium ion.[1][4] This is the first critical thermal event in the reaction sequence. The reaction between DMF and POCl₃ is highly exothermic and can proceed very rapidly.
Immediate Actions:
-
Halt Addition: Immediately stop the addition of POCl₃.
-
Enhance Cooling: Ensure your reaction flask is adequately submerged in the cooling bath (e.g., ice-water or a cryo-cooler). If necessary, add more ice or lower the temperature of your cooling system.
-
Ensure Vigorous Stirring: Check that your stirring is efficient to ensure uniform heat dissipation throughout the reaction mixture. Inadequate stirring can create localized hot spots.
Preventative Measures for Future Experiments:
-
Slow, Controlled Addition: Add the POCl₃ dropwise using a syringe pump or a dropping funnel. A slow addition rate is crucial for allowing the cooling system to manage the heat generated.[10]
-
Dilution: While excess DMF can be used as a solvent, in some cases, using an inert co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can help moderate the reaction by increasing the thermal mass of the mixture.[11]
-
Internal Temperature Monitoring: Always use a thermometer or thermocouple to monitor the internal temperature of the reaction. The external bath temperature is not a reliable indicator of the conditions inside the flask during a strong exotherm.
-
Pre-cool Reagents: Start with both DMF and POCl₃ pre-cooled to the initial reaction temperature (e.g., 0 °C).
Question: I successfully formed the Vilsmeier reagent and maintained the temperature. However, upon adding my aromatic substrate, the temperature spiked dramatically. Why did this occur?
Answer: This is the second major exothermic event: the formylation of your electron-rich substrate. The reaction between the Vilsmeier reagent and an activated aromatic compound can be very fast and highly exothermic.[5] A high accumulation of unreacted Vilsmeier reagent and substrate can lead to a dangerous situation if the reaction initiates suddenly.
Immediate Actions:
-
Stop Substrate Addition: Cease adding the substrate immediately.
-
Maximum Cooling: Apply maximum cooling as described in the previous point.
-
Prepare for Quench: Have a quenching solution (e.g., a large beaker of crushed ice and water) ready in a fume hood in case the temperature continues to rise beyond a safe limit.
Preventative Measures for Future Experiments:
-
Substrate Addition Rate: Dissolve your substrate in a suitable solvent (if necessary) and add it slowly to the Vilsmeier reagent solution, maintaining the target temperature (e.g., 0-10 °C).
-
"Reverse Addition" Protocol: For particularly reactive substrates, consider adding the Vilsmeier reagent slowly to a solution of the substrate in DMF or a co-solvent. This in-situ approach ensures the Vilsmeier reagent is consumed as it is formed, preventing its accumulation and reducing the overall thermal risk.[5][8]
-
Calorimetric Data: For scale-up operations, reaction calorimetry is essential to quantify the heat of reaction and determine safe operating parameters.[5][9]
Question: What are the definitive signs of a thermal runaway, and what is the emergency procedure?
Answer: A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to an uncontrollable, accelerating increase in temperature and pressure.[5][12]
Signs of Thermal Runaway:
-
A continuous, rapid increase in internal temperature even with maximum cooling applied.
-
A sudden and significant pressure increase in a closed or semi-closed system.
-
Vigorous, uncontrolled boiling or refluxing of the solvent.
-
Noticeable off-gassing, fuming, or changes in vapor color.
-
Decomposition, often indicated by a rapid change to a dark brown or black color.
Emergency Procedure:
-
Alert Personnel: Immediately alert colleagues and your lab supervisor.
-
Activate Fume Hood Sash: Lower the fume hood sash completely.
-
Evacuate: Evacuate the immediate area.
-
Do NOT Attempt to Quench a Runaway: Do not attempt to manually quench a reaction that is already in a state of thermal runaway. The addition of a quench solution to a superheated mixture can cause violent boiling and splashing.
-
Contact Emergency Services: Follow your institution's emergency protocols.
Question: How should I safely quench my Vilsmeier-Haack reaction at the end of the experiment?
Answer: The quenching process itself can be hazardous if not performed correctly, as it involves neutralizing a reactive reagent and strong acids.
Safe Quenching Protocol:
-
Cool the Mixture: Before quenching, ensure the reaction mixture is thoroughly cooled in an ice bath.
-
Prepare the Quench Solution: In a separate, appropriately sized beaker, prepare a stirred solution of crushed ice and water. For neutralization, have a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc) ready.[10][13]
-
Slow Addition: Slowly and carefully pour or transfer the cooled reaction mixture into the vigorously stirred ice/water mixture. Do this in portions to control the initial exotherm.
-
Neutralization: Once the initial quench is complete, slowly add the basic solution to neutralize the mixture. Monitor the pH and be aware of potential gas evolution (CO₂ if using bicarbonate). It is critical to keep the mixture cold during neutralization to prevent the formation of difficult-to-remove byproducts.[10]
Frequently Asked Questions (FAQs)
Q1: What is the typical onset temperature for decomposition of the Vilsmeier reaction mixture?
A1: Calorimetry studies on the Vilsmeier-Haack reaction with N,N-dimethylaniline have shown exothermic activity starting at temperatures as low as 48°C.[5] The Vilsmeier reagent itself is also thermally unstable.[8] This low onset temperature highlights the importance of maintaining controlled, low-temperature conditions throughout the process.
Q2: How does reaction scale impact thermal safety?
A2: Scaling up a reaction significantly increases the thermal risk. As the volume of a reactor increases, its surface area-to-volume ratio decreases. This means that larger-scale reactions have proportionally less surface area available to dissipate the heat being generated in their larger volume, making them much harder to cool efficiently. A reaction that is easily controlled at 1 gram scale can become a serious runaway hazard at 100 gram scale without re-evaluated engineering controls.
Q3: Are there safer, alternative reagents or methods to the standard POCl₃/DMF system?
A3: Yes. While POCl₃/DMF is common, other reagents can be used. Oxalyl chloride or thionyl chloride can also be used to form the Vilsmeier reagent.[14] More significantly, procedural changes offer the greatest safety improvements. The use of continuous flow microreactors is an intrinsically safer method for industrial-scale production as it minimizes the volume of reactive intermediates at any given time and offers superior heat transfer capabilities.[8][15] For lab scale, the in-situ generation method (adding POCl₃ to the substrate/DMF mixture) is a highly recommended safer alternative to pre-forming the reagent.[5][8]
Q4: What are the key parameters I should record in my lab notebook for this reaction?
A4: For safety, reproducibility, and potential scale-up, meticulously record the following:
-
Internal reaction temperature at regular intervals.
-
Cooling bath temperature.
-
Addition rates and durations for all reagents.
-
Stirring speed (RPM).
-
Any visual observations (color changes, precipitation, off-gassing).
-
Time taken for each step.
Visualizations & Workflows
Vilsmeier-Haack Reaction Mechanism
Caption: The three key stages of the Vilsmeier-Haack formylation.
Troubleshooting Workflow for Thermal Excursions
Caption: A decision tree for responding to an unexpected temperature increase.
Quantitative Data Summary
This table summarizes key thermal hazard data derived from calorimetric studies of the Vilsmeier-Haack reaction on N,N-dimethylaniline (DMA), a common substrate.
| Parameter | Value | Significance & Comments | Reference |
| Reaction Enthalpy (ΔH) | -57 kJ/mol | Represents the total heat released by the reaction. This value indicates a significantly exothermic process that requires active cooling. | [5] |
| Onset Temperature of Exotherm | Starts at 48°C | This is the temperature at which the reaction mixture begins to self-heat. It is a critical safety limit that should not be approached. | [5] |
| Max Pressure Observed | 77 bar | Observed during a thermal runaway test, highlighting the severe gas generation and explosion hazard if the reaction is not controlled. | [5] |
| Runaway Index | 5 | A high runaway index (typically > 3) indicates a process with a high potential for thermal runaway that requires significant revision for safe operation. | [5] |
Experimental Protocols
Disclaimer: Prior to performing any reaction, a thorough risk assessment must be conducted. These protocols are intended as a guide and may need to be adapted based on the specific substrate and scale.
Protocol 1: Standard Procedure (Pre-formation of Vilsmeier Reagent)
This protocol is suitable for less reactive substrates where accumulation is less of a concern.
-
Setup: Equip a three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, an internal thermometer, and an inert gas inlet (e.g., nitrogen or argon).
-
Cooling: Place the flask in an ice/water bath and cool to 0 °C.
-
Reagent Formation: Charge the flask with anhydrous DMF (e.g., 5 equivalents). Begin slow, dropwise addition of POCl₃ (1.1 equivalents) via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Stirring: After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) in a minimum amount of anhydrous DMF or an appropriate solvent. Add this solution dropwise to the Vilsmeier reagent, again maintaining an internal temperature below 10 °C.
-
Reaction: Once the substrate addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or gentle heating, depending on the substrate's reactivity) while monitoring for any delayed exotherm.
-
Quenching: Cool the reaction back to 0 °C. In a separate beaker, prepare a vigorously stirred mixture of crushed ice. Slowly pour the reaction mixture onto the ice.
-
Work-up: Neutralize the acidic aqueous solution by the slow addition of a saturated solution of sodium acetate or sodium bicarbonate. Extract the product with a suitable organic solvent.
Protocol 2: Safer Alternative (In-Situ Reagent Formation)
This is the recommended procedure for highly reactive substrates to minimize thermal risk.
-
Setup: Use the same setup as described in Protocol 1.
-
Initial Charge: Charge the flask with the aromatic substrate (1.0 equivalent) and anhydrous DMF (5-10 equivalents).
-
Cooling: Cool the mixture to 0 °C in an ice/water bath.
-
Slow POCl₃ Addition: Add POCl₃ (1.1 equivalents) dropwise via a syringe pump or dropping funnel directly to the stirred substrate/DMF mixture. The Vilsmeier reagent is formed and immediately consumed by the substrate. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction & Work-up: Follow steps 6-8 from Protocol 1.
References
-
J. D. M. Van der Heiden, F. L. P. van der Vondervoort, A. A. C. M. Beenackers. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development. [Link]
-
Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo Website. [Link]
-
Semantic Scholar. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Semantic Scholar. [Link]
-
ResearchGate. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ResearchGate. [Link]
-
G. Altınbaş Özpınar, D. E. Kaufmann, T. Clark. (2011). Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. Journal of Molecular Modeling. [Link]
-
Organic Syntheses. (Year N/A). Organic Syntheses Procedure. Organic Syntheses. [Link]
-
NROChemistry. (Year N/A). Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
D. T. McQuade, et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development. [Link]
-
Wikipedia. (Year N/A). Vilsmeier–Haack reaction. Wikipedia. [Link]
-
ResearchGate. (Year N/A). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. ResearchGate. [Link]
-
Name-Reaction.com. (Year N/A). Vilsmeier-Haack reaction. Name-Reaction.com. [Link]
-
Organic Chemistry Portal. (Year N/A). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
ResearchGate. (2011). The reaction path of the Vilsmeier complex formation. ResearchGate. [Link]
-
Slideshare. (Year N/A). Vilsmeier haack rxn. Slideshare. [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Reddit. [Link]
-
Canadian Journal of Chemistry. (1990). Vilsmeier-Haack reaction with succinamidals. A convenient synthesis of 5-chloropyrrole-2-carboxaldehydes and 5-chloropyrrole. cdnsciencepub.com. [Link]
-
YouTube. (2021). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation. YouTube. [Link]
-
ijarcs.info. (Year N/A). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijarcs.info. [Link]
-
C. S. S. R. Kumar, et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry. [Link]
-
Chemistry Steps. (Year N/A). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]
-
Organic Syntheses. (Year N/A). Organic Syntheses Procedure. Organic Syntheses. [Link]
-
OSTI.GOV. (Year N/A). Modeling Thermal Runaway in Lithium-ion Packs as a Function of Scale and Heat Source. OSTI.GOV. [Link]
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- 7. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
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Technical Support Center: Workup Procedures for Reactions with 5-Bromo-1H-pyrrole-2-carbaldehyde
Welcome to the technical support center for handling reactions involving 5-Bromo-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth advice on post-reaction workup and purification. The unique chemical nature of this reagent—possessing a reactive aldehyde, an acidic N-H proton, and a bromine atom on an electron-rich pyrrole ring—necessitates careful consideration during the workup phase to ensure product stability and purity.
Core Concepts: Understanding the Molecule
This compound is a solid with a melting point of 93-94 °C.[1] Its structure presents several reactive sites that can influence the choice of workup procedure. The pyrrole ring is susceptible to both electrophilic and nucleophilic attack, and the aldehyde group can undergo a variety of transformations. The bromine atom can participate in cross-coupling reactions or be a leaving group under certain conditions. Furthermore, the N-H proton is acidic and can be deprotonated by strong bases. Understanding these characteristics is crucial for troubleshooting unexpected results.
General Workup Procedure: A Step-by-Step Guide
This section provides a general workflow for the workup of reactions involving this compound. Specific modifications may be necessary depending on the reaction type and scale.
Step 1: Quenching the Reaction
The initial step in any workup is to safely neutralize any unreacted reagents. The choice of quenching agent is critical and depends on the nature of the reactants.
-
For reactions involving organometallic reagents (e.g., Grignard, organolithiums): These are highly reactive and require a careful, stepwise quenching process to manage the exothermic nature of the reaction.[2][3] A safer approach involves the slow, dropwise addition of a less reactive quenching agent at low temperatures (e.g., 0 °C or -78 °C).
Protocol for Quenching Organometallic Reactions:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a less reactive alcohol, such as isopropanol, dropwise with vigorous stirring.[2][3]
-
Once the initial exotherm subsides, a more reactive alcohol like methanol can be added, followed by water to ensure complete quenching.[2][3]
-
For larger scale reactions, a saturated aqueous solution of ammonium chloride (NH₄Cl) is a common and effective quenching agent.[2]
-
-
For reactions involving strong acids or bases: Neutralize with a saturated aqueous solution of a weak base (e.g., sodium bicarbonate, NaHCO₃) or a weak acid (e.g., ammonium chloride, NH₄Cl), respectively. Add the neutralizing agent slowly to control any gas evolution or exotherm.
Step 2: Liquid-Liquid Extraction
Extraction is used to separate the desired product from the reaction mixture into an organic solvent, leaving behind inorganic salts and other water-soluble impurities in the aqueous layer.
Choosing the Right Extraction Solvent: The principle of "like dissolves like" is a good starting point.[4] Given the moderate polarity of this compound and its derivatives, solvents of intermediate polarity are often the most effective.
| Solvent | Polarity Index | Boiling Point (°C) | Key Considerations |
| Ethyl Acetate | 4.4 | 77.1 | Good general-purpose solvent for moderately polar compounds. Can be prone to hydrolysis under strongly acidic or basic conditions. |
| Dichloromethane (DCM) | 3.1 | 39.6 | Excellent solvent for a wide range of organic compounds. Its higher density means it will form the bottom layer. Volatile and requires careful handling. |
| Diethyl Ether | 2.8 | 34.6 | Good solvent for less polar compounds, but its high volatility and flammability are significant safety concerns. |
| Toluene | 2.4 | 110.6 | Useful for extracting less polar compounds and for azeotropic removal of water. |
General Extraction Protocol:
-
After quenching, transfer the reaction mixture to a separatory funnel.
-
Add the chosen organic solvent and an equal volume of water or brine.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.[5]
-
Allow the layers to separate. If an emulsion forms, refer to the troubleshooting section below.
-
Drain the organic layer. If DCM is used, this will be the bottom layer.
-
Extract the aqueous layer two more times with fresh organic solvent to maximize product recovery.
-
Combine the organic extracts.
Step 3: Washing and Drying the Organic Layer
Washing the combined organic extracts removes residual water-soluble impurities.
-
Wash with Water: Removes water-soluble organic and inorganic byproducts.
-
Wash with Brine (saturated aq. NaCl): Helps to break emulsions and removes the majority of dissolved water from the organic layer.[2]
Drying Protocol:
-
After the final wash, transfer the organic layer to an Erlenmeyer flask.
-
Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]
-
Swirl the flask until the drying agent no longer clumps together, indicating that the solution is dry.
-
Filter the solution to remove the drying agent.
Step 4: Solvent Removal and Product Isolation
The final step is to remove the solvent to isolate the crude product.
-
Rotary Evaporation: This is the most common method for removing volatile organic solvents under reduced pressure.
-
Purification: The crude product will likely require further purification.
Step 5: Purification
The choice of purification technique depends on the physical properties of the product and the nature of the impurities.
-
Column Chromatography: This is a highly effective method for purifying solid compounds. A silica gel stationary phase is typically used, with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).[6]
-
Recrystallization: If the product is a solid and a suitable solvent can be found, recrystallization can be a highly effective purification method.
-
Distillation: For liquid products, distillation under reduced pressure can be used for purification.[7]
Troubleshooting Guide
This section addresses common problems encountered during the workup of reactions with this compound.
Issue 1: An Emulsion Has Formed During Extraction
An emulsion is a stable mixture of two immiscible liquids, which can make layer separation impossible.
Causes:
-
Presence of polar, high molecular weight byproducts.
-
Insufficient ionic strength in the aqueous layer.
Solutions:
-
Add Brine: The increased ionic strength of the aqueous layer can help to break the emulsion.[5]
-
Filter through Celite: Passing the emulsified mixture through a pad of Celite can sometimes break the emulsion.
-
"Spin Down" the Emulsion: If available, a centrifuge can be used to separate the layers.
-
Change the Solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.
Issue 2: The Product is in the Aqueous Layer
If your product has become more polar than anticipated, it may have partitioned into the aqueous layer.
Causes:
-
Unexpected reactions that have added polar functional groups.
-
Formation of a salt if the product is acidic or basic and the pH of the aqueous layer is inappropriate.
Solutions:
-
Back-Extraction: Adjust the pH of the aqueous layer to neutralize any salt and then re-extract with an organic solvent.
-
Use a More Polar Extraction Solvent: Solvents like ethyl acetate or even n-butanol can be used to extract highly polar compounds from the aqueous layer.
Issue 3: Low or No Product Yield After Workup
A low yield can be due to a variety of factors, from an incomplete reaction to product decomposition during workup.[8]
Causes:
-
Product Instability: Pyrrole derivatives can be sensitive to strong acids, bases, or oxidants.[8] The product may have decomposed during the reaction or workup.
-
Incomplete Reaction: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before starting the workup.[8]
-
Mechanical Losses: Product can be lost during transfers, filtrations, or extractions.
Solutions:
-
Analyze All Layers: Before discarding any aqueous layers or filtrates, analyze them by TLC or LC-MS to see if they contain your product.[5]
-
Optimize Workup Conditions: If product instability is suspected, use milder workup conditions (e.g., weaker acids/bases, lower temperatures).
-
Review the Reaction: Ensure that the reaction conditions are optimal and that all reagents are of sufficient purity.[8]
Frequently Asked Questions (FAQs)
Q1: My this compound starting material is dark in color. Is it still usable?
A1: Pyrrole derivatives can be prone to oxidation and discoloration upon exposure to air and light. While a slight discoloration may not significantly impact reactivity, a very dark color could indicate decomposition. It is recommended to purify the starting material by recrystallization or column chromatography if its purity is in doubt.
Q2: I am seeing multiple spots on the TLC of my crude product. What could they be?
A2: Multiple spots can arise from several sources:
-
Unreacted Starting Material: Compare the Rf values to your starting material.
-
Side Products: Consider potential side reactions such as over-bromination, reaction at the aldehyde, or polymerization of the pyrrole ring.
-
Product Decomposition: The product may be unstable on the silica gel TLC plate.[9] You can test for this by running a 2D TLC.[9]
Q3: How can I remove unreacted this compound from my product?
A3: Column chromatography is generally the most effective method. The polarity difference between the starting material and many of its reaction products is usually sufficient for good separation.
Q4: Is this compound stable to acidic or basic workup conditions?
A4: Pyrroles are generally more stable under basic to neutral conditions. Strong acids can lead to polymerization or decomposition. While mild acidic washes (e.g., dilute HCl) are often tolerated, prolonged exposure should be avoided. The aldehyde functionality can also be sensitive to both strong acids and bases.
Visualizing the Workup Workflow
The following diagram illustrates a typical decision-making process for the workup of a reaction involving this compound.
Caption: A generalized workflow for the workup and purification of reactions involving this compound.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common workup issues.
Sources
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- 9. Chromatography [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 5-Bromo-1H-pyrrole-2-carbaldehyde
For researchers, scientists, and drug development professionals, the precise characterization of heterocyclic building blocks is a foundational requirement for successful molecular design and synthesis. Among these, substituted pyrroles represent a critical class of compounds, forming the core of numerous pharmaceuticals and natural products.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of these molecules.
This guide offers an in-depth analysis of the ¹H NMR spectrum of 5-Bromo-1H-pyrrole-2-carbaldehyde, a key intermediate in organic synthesis. By comparing its spectral features with those of its parent compound, 1H-pyrrole-2-carbaldehyde, and its chloro-analogue, this document provides a clear framework for understanding substituent effects on the pyrrole ring, ensuring confident structural verification.
Interpreting the ¹H NMR Spectrum of this compound
The structure of this compound dictates a specific and predictable ¹H NMR spectrum. The molecule possesses four distinct types of protons: the aldehyde proton (CHO), the N-H proton of the pyrrole ring, and two aromatic protons on the pyrrole ring, H-3 and H-4.
Molecular Structure and Proton Designations:
A clear understanding of the proton environment is essential for accurate spectral assignment.
Caption: Structure of this compound with proton numbering.
The expected ¹H NMR spectrum will exhibit four main signals:
-
Aldehyde Proton (H-C=O): This proton is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group. It typically appears as a singlet far downfield, generally in the range of δ 9.0-10.0 ppm.
-
NH Proton: The chemical shift of the N-H proton is highly variable and solvent-dependent due to hydrogen bonding and potential chemical exchange. It often presents as a broad singlet and can be found over a wide range, typically δ 8.0-12.0 ppm. In deuterated chloroform (CDCl₃), this peak can sometimes be too broad to be clearly observed.
-
Pyrrole Ring Protons (H-3 and H-4): These two protons are on adjacent carbons and will appear as doublets due to spin-spin coupling with each other. Their chemical shifts are influenced by the electronic effects of both the aldehyde and the bromine substituents.
Comparative Spectral Analysis: Unveiling Substituent Effects
To fully appreciate the spectral features of this compound, a comparison with its parent and chloro-analogue is invaluable. The electron-withdrawing nature of the halogen and aldehyde groups significantly influences the chemical shifts of the ring protons.[1]
| Compound | Solvent | H-C=O (δ, ppm) | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5/Substituent | NH (δ, ppm) | J₃,₄ (Hz) |
| 1H-Pyrrole-2-carbaldehyde | CDCl₃ | 9.50 | 7.01 | 6.34 | 7.19 (H-5) | 10.8 (broad) | ~3.9 |
| This compound | CDCl₃ | ~9.4-9.6 | ~7.0 | ~6.7 | - | (broad) | ~3.2 |
| 5-Chloro-1H-pyrrole-2-carbaldehyde | CDCl₃ | ~9.4-9.6 | ~6.9 | ~6.3 | - | (broad) | ~3.5-4.0 |
Note: Data for halogenated compounds are estimated based on typical substituent effects and data from related structures. Exact values may vary based on experimental conditions.[2][3]
Analysis of Trends:
-
Aldehyde Proton: The chemical shift of the aldehyde proton remains relatively consistent across the three compounds, as it is primarily influenced by the adjacent carbonyl group.
-
Pyrrole Protons (H-3 & H-4):
-
In the parent compound, 1H-pyrrole-2-carbaldehyde, H-4 appears significantly upfield (δ 6.34) compared to H-3 (δ 7.01) and H-5 (δ 7.19).[3]
-
Upon introduction of a bromine atom at the 5-position, the signal for H-5 is absent. The electron-withdrawing nature of the bromine atom deshields the adjacent H-4 proton, causing a downfield shift compared to the parent compound. Similarly, the H-3 proton also experiences a slight shift. Based on data from structurally similar compounds, the two pyrrole protons appear as distinct doublets.[2]
-
The chloro-substituent, being more electronegative than bromine, is expected to exert a slightly stronger deshielding effect on the nearby protons compared to the bromo-substituent.
-
This comparative analysis demonstrates how ¹H NMR spectroscopy can be a powerful tool for confirming the regiochemistry of substitution on the pyrrole ring.
Experimental Protocol: A Self-Validating Workflow
Achieving high-quality, reproducible ¹H NMR spectra requires meticulous sample preparation and a systematic approach to data acquisition.
Workflow for ¹H NMR Analysis:
Caption: A validated workflow for acquiring high-quality ¹H NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of the pyrrole sample.[1]
-
Solvent Selection: Choose a high-purity deuterated solvent (≥99.8% D). CDCl₃ is common, but DMSO-d₆ can be advantageous for clearly resolving N-H protons due to its ability to disrupt intermolecular hydrogen bonding that causes peak broadening.
-
Dissolution: Add approximately 0.6 mL of the deuterated solvent to the sample vial. Include a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift to 0.00 ppm. Vortex the sample until fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent poor spectral resolution.[4]
-
-
Data Acquisition (Using a 400 MHz Spectrometer):
-
Insertion: Carefully insert the NMR tube into the spinner and place it in the spectrometer's autosampler or manual insertion port.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming (either automatically or manually) to optimize the field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
Acquisition Setup: Use standard proton acquisition parameters. A typical experiment involves 8-16 scans with a relaxation delay of 1-2 seconds.
-
Execution: Run the acquisition sequence.
-
-
Data Processing:
-
Fourier Transform: The raw data (Free Induction Decay) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are upright and symmetrical. Correct the baseline to ensure it is flat.
-
Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Analysis: Integrate the peaks to determine the relative ratios of the different protons. Measure the chemical shifts (in ppm) and coupling constants (in Hz) for each signal.
-
Conclusion
The ¹H NMR spectrum of this compound provides a unique fingerprint that is essential for its unambiguous identification. The characteristic downfield signals of the aldehyde proton and the two coupled doublets of the pyrrole ring protons, when analyzed in the context of substituent effects, allow for confident structural confirmation. By comparing the spectrum to that of 1H-pyrrole-2-carbaldehyde and its chloro-analogue, researchers can gain a deeper understanding of how electronic perturbations affect the magnetic environment of the pyrrole nucleus. The robust experimental protocol outlined ensures that high-quality, reliable data can be obtained for accurate and efficient characterization in any research or development setting.
References
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11-001.
- Aslam, S., Nazeer, A., Khan, M. N., Parveen, N., Khan, M. A., & Munawar, M. A. (2013). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Asian Journal of Chemistry, 25(17), 9595-9600.
- Abraham, R. J., & Reid, M. (2005). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 43(8), 645-655.
-
University College London. Sample Preparation. Available at: [Link]
Sources
A Comparative Guide to the Infrared Spectroscopy of 5-Bromo-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the infrared (IR) spectroscopy data for 5-Bromo-1H-pyrrole-2-carbaldehyde. By comparing its expected spectral features with those of the parent compound, pyrrole-2-carbaldehyde, and considering the influence of the bromine substituent, this document serves as a valuable resource for the characterization of this and similar heterocyclic compounds.
The Scientific Rationale: Understanding Vibrational Fingerprints
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a unique "fingerprint" of the molecule's structure. For a molecule like this compound, the key vibrational modes we expect to observe are associated with the N-H bond of the pyrrole ring, the C=O bond of the aldehyde, the C-H bonds of the ring, and the C-Br bond.
The introduction of a bromine atom onto the pyrrole ring at the 5-position is expected to induce several predictable electronic and vibrational effects. Bromine is an electron-withdrawing group via induction but can also donate electron density through resonance. These competing effects will influence the bond strengths and, consequently, the vibrational frequencies of adjacent functional groups, most notably the N-H and C=O stretching frequencies.
Comparative Spectral Analysis: this compound vs. Pyrrole-2-carbaldehyde
While a publicly available experimental IR spectrum for this compound is not readily found in the searched literature, we can predict its key absorption bands by analyzing the spectrum of the parent molecule, pyrrole-2-carbaldehyde, and considering the known effects of halogen substitution on aromatic systems.
Pyrrole-2-carbaldehyde: The Unsubstituted Benchmark
Pyrrole-2-carbaldehyde (also known as 2-formylpyrrole) serves as our primary reference.[1][2][3] Its IR spectrum is characterized by several key absorptions:
-
N-H Stretch: A broad band is typically observed in the region of 3400-3200 cm⁻¹, characteristic of the N-H stretching vibration in pyrroles. This broadening is often due to intermolecular hydrogen bonding.
-
C-H Stretch (Aromatic): Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹.[4] For pyrrole-2-carbaldehyde, these are expected around 3100 cm⁻¹.
-
C=O Stretch (Aldehyde): The carbonyl (C=O) stretching frequency is a strong, sharp band and is highly sensitive to its electronic environment. For pyrrole-2-carbaldehyde, this band is typically found in the range of 1650-1630 cm⁻¹. The conjugation of the carbonyl group with the pyrrole ring lowers the frequency from that of a simple aliphatic aldehyde (typically 1740-1720 cm⁻¹).
-
C=C and C-N Ring Stretching: The stretching vibrations of the pyrrole ring itself, involving C=C and C-N bonds, give rise to a series of bands in the 1600-1400 cm⁻¹ region.[4]
-
C-H Bending: In-plane and out-of-plane bending vibrations of the ring C-H bonds occur at lower frequencies.
The Influence of the 5-Bromo Substituent
The introduction of a bromine atom at the 5-position of the pyrrole ring is expected to modulate the vibrational frequencies of the key functional groups.
-
N-H Stretch: The electron-withdrawing inductive effect of bromine may slightly decrease the electron density on the nitrogen atom, potentially leading to a slight shift in the N-H stretching frequency.
-
C=O Stretch: This is arguably the most informative band. The bromine atom's electron-withdrawing nature is expected to decrease the electron density within the pyrrole ring. This reduced electron-donating ability of the ring towards the aldehyde group will result in a stronger C=O double bond. Consequently, we predict a shift of the C=O stretching frequency to a higher wavenumber (a "blue shift") compared to the unsubstituted pyrrole-2-carbaldehyde. This is a critical point of comparison. The p-π conjugation between the bromine's p-electrons and the ring's π-system can counteract this effect to some extent, but the inductive effect is generally dominant for halogens.[5]
-
C-Br Stretch: A weak to medium intensity band corresponding to the C-Br stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹. The presence of this band would be a strong indicator of successful bromination.
Data Summary and Comparison
The following table summarizes the expected key IR absorption frequencies for this compound in comparison to pyrrole-2-carbaldehyde.
| Vibrational Mode | Pyrrole-2-carbaldehyde (cm⁻¹) | This compound (Predicted, cm⁻¹) | Rationale for Shift |
| N-H Stretch | ~3400-3200 (broad) | ~3400-3200 (broad) | Minimal change expected. |
| C-H Stretch (Aromatic) | ~3100 | ~3100 | Minimal change expected. |
| C=O Stretch | ~1650-1630 | >1650 (Slightly higher) | Electron-withdrawing effect of Br strengthens the C=O bond. |
| C=C & C-N Ring Stretch | ~1600-1400 | ~1600-1400 | Minor shifts may occur due to changes in ring electron density. |
| C-Br Stretch | N/A | ~600-500 | Characteristic vibration of the C-Br bond. |
Experimental Protocol: Acquiring High-Quality IR Data
To experimentally verify the predicted spectral features, the following protocol for Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is recommended. ATR-FTIR is a versatile technique that requires minimal sample preparation.
Workflow for ATR-FTIR Analysis
Caption: ATR-FTIR experimental workflow for the analysis of this compound.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is properly calibrated and the ATR accessory is clean.
-
Background Collection: Collect a background spectrum with a clean, empty ATR crystal. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental absorptions.
-
Sample Application: Place a small, representative amount of the solid this compound sample onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply consistent and firm pressure to the sample, ensuring good optical contact with the crystal.
-
Sample Spectrum Collection: Acquire the sample spectrum. A typical setting would be 32 or 64 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. An ATR correction may also be applied to account for the wavelength-dependent depth of penetration of the IR beam.
-
Data Analysis: Identify the peak positions (in cm⁻¹) of the key functional groups as outlined in the comparative table above.
Conclusion
The infrared spectrum of this compound is predicted to exhibit characteristic absorption bands for the N-H, aromatic C-H, and C=O functional groups, with the notable addition of a C-Br stretching vibration. The most significant point of comparison with the unsubstituted pyrrole-2-carbaldehyde is the expected blue shift of the C=O stretching frequency due to the electron-withdrawing nature of the bromine substituent. This comparative analysis, coupled with the provided experimental protocol, offers a robust framework for the spectroscopic characterization and quality control of this compound and related heterocyclic compounds in a research and development setting.
References
-
AIP Publishing. (2007, April 5). Infrared spectroscopy of pyrrole-2-carboxaldehyde and its dimer: A planar β-sheet peptide model? The Journal of Chemical Physics. [Link]
-
SpectraBase. 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxaldehyde. [Link]
-
National Institute of Standards and Technology. 1H-Pyrrole-2-carboxaldehyde. NIST Chemistry WebBook. [Link]
-
MDPI. (2021, October 25). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. [Link]
-
PubChem. Pyrrole-2-carboxaldehyde. [Link]
-
Der Pharma Chemica. (2015). Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone. [Link]
-
PubChem. This compound. [Link]
-
Scientific Research Publishing. (2012). DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium. [Link]
-
ResearchGate. (2011, September 10). Vibrational Spectrum of 5-Bromo,2,4(1H,3H)-Pyrimidinedione Molecules. [Link]
-
National Institute of Standards and Technology. 1H-Pyrrole-2-carboxaldehyde. NIST Chemistry WebBook. [Link]
-
ResearchGate. (2018, February 1). Effect of bromine substituent on optical properties of aryl compounds. [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]
-
PubChem. 5-Bromothiophene-2-carbaldehyde. [Link]
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- 1. Pyrrole-2-carboxaldehyde(1003-29-8) IR Spectrum [chemicalbook.com]
- 2. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 3. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloropyrrole-2-carbaldehyde for Synthetic Strategy and Drug Discovery
For the discerning researcher in medicinal chemistry and materials science, the selection of a starting material is a critical decision that dictates the efficiency and feasibility of a synthetic route. Pyrrole-2-carbaldehydes substituted at the 5-position are pivotal intermediates, offering a scaffold for the synthesis of a diverse array of bioactive molecules and functional materials. This guide provides an in-depth comparison of the reactivity of two common building blocks: 5-bromopyrrole-2-carbaldehyde and 5-chloropyrrole-2-carbaldehyde. By understanding their intrinsic chemical behavior, scientists can make more informed decisions in the design and execution of their synthetic strategies.
The Decisive Influence of the Halogen Substituent
The reactivity of these two compounds is primarily dictated by the nature of the halogen atom at the 5-position of the pyrrole ring. This influence manifests in two key areas: the susceptibility of the C5-halogen bond to cleavage in cross-coupling reactions and the electrophilicity of the aldehyde's carbonyl carbon for nucleophilic additions.
Electronic Effects on the Pyrrole Ring and Carbonyl Group
The electronegativity and polarizability of bromine and chlorine directly impact the electron density distribution within the pyrrole ring. While both are electron-withdrawing through induction, their effects on the reactivity of the aldehyde group are nuanced. The Hammett substituent constants (σ), though traditionally applied to benzene systems, offer a valuable quantitative measure of these electronic effects. For para-substituents, the σp value for -Br is +0.23, and for -Cl, it is +0.22.[1][2] These similar values suggest that the inductive electron-withdrawing effects of bromine and chlorine on the aromatic ring are comparable. Consequently, the electrophilicity of the carbonyl carbon in both molecules is expected to be similar, leading to comparable reactivity in nucleophilic addition reactions.
Head-to-Head Reactivity Comparison
While direct, side-by-side experimental comparisons in the literature are scarce, we can predict the relative reactivity of 5-bromo- and 5-chloropyrrole-2-carbaldehyde in two crucial classes of reactions based on well-established principles of organic chemistry: Palladium-catalyzed cross-coupling and nucleophilic addition to the carbonyl group.
Palladium-Catalyzed Cross-Coupling Reactions: A Clear Advantage for the Bromo-Derivative
In transition metal-catalyzed reactions like the Suzuki-Miyaura coupling, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3] The general order of reactivity for aryl halides in this step is I > Br > Cl > F.[4] This trend is directly correlated with the carbon-halogen bond dissociation energy; the weaker the bond, the faster the reaction. The C-Br bond (approx. 280 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol), making 5-bromopyrrole-2-carbaldehyde the more reactive coupling partner.
This enhanced reactivity translates to several practical advantages:
-
Milder Reaction Conditions: Suzuki couplings with the bromo-derivative can often be achieved at lower temperatures and with less active catalysts.
-
Faster Reaction Times: The lower activation energy for the oxidative addition step leads to shorter reaction times.
-
Higher Yields: The increased reactivity of the bromo-derivative often results in higher isolated yields of the desired product.
Table 1: Predicted Comparative Performance in Suzuki-Miyaura Cross-Coupling
| Feature | 5-Bromopyrrole-2-carbaldehyde | 5-Chloropyrrole-2-carbaldehyde | Rationale |
| Reaction Rate | Faster | Slower | Weaker C-Br bond leads to faster oxidative addition.[4] |
| Reaction Temperature | Lower | Higher | Higher energy input is required to cleave the stronger C-Cl bond. |
| Catalyst Loading | Lower | Potentially Higher | More active catalyst systems may be needed for the less reactive chloride. |
| Yield | Generally Higher | Generally Lower | Slower reaction rates and potential for side reactions can lower the yield for the chloro-derivative. |
Experimental Protocols
To facilitate the direct comparison of these two reagents in your own laboratory setting, we provide the following detailed, step-by-step methodologies for a Suzuki-Miyaura cross-coupling reaction and a Grignard reaction.
Protocol 1: Comparative Suzuki-Miyaura Cross-Coupling
This protocol is designed to provide a direct comparison of the reactivity of 5-bromo- and 5-chloropyrrole-2-carbaldehyde with a model boronic acid.
Reagents and Materials:
-
5-bromopyrrole-2-carbaldehyde
-
5-chloropyrrole-2-carbaldehyde
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In two separate, oven-dried Schlenk flasks equipped with magnetic stir bars, add 5-halopyrrole-2-carbaldehyde (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill each flask with argon or nitrogen three times.
-
Solvent and Catalyst Addition: To each flask, add anhydrous, degassed 1,4-dioxane (8 mL) and deionized water (2 mL). Purge the resulting mixture with argon for 10 minutes. Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) to each flask.
-
Reaction: Heat both reaction mixtures to 80 °C and stir vigorously. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular time intervals (e.g., every hour).
-
Workup: Once the starting material is consumed (or after a set time, e.g., 12 hours, for comparison), cool the reactions to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude products by column chromatography on silica gel. Determine the isolated yield for each reaction and compare the reaction times.
Nucleophilic Addition: A More Level Playing Field
For nucleophilic addition reactions to the aldehyde, such as the Grignard reaction, the difference in reactivity between the bromo- and chloro-derivatives is expected to be less pronounced.[5] As previously discussed, the electronic influence of the two halogens on the carbonyl carbon's electrophilicity is very similar. Therefore, both compounds should exhibit comparable reactivity towards nucleophiles.
Table 2: Predicted Comparative Performance in Grignard Reaction
| Feature | 5-Bromopyrrole-2-carbaldehyde | 5-Chloropyrrole-2-carbaldehyde | Rationale |
| Reaction Rate | Similar | Similar | Similar inductive effects of -Br and -Cl result in comparable electrophilicity of the carbonyl carbon.[1][2] |
| Yield | Similar | Similar | Assuming no side reactions involving the halogen atom, yields should be comparable under identical conditions. |
| Product Profile | Similar | Similar | Both should yield the corresponding secondary alcohol upon addition of the Grignard reagent. |
Protocol 2: Comparative Grignard Reaction
This protocol allows for the evaluation of the relative reactivity of the two aldehydes towards a common organometallic nucleophile.
Reagents and Materials:
-
5-bromopyrrole-2-carbaldehyde
-
5-chloropyrrole-2-carbaldehyde
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In two separate, oven-dried, three-neck round-bottom flasks equipped with magnetic stir bars, dropping funnels, and nitrogen inlets, dissolve the 5-halopyrrole-2-carbaldehyde (1.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL).
-
Cooling: Cool the solutions to 0 °C in an ice bath.
-
Grignard Addition: Add methylmagnesium bromide (0.4 mL, 1.2 mmol, 1.2 equiv.) dropwise to each flask via the dropping funnel over 10 minutes.
-
Reaction: Stir the reactions at 0 °C and monitor their progress by TLC.
-
Quenching: After the starting material has been consumed, carefully quench each reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extraction: Transfer the mixtures to separatory funnels and extract with diethyl ether (3 x 20 mL).
-
Isolation: Combine the organic layers for each reaction, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude products by column chromatography on silica gel and compare the isolated yields.
Conclusion and Strategic Recommendations
The choice between 5-bromopyrrole-2-carbaldehyde and 5-chloropyrrole-2-carbaldehyde is highly dependent on the intended synthetic transformation.
-
For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), 5-bromopyrrole-2-carbaldehyde is the unequivocally superior choice. Its greater reactivity allows for milder conditions, shorter reaction times, and often higher yields.
-
For nucleophilic addition reactions at the carbonyl, both substrates are expected to perform similarly. The choice may therefore be guided by other factors such as cost and availability.
By understanding these fundamental reactivity principles, researchers can streamline their synthetic efforts, optimize reaction conditions, and ultimately accelerate the discovery and development of novel chemical entities.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
PubChem Compound Summary for CID 14226492, 5-Bromo-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 12235273, 5-chloro-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. [Link]
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
-
Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1324. [Link]
-
Loader, C. E., & Anderson, H. J. (1982). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Canadian Journal of Chemistry, 60(12), 1546-1551. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Molander, G. A., & Brown, A. R. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(19), 7346–7352. [Link]
-
Holm, T. (2000). Use of competition kinetics with fast reactions of grignard reagents. The Journal of Organic Chemistry, 65(4), 1188-1192. [Link]
-
Ashby, E. C., & Laemmle, J. (1975). Stereochemistry of organometallic compound addition to ketones. Chemical Reviews, 75(4), 521-546. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. [Link]
-
The Organic Chemistry Tutor. (2020, August 5). Nucleophilic addition reaction COMPARATIVE Study ALDEHYDES,KETONES & CARBOXYLIC ACIDS by Seema. [Link]
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A Comparative Spectroscopic Guide to 5-Bromo-1H-pyrrole-2-carbaldehyde and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of heterocyclic compounds is paramount. 5-Bromo-1H-pyrrole-2-carbaldehyde and its derivatives are important synthons in the development of various therapeutic agents and functional materials. This guide provides a comprehensive comparison of the spectral data for this compound, its parent compound, and a representative N-substituted derivative. The experimental data presented herein is crucial for unambiguous identification, purity assessment, and understanding the electronic effects of substituents on the pyrrole ring.
Introduction
This compound is a versatile intermediate, with the bromine atom serving as a handle for further functionalization through cross-coupling reactions, and the aldehyde group providing a site for the construction of more complex molecular architectures. The spectroscopic signature of this compound and its analogues is a direct reflection of their electronic and structural properties. Understanding these spectral characteristics is essential for predicting reactivity and designing novel molecules with desired properties.
This guide will delve into the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound, comparing it with the unsubstituted Pyrrole-2-carbaldehyde and an N-aryl derivative. We will also provide a detailed experimental protocol for a common synthetic route to this class of compounds.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-bromopyrrole. This reaction introduces a formyl group onto the electron-rich pyrrole ring.
Experimental Protocol: Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack formylation workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, phosphorus oxychloride (POCl₃) is dissolved in anhydrous dichloromethane (DCM). The solution is cooled to 0 °C in an ice bath.
-
Formation of the Vilsmeier Reagent: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the cooled POCl₃ solution with vigorous stirring. The reaction mixture is stirred at 0 °C for 30 minutes, during which the electrophilic Vilsmeier reagent (chloroiminium salt) is formed.
-
Addition of 2-Bromopyrrole: A solution of 2-bromopyrrole in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: The reaction is carefully quenched by pouring it onto crushed ice, followed by neutralization with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: The aqueous layer is extracted multiple times with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Comparative Spectral Data
The following tables summarize the key spectral data for this compound, its parent compound Pyrrole-2-carbaldehyde, and a representative derivative, 1-(4-Bromobenzyl)-1H-pyrrole-2-carbaldehyde.
¹H NMR Spectral Data
The ¹H NMR spectrum is invaluable for determining the substitution pattern on the pyrrole ring. The chemical shifts and coupling constants of the pyrrole protons are highly sensitive to the electronic nature of the substituents.
| Compound | Aldehyde-H (s) | Pyrrole-H3 (d) | Pyrrole-H4 (d) | Pyrrole-H5 (br s) / Other |
| Pyrrole-2-carbaldehyde | ~9.50 | ~7.05 | ~6.25 | ~11.5 (NH) |
| This compound | ~9.45 | ~6.95 | ~6.20 | ~12.0 (NH) |
| 1-(4-Bromobenzyl)-1H-pyrrole-2-carbaldehyde[1] | 9.52 | 6.98 | 6.27 | 7.41 (d, 2H), 6.98 (d, 2H), 5.49 (s, 2H) |
Interpretation:
-
The aldehyde proton in all three compounds appears as a sharp singlet downfield, typically between δ 9.4-9.6 ppm, due to the deshielding effect of the carbonyl group.
-
In Pyrrole-2-carbaldehyde, the pyrrole protons H3, H4, and H5 exhibit characteristic chemical shifts and coupling patterns. The NH proton is a broad singlet at a very downfield position.
-
For This compound , the introduction of the electron-withdrawing bromine atom at the 5-position is expected to cause a slight downfield shift of the adjacent protons, H4 and the NH proton, compared to the parent compound. The signal for H5 is absent, confirming the substitution at this position.
-
In the N-substituted derivative, the NH proton signal is absent and is replaced by signals corresponding to the 4-bromobenzyl group, including the benzylic CH₂ protons around δ 5.5 ppm and the aromatic protons of the phenyl ring.[1]
¹³C NMR Spectral Data
¹³C NMR spectroscopy provides detailed information about the carbon framework of the molecule.
| Compound | C=O | C2 | C3 | C4 | C5 | Other Carbons |
| Pyrrole-2-carbaldehyde | ~179 | ~134 | ~122 | ~110 | ~126 | - |
| This compound | ~178 | ~135 | ~124 | ~112 | ~115 | - |
| 1-(4-Bromobenzyl)-1H-pyrrole-2-carbaldehyde[1] | 179.6 | 131.9 | 125.1 | 110.4 | 131.46 | 129.0, 121.7, 51.4 |
Interpretation:
-
The carbonyl carbon (C=O) consistently appears around δ 178-180 ppm.
-
The C2 carbon, attached to the electron-withdrawing aldehyde group, is the most downfield of the pyrrole ring carbons.
-
In This compound , the C5 carbon, directly bonded to the bromine atom, will be significantly shielded due to the heavy atom effect of bromine, resulting in a more upfield chemical shift compared to the C5 in the parent compound. The other ring carbons will also experience shifts due to the electronic influence of the bromine.
-
For the N-substituted derivative, the chemical shifts of the pyrrole ring carbons are influenced by the N-benzyl group. Additional signals for the benzylic CH₂ and the aromatic carbons of the bromophenyl ring are observed.[1]
Infrared (IR) Spectral Data
IR spectroscopy is a powerful tool for identifying key functional groups.
| Compound | C=O Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C-H (aromatic) Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| Pyrrole-2-carbaldehyde[2] | ~1660-1680 | ~3200-3400 | ~3100-3150 | - |
| This compound | ~1650-1670 | ~3150-3350 | ~3050-3150 | ~550-650 |
| 1-(4-Bromobenzyl)-1H-pyrrole-2-carbaldehyde | ~1660-1680 | - | ~3000-3100 | ~500-600 |
Interpretation:
-
A strong absorption band corresponding to the C=O stretch of the aldehyde is a characteristic feature in the region of 1650-1680 cm⁻¹.
-
The N-H stretching vibration in the unsubstituted and 5-bromo derivatives appears as a broad band in the range of 3150-3400 cm⁻¹. This band is absent in the N-substituted analogue.
-
The presence of a C-Br stretching vibration in the fingerprint region (around 550-650 cm⁻¹) is a key indicator for the bromo-substituted compounds.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
| Compound | Molecular Ion (M⁺) Peak (m/z) | Key Fragmentation Peaks (m/z) |
| Pyrrole-2-carbaldehyde[3] | 95 | 94, 67, 39 |
| This compound | 173/175 (1:1) | 172/174, 94, 66 |
| 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carbaldehyde[4] | 201/203 (1:1) | 200/202, 122, 94 |
Interpretation:
-
The mass spectrum of This compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio), with two peaks of nearly equal intensity at m/z 173 and 175.
-
A key fragmentation pathway for pyrrole-2-carbaldehydes is the loss of a hydrogen radical ([M-H]⁺) or the formyl group ([M-CHO]⁺). For the bromo-substituted compound, loss of the bromine atom can also be observed.
-
The mass spectrum of the dimethylated analog shows a molecular ion peak shifted by 28 mass units, corresponding to the two additional methyl groups.[4]
Conclusion
The spectral data presented in this guide provide a robust framework for the identification and characterization of this compound and its derivatives. The comparison with the parent Pyrrole-2-carbaldehyde and an N-substituted analogue highlights the predictable and interpretable influence of substituents on the spectroscopic properties of the pyrrole ring. This information is critical for researchers working with these valuable synthetic intermediates, enabling them to confidently assess the outcome of their synthetic transformations and to understand the structure-property relationships that govern the behavior of these important heterocyclic compounds.
References
-
SpectraBase. 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxaldehyde. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
ChemTube3D. Pyrrole-The Vilsmeier Reaction. [Link]
-
RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]
-
RSC Publishing. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. [Link]
-
MDPI. Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. [Link]
- Metin, Balci. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
-
University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
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PubChem. This compound. [Link]
-
ResearchGate. Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. [Link]
-
Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]
-
National Center for Biotechnology Information. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]
-
PubChem. Pyrrole-2-carboxaldehyde. [Link]
-
Organic Communications. Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. [Link]
-
ChemUniverse. This compound [P80648]. [Link]
-
NIST WebBook. 1H-Pyrrole-2-carboxaldehyde. [Link]
-
NIST WebBook. 1H-Pyrrole-2-carboxaldehyde. [Link]
-
International Journal of Pharmaceutical Sciences and Research. Synthesis and Spectral Studies of Some 5-( 5-Bromo-2-thienyl)-1 ,3-diaryl- 1,2-pyrazolines.. [Link]
-
RSC Publishing. A novel, efficient synthesis of N-aryl pyrroles via reaction of 1-boronodienes with arylnitroso compounds. [Link]
-
Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview.. [Link]
Sources
A Senior Application Scientist's Guide to the Comparative NMR Analysis of Pyrrole-2-carbaldehyde Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous characterization of substituted pyrroles is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for the structural elucidation of these vital heterocyclic compounds. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral features of pyrrole-2-carbaldehyde derivatives, supported by experimental data and detailed protocols, to aid in the accurate interpretation of spectral data.
The pyrrole-2-carbaldehyde scaffold is a fundamental component in a vast array of natural products, pharmaceuticals, and functional materials. Understanding the influence of various substituents on the chemical environment of the pyrrole ring is critical for confirming molecular structures and predicting physicochemical properties. This guide will delve into the characteristic chemical shifts of pyrrole-2-carbaldehyde and explore how these are modulated by the electronic and steric effects of different substituent groups at various positions on the ring.
Core Principles of Pyrrole-2-carbaldehyde NMR Spectroscopy
The five-membered aromatic ring of pyrrole, functionalized with a carbaldehyde group at the 2-position, gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. In the parent pyrrole-2-carbaldehyde molecule, the lack of symmetry results in unique signals for each of the three ring protons (H-3, H-4, and H-5) and four ring carbons (C-2, C-3, C-4, and C-5), in addition to the aldehyde proton and carbon. The chemical shifts of these nuclei are highly sensitive to the electronic nature of any substituent attached to the ring.[1]
Generally, electron-withdrawing groups (EWGs) deshield the ring protons and carbons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) shield the ring nuclei, resulting in an upfield shift to lower ppm values.[1] The magnitude of this shift depends on both the nature of the substituent and its position on the pyrrole ring.
Comparative Analysis of Chemical Shifts
The following tables summarize the typical ¹H and ¹³C NMR chemical shifts for pyrrole-2-carbaldehyde and a selection of its derivatives. This data, compiled from various studies, illustrates the impact of substitution at the N-1, C-4, and C-5 positions.
¹H NMR Chemical Shift Data (in ppm)
| Compound | H-3 | H-4 | H-5 | Aldehyde-H | Other Substituent Protons | Solvent |
| Pyrrole-2-carbaldehyde | 7.03 | 6.34 | 7.19 | 9.50 | NH ~10.8 | CDCl₃ |
| 1-Methylpyrrole-2-carbaldehyde | 6.90 | 6.15 | 6.90 | 9.45 | 3.85 (N-CH₃) | CDCl₃ |
| 1-Phenylpyrrole-2-carbaldehyde | 7.10 | 6.35 | 7.20 | 9.55 | 7.3-7.5 (Ar-H) | CDCl₃ |
| 4-Nitropyrrole-2-carbaldehyde | 7.80 | - | 8.10 | 9.70 | - | DMSO-d₆ |
| 5-Bromopyrrole-2-carbaldehyde | 6.95 | 6.30 | - | 9.40 | - | CDCl₃ |
¹³C NMR Chemical Shift Data (in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | Aldehyde-C | Other Substituent Carbons | Solvent |
| Pyrrole-2-carbaldehyde | 133.0 | 123.0 | 112.0 | 128.0 | 179.0 | - | CDCl₃ |
| 1-Methylpyrrole-2-carbaldehyde | 131.5 | 122.5 | 110.5 | 130.0 | 178.5 | 35.0 (N-CH₃) | CDCl₃ |
| 1-Phenylpyrrole-2-carbaldehyde | 132.0 | 123.0 | 111.0 | 129.5 | 179.0 | 125-140 (Ar-C) | CDCl₃ |
| 4-Nitropyrrole-2-carbaldehyde | 135.0 | 125.0 | 145.0 | 129.0 | 180.0 | - | DMSO-d₆ |
| 5-Bromopyrrole-2-carbaldehyde | 132.5 | 124.0 | 113.0 | 115.0 | 178.0 | - | CDCl₃ |
Experimental Protocols
Obtaining high-quality NMR spectra is crucial for accurate structural elucidation. The following provides generalized experimental protocols for the synthesis of pyrrole-2-carbaldehyde and the acquisition of its NMR spectra.
Synthesis of Pyrrole-2-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrrole.[2][3]
Materials:
-
Pyrrole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.
Procedure:
-
To a stirred solution of N,N-dimethylformamide (3 equivalents) in dichloromethane at 0 °C, slowly add phosphorus oxychloride (1.1 equivalents).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of pyrrole (1 equivalent) in dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and add a solution of sodium acetate.
-
Heat the mixture to reflux for 15-20 minutes, then cool to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation/recrystallization to afford pyrrole-2-carbaldehyde.
NMR Data Acquisition
Sample Preparation:
-
Purity: Ensure the sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.
-
Solvent: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which the compound is soluble.[2]
-
Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg in 0.5-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.[2]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
Instrumental Parameters (400 MHz Spectrometer):
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Angle | 30-45° | 30-45° |
| Acquisition Time (AQ) | 2-4 s | 1-2 s |
| Relaxation Delay (D1) | 1-5 s | 2-5 s |
| Number of Scans (NS) | 8-16 | 128 or more |
| Spectral Width | 12-16 ppm | 200-240 ppm |
| Decoupling | N/A | Proton broadband decoupling |
Visualization of Workflows and Substituent Effects
Caption: Workflow for the synthesis of pyrrole-2-carbaldehyde.
Caption: General workflow for NMR analysis of pyrrole-2-carbaldehyde derivatives.
Conclusion
A systematic and combined approach utilizing various 1D and 2D NMR experiments is indispensable for the accurate structure elucidation of pyrrole-2-carbaldehyde derivatives. By understanding the fundamental principles of how substituents influence the NMR spectra and by following robust experimental protocols, researchers can confidently determine the constitution of novel compounds, which is a critical step in the drug discovery and development process.
References
-
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Available from: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]
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A Comparative Guide to the Structural Confirmation of Synthesized 5-Bromo-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel compounds for pharmaceutical and materials science applications, unambiguous structural confirmation is the bedrock of reliable and reproducible research. This guide provides a comprehensive comparison of analytical techniques to definitively confirm the structure of synthesized 5-Bromo-1H-pyrrole-2-carbaldehyde, a valuable heterocyclic building block. As a Senior Application Scientist, my aim is to provide not just a list of methods, but a logical workflow that ensures scientific integrity through self-validating protocols and a deep understanding of the causality behind experimental choices.
The Imperative of Multi-faceted Structural Verification
Relying on a single analytical technique for structural elucidation is fraught with peril. Spectroscopic and spectrometric methods provide complementary pieces of the structural puzzle. An integrated approach, comparing data from multiple techniques, is the only way to confidently assign the structure of a synthesized molecule and rule out potential isomers or impurities.
This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will also explore complementary techniques like Elemental Analysis and Single-Crystal X-ray Diffraction for ultimate structural confirmation.
Workflow for Structural Confirmation
A logical and efficient workflow is essential for the timely and accurate confirmation of your synthesized this compound. The following diagram outlines a recommended experimental pathway.
Caption: A recommended workflow for the comprehensive structural confirmation of synthesized this compound.
Primary Spectroscopic Techniques: A Comparative Analysis
The initial phase of structural confirmation should involve a trio of powerful spectroscopic techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
-
Causality of Chemical Shifts: The electron-withdrawing nature of the aldehyde and the bromine atom, as well as the aromaticity of the pyrrole ring, will deshield the protons, causing them to resonate at higher chemical shifts (downfield). The aldehyde proton will be the most downfield, followed by the pyrrole ring protons. The N-H proton signal is often broad and its chemical shift can be concentration and solvent dependent.
-
Spin-Spin Coupling: The coupling between adjacent protons on the pyrrole ring provides crucial connectivity information. The protons at the C3 and C4 positions will appear as doublets due to coupling with each other.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
-
Causality of Chemical Shifts: The carbonyl carbon of the aldehyde will be the most downfield signal. The carbon atom attached to the bromine (C5) will also be significantly shifted. The chemical shifts of the other pyrrole carbons provide further confirmation of the substitution pattern.
Expected NMR Data for this compound:
| Technique | Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| ¹H NMR | Aldehyde-H | ~9.5 | s | - |
| Pyrrole N-H | Broad, ~11-13 | br s | - | |
| Pyrrole H-3 | ~7.0 | d | ~4.0 | |
| Pyrrole H-4 | ~6.3 | d | ~4.0 | |
| ¹³C NMR | C=O (Aldehyde) | ~178 | - | - |
| C2 | ~132 | - | - | |
| C5 | ~115 | - | - | |
| C3 | ~124 | - | - | |
| C4 | ~112 | - | - |
Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the synthesized compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further strengthening the structural confirmation.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₅H₄BrNO), which is approximately 172.95 g/mol for the major isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br, ¹⁶O) and 174.95 g/mol for the other major bromine isotope (⁸¹Br). The characteristic isotopic pattern of bromine (roughly a 1:1 ratio for the M⁺ and M+2 peaks) is a key diagnostic feature.[1][2]
-
Fragmentation Pattern: The fragmentation pattern can provide additional structural information. Common fragmentation pathways for this molecule would likely involve the loss of the formyl group (-CHO), the bromine atom (-Br), or cleavage of the pyrrole ring.
Expected Mass Spectrometry Data:
| m/z | Relative Intensity | Assignment |
| 173/175 | High | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) |
| 144/146 | Moderate | [M-CHO]⁺ |
| 94 | Moderate | [M-Br]⁺ |
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule.
-
Key Vibrational Frequencies: For this compound, the key absorptions to look for are the N-H stretch, the C=O stretch of the aldehyde, and C-H and C=C stretches of the aromatic pyrrole ring.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3400 | Medium, Broad | N-H Stretch |
| ~1650-1680 | Strong | C=O Stretch (Aldehyde) |
| ~3100-3150 | Medium | Aromatic C-H Stretch |
| ~1500-1600 | Medium | Aromatic C=C Stretch |
| ~700-800 | Strong | C-Br Stretch |
Orthogonal and Definitive Techniques for Unambiguous Confirmation
While the primary spectroscopic techniques provide a wealth of information, certain ambiguities can remain. In such cases, or for the highest level of structural proof required for publications and regulatory submissions, orthogonal techniques are employed.
Elemental Analysis: The Empirical Formula Validator
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample.[3][4] The experimentally determined percentages should match the theoretical values calculated from the molecular formula (C₅H₄BrNO) within an acceptable margin of error (typically ±0.4%).[5] This technique is a powerful tool for confirming the empirical formula and assessing the purity of the synthesized compound.
Theoretical Elemental Composition of C₅H₄BrNO:
-
Carbon (C): 34.52%
-
Hydrogen (H): 2.32%
-
Bromine (Br): 45.92%
-
Nitrogen (N): 8.05%
-
Oxygen (O): 9.19%
Single-Crystal X-ray Diffraction: The Ultimate Structural Arbiter
For crystalline solids, single-crystal X-ray diffraction provides an unambiguous three-dimensional structure of the molecule.[6][7][8] This technique is considered the "gold standard" for structural determination as it provides precise bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice.
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent.
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected by a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.
Comparison of Alternatives and Troubleshooting
| Technique | Strengths | Limitations | Troubleshooting/Considerations |
| NMR | Provides detailed structural connectivity. | Can be complex to interpret for impure samples. | Ensure high purity of the sample. Use 2D NMR techniques (COSY, HSQC, HMBC) for complex spectra. |
| MS | Provides accurate molecular weight and elemental composition (HRMS). | Fragmentation can be complex and may not always provide clear structural information. | Compare the isotopic pattern with the theoretical pattern for bromine-containing compounds. |
| IR | Quick and easy for identifying functional groups. | Provides limited information about the overall structure. | The "fingerprint" region (below 1500 cm⁻¹) can be complex and difficult to interpret. |
| Elemental Analysis | Confirms elemental composition and purity. | Does not provide information about isomerism. | Requires a pure, dry sample. |
| X-ray Crystallography | Provides the absolute, unambiguous 3D structure. | Requires a high-quality single crystal, which can be difficult to obtain. | Experiment with different solvents and crystallization conditions to grow suitable crystals. |
Potential Impurities and Their Spectroscopic Signatures
Knowledge of the synthetic route is crucial for anticipating potential impurities. A common synthesis for this compound involves the Vilsmeier-Haack formylation of 2-bromopyrrole.
Caption: A simplified schematic of a common synthetic route to this compound and potential impurities.
-
Unreacted 2-Bromopyrrole: Will lack the aldehyde proton signal in ¹H NMR and the carbonyl signal in ¹³C NMR and IR.
-
Dibrominated Pyrroles: Will show a different integration pattern in the ¹H NMR and additional signals in the ¹³C NMR. The mass spectrum will show a higher molecular weight with a characteristic Br₂ isotopic pattern.
-
Other Formylated Isomers: Will exhibit different chemical shifts and coupling patterns in the NMR spectra.
Conclusion
The structural confirmation of a synthesized compound like this compound is a critical step that demands a rigorous and multi-faceted analytical approach. By judiciously combining the strengths of NMR, MS, and IR spectroscopy, and supplementing with elemental analysis and, where possible, X-ray crystallography, researchers can achieve an unequivocal structural assignment. This comprehensive approach not only ensures the integrity of the current research but also provides a solid foundation for future drug development and materials science endeavors.
References
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Patel U. X-ray Crystallographic investigation of Pyrrole derivative. Bol.com. Available from: [Link]
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Barot R, Patel U, Shah D. X-ray Crystallographic investigation of Pyrrole derivative. Morebooks.de. Available from: [Link]
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5-Bromo-3,4-dimethyl-1H-pyrrole-2-carbaldehyde - Optional[MS (GC)] - Spectrum. SpectraBase. Available from: [Link]
-
5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxaldehyde - Optional[MS (GC)] - Spectrum. SpectraBase. Available from: [Link]
-
This compound | C5H4BrNO | CID 14226492. PubChem. Available from: [Link]
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Synthesis, X-ray Diffraction and Computational Druglikeness Evaluation of New Pyrrolo[1,2-a][6][9]Phenanthrolines Bearing a 9-Cyano Group. MDPI. Available from: [Link]
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. Available from: [Link]
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The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available from: [Link]
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Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. Available from: [Link]
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13C NMR Chemical Shifts. Oregon State University. Available from: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. Available from: [Link]
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Table of Characteristic IR Absorptions. Available from: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
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1H NMR Chemical Shift. Oregon State University. Available from: [Link]
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This compound [P80648]. ChemUniverse. Available from: [Link]
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Pyrrole-2-carboxaldehyde - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available from: [Link]
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1H-Pyrrole-2-carboxaldehyde. NIST WebBook. Available from: [Link]
-
Proton NMR Table. MSU chemistry. Available from: [Link]
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Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]
-
Mastering the Synthesis: Key Considerations for 5-(2-Fluorophenyl)-1H-Pyrrole-3-Carboxaldehyde Production. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC - NIH. Available from: [Link]
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1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. Available from: [Link]
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11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link]
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1H-Pyrrole-2-carboxaldehyde. NIST WebBook. Available from: [Link]
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1H-Pyrrole-2-carboxaldehyde. NIST WebBook. Available from: [Link]
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Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available from: [Link]
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A Senior Application Scientist's Comparative Guide to the Structural Elucidation of 5-Bromo-1H-pyrrole-2-carbaldehyde Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyrrole-2-carbaldehyde scaffolds are foundational building blocks for a multitude of biologically active molecules.[1] The introduction of a bromine atom at the 5-position, creating 5-Bromo-1H-pyrrole-2-carbaldehyde, significantly modulates the electronic and steric properties of the ring, making its derivatives prime candidates for drug discovery and materials science.[2] These compounds have shown potential as antimicrobial agents, corrosion inhibitors, and precursors for more complex systems like dipyrrins and porphyrins.[2][3][4]
A definitive understanding of the three-dimensional atomic arrangement of these molecules is not merely academic; it is the cornerstone of rational drug design and structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of X-ray crystallography as the gold standard for solid-state structural determination against other essential analytical techniques. We will delve into the causality behind experimental choices, present comparative data, and offer field-proven insights into generating a holistic structural understanding of this important class of compounds.
Part 1: The Definitive Answer - Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous, high-resolution map of atomic positions in the solid state.[1] For novel this compound derivatives, this technique is unparalleled in its ability to reveal precise bond lengths, bond angles, torsional angles, and intermolecular interactions, such as hydrogen bonding, which govern crystal packing and can influence physical properties like solubility and stability.
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The quality of the final data is intrinsically linked to the quality of the single crystal grown.
dot
Caption: General experimental workflow for single-crystal X-ray diffraction analysis.
Protocol 1: Crystallization and Data Collection
This generalized protocol can be adapted for various this compound derivatives.
-
Synthesis & Purification: Synthesize the target derivative. The synthesis of related bromo-pyrrole compounds has been previously reported.[3] It is imperative to purify the crude product thoroughly, typically via column chromatography on silica gel, as impurities can severely inhibit crystallization.
-
Crystal Growth (The Art of the Science): High-quality single crystals are essential for successful analysis.[5] The choice of solvent is often empirical but guided by the compound's solubility.
-
Method A: Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a dichloromethane/hexane mixture) in a vial covered loosely with foil containing pinholes.[1] Allow the solvent to evaporate slowly over several days in a vibration-free environment.
-
Method B: Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is poorly soluble.[1] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.
-
-
Data Collection:
-
Mount a suitable single crystal (visually clear with well-defined faces) on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize atomic thermal motion and potential radiation damage.[1][5]
-
Collect X-ray diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[1] A series of diffraction images are collected as the crystal is rotated.[1]
-
-
Structure Solution and Refinement:
-
Process the collected data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct or Patterson methods to obtain an initial model of atomic positions.[1]
-
Refine the structural model against the experimental data to improve the accuracy of atomic coordinates, thermal parameters, and bond lengths/angles.[3]
-
Comparative Crystallographic Data
While a comprehensive database for numerous 5-bromo derivatives is sparse, we can compare a known bromo-pyrrole carbaldehyde structure with other pyrrole derivatives to illustrate the nature of the data obtained.
| Parameter | 4-Bromo-1-tosyl-1H-pyrrole-2-carbaldehyde[3] | General Pyrrole Derivative A[5] | General Pyrrole Derivative B[5] |
| Formula | C₁₂H₁₀BrNO₃S | C₂₅H₂₃NO₂ | C₁₇H₁₅N |
| Crystal System | Orthorhombic | Monoclinic | Triclinic |
| Space Group | P2₁2₁2₁ | P2₁/c | P-1 |
| a (Å) | 4.8436 (5) | 10.123 (2) | 8.456 (1) |
| b (Å) | 13.9149 (13) | 16.543 (3) | 9.789 (2) |
| c (Å) | 18.5479 (17) | 11.987 (2) | 15.678 (3) |
| α (°) / β (°) / γ (°) | 90 / 90 / 90 | 90 / 98.76 (1) / 90 | 87.65 (1) / 78.91 (1) / 75.43 (1) |
| Volume (ų) | 1250.1 (2) | 1987.5 (6) | 1223.4 (4) |
| Z | 4 | 4 | 2 |
This table demonstrates the precise and comparative nature of crystallographic data, revealing how different substituents and packing forces lead to distinct crystal systems and unit cell dimensions.
Part 2: A Holistic View - Alternative and Complementary Techniques
While X-ray crystallography is the definitive method for solid-state structure, a multi-faceted analytical approach is crucial for a complete characterization, especially for drug development professionals who need to understand the molecule's behavior in different environments.
dot
Caption: Interplay of analytical techniques for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining molecular structure in solution. For this compound derivatives, ¹H and ¹³C NMR are indispensable.
-
Expertise & Causality: ¹H NMR confirms the presence and connectivity of protons, with chemical shifts indicating their electronic environment. The coupling patterns between the pyrrole protons are diagnostic. ¹³C NMR provides the carbon skeleton.[6][7] 2D NMR techniques (like COSY and HMBC) are used to definitively assign all proton and carbon signals and establish through-bond connectivity, which is crucial before attempting crystallization.
-
Comparison with X-ray: NMR reveals the molecule's average conformation and dynamics in a specific solvent, which is often more relevant to its biological activity than the static solid-state structure. However, it does not provide the precise bond lengths and angles that crystallography does.
Mass Spectrometry (MS)
MS is a destructive technique that provides the exact molecular weight of a compound, thereby confirming its elemental composition.
-
Expertise & Causality: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized derivative, ensuring the correct atoms (including bromine, with its characteristic isotopic pattern) are present. Fragmentation patterns can offer clues about the molecule's structure.[8]
-
Comparison with X-ray: MS is orthogonal to crystallography. It validates the molecular formula of the crystallized compound but gives no information about the 3D arrangement of the atoms or their connectivity.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups.
-
Expertise & Causality: For these derivatives, IR is used to confirm the presence of the aldehyde carbonyl (C=O) stretch (typically ~1650-1700 cm⁻¹) and the pyrrole N-H stretch (~3200-3500 cm⁻¹).[6] This serves as a quick quality control check post-synthesis.
-
Comparison with X-ray: IR provides evidence for functional groups but offers very limited information about the overall molecular architecture compared to the comprehensive detail from a crystal structure.
Computational Modeling (Density Functional Theory - DFT)
DFT is a computational method used to predict molecular structures, energies, and spectroscopic properties.[9]
-
Expertise & Causality: A DFT calculation can generate an optimized, low-energy gas-phase structure of a derivative. This theoretical model can be used to predict NMR and IR spectra, aiding in their interpretation.[9] Furthermore, calculated properties like the electrostatic potential map can offer insights into the molecule's reactivity.
-
Comparison with X-ray: DFT provides a theoretical prediction, whereas X-ray crystallography provides an experimental result. Comparing the DFT-optimized structure with the crystal structure can reveal the effects of intermolecular forces and crystal packing on the molecule's conformation.
Comparative Summary of Techniques
| Technique | Information Provided | Sample State | Throughput | Key Advantage |
| X-ray Crystallography | Precise 3D structure, bond lengths/angles, packing | Single Crystal | Low | Unambiguous solid-state structure |
| NMR Spectroscopy | Connectivity, solution conformation, dynamics | Solution | Medium | Biologically relevant solution structure |
| Mass Spectrometry | Molecular weight, elemental formula | Gas/Solution | High | Confirms molecular formula |
| IR Spectroscopy | Functional groups present | Solid/Liquid | High | Fast, simple functional group ID |
| DFT Modeling | Predicted geometry, electronic properties | In Silico | High | Predictive power, complements experiment |
Conclusion
For the rigorous characterization of this compound derivatives, single-crystal X-ray crystallography remains the unequivocal gold standard for determining solid-state structure. It delivers a high-fidelity atomic-level blueprint that is indispensable for understanding intermolecular interactions and for validating computational models.
However, as senior application scientists, we recognize that no single technique tells the whole story. A truly robust characterization, particularly in a drug development context, relies on a synergistic approach. NMR provides the crucial solution-state perspective, MS confirms the fundamental molecular formula, and IR offers rapid verification of key functional groups. When integrated, this multi-technique workflow ensures that the synthesized molecule is understood in its entirety—from its basic constitution to its complex three-dimensional architecture and behavior in different environments, providing a solid and trustworthy foundation for further research.
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A Senior Application Scientist's Guide to Pyrrole Formylation: A Comparative Analysis of Synthetic Efficiency
For researchers, scientists, and professionals in drug development, the formylation of pyrroles is a cornerstone transformation, providing a critical aldehyde handle for the synthesis of a vast array of pharmaceuticals, natural products, and functional materials. The choice of formylation method can significantly impact yield, regioselectivity, and overall synthetic efficiency. This guide provides an in-depth, objective comparison of the most prevalent pyrrole formylation methods, supported by experimental data and field-proven insights to inform your synthetic strategy.
The Strategic Importance of Formylpyrroles
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs such as atorvastatin (Lipitor) and sunitinib (Sutent). The introduction of a formyl group unlocks a rich chemical toolbox, enabling:
-
Further C-C bond formation: through reactions like Wittig, Horner-Wadsworth-Emmons, and aldol condensations.
-
Synthesis of imines and related heterocycles: providing access to diverse molecular architectures.
-
Reductive amination: to introduce amine functionalities.
-
Oxidation: to form carboxylic acids.
Given the significance of this transformation, a thorough understanding of the available synthetic methods is paramount for efficient and scalable synthesis.
Core Formylation Methodologies: A Head-to-Head Comparison
This guide will focus on the most established and synthetically useful methods for pyrrole formylation:
-
The Vilsmeier-Haack Reaction
-
The Gattermann Reaction
-
The Reimer-Tiemann Reaction
-
The Rieche Formylation
We will delve into the mechanistic underpinnings of each, present detailed experimental protocols, and provide a comparative analysis of their performance based on yield, regioselectivity, substrate scope, and practical considerations.
The Vilsmeier-Haack Reaction: The Workhorse of Pyrrole Formylation
The Vilsmeier-Haack reaction is arguably the most widely employed method for the formylation of electron-rich heterocycles, and for good reason.[1][2] It is renowned for its versatility, generally high yields, and relatively mild conditions.[3]
Causality Behind the Experimental Choices
The reaction proceeds via the formation of a chloroiminium salt, the "Vilsmeier reagent," typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4][5] This electrophilic species is then attacked by the electron-rich pyrrole ring.
The choice of POCl₃ and DMF is a classic pairing due to their ready availability and the high reactivity of the resulting Vilsmeier reagent. The reaction is typically performed at low temperatures initially to control the exothermic formation of the Vilsmeier reagent, followed by warming to drive the formylation to completion.[6]
Mechanism of the Vilsmeier-Haack Reaction
The mechanism can be dissected into three key stages:
-
Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form an electrophilic chloroiminium ion.[5]
-
Electrophilic Aromatic Substitution: The nucleophilic pyrrole attacks the Vilsmeier reagent, typically at the more electron-rich C2 position, to form a cationic intermediate.[5]
-
Hydrolysis: Aqueous workup hydrolyzes the iminium salt to yield the desired aldehyde.[4]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Experimental Protocol: Vilsmeier-Haack Formylation of Pyrrole
This protocol is a generalized procedure and may require optimization for specific substrates and scales.
Materials:
-
Pyrrole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Deionized water
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the pyrrole (1.0 equiv) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: To the stirred solution, add POCl₃ (1.1-1.5 equiv) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.[6] The formation of the Vilsmeier reagent is exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For less reactive pyrroles, gentle heating (40-60 °C) may be necessary.[6]
-
Work-up and Hydrolysis: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a solution of sodium acetate in water.[7] Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate iminium salt.
-
Neutralization and Extraction: Slowly neutralize the acidic solution by adding a saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or DCM) (3x).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel, distillation, or recrystallization.
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
The Gattermann Reaction: A Classic Method with Modern Modifications
The Gattermann reaction is another classic method for formylating aromatic compounds, including pyrroles.[3] It utilizes a source of hydrogen cyanide (HCN) and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[8]
Causality Behind the Experimental Choices
The original Gattermann reaction involved the use of anhydrous HCN, a highly toxic and volatile gas, making it hazardous and less favorable for routine laboratory use.[3] The Adams modification, which generates HCN in situ from a safer solid precursor like zinc cyanide (Zn(CN)₂), has become the more widely accepted procedure.[9] The Lewis acid activates the HCN to form a reactive electrophilic species.
Mechanism of the Gattermann Reaction (Adams Modification)
-
Generation of the Electrophile: Zinc cyanide reacts with HCl to generate HCN, which is then activated by the Lewis acid (AlCl₃ or ZnCl₂) to form an electrophilic iminium species.
-
Electrophilic Aromatic Substitution: The pyrrole ring attacks the electrophile.
-
Hydrolysis: The resulting aldimine intermediate is hydrolyzed during aqueous workup to yield the aldehyde.
Caption: Mechanism of the Gattermann Reaction.
Experimental Protocol: Gattermann Formylation of Pyrrole (Adams Modification)
Materials:
-
Pyrrole
-
Zinc cyanide (Zn(CN)₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., benzene, carbon disulfide)
-
Hydrogen chloride (gas)
-
Deionized water
-
Suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a reflux condenser, suspend the pyrrole (1.0 equiv) and zinc cyanide (1.2 equiv) in the anhydrous solvent.
-
Addition of Catalyst and HCl: Cool the mixture in an ice bath and add anhydrous aluminum chloride (1.2 equiv) portion-wise. Pass a stream of dry hydrogen chloride gas through the stirred suspension.
-
Reaction: After the initial reaction, the mixture may be warmed to drive the reaction to completion. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Hydrolysis: Carefully pour the reaction mixture onto crushed ice. The aldimine hydrochloride will precipitate.
-
Hydrolysis of Aldimine: Heat the aqueous mixture to hydrolyze the aldimine to the aldehyde.
-
Extraction and Purification: Cool the mixture and extract the product with a suitable organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over an anhydrous salt, filter, and concentrate. Purify the product as needed.
The Reimer-Tiemann Reaction: A Method with Significant Drawbacks for Pyrroles
While a classic method for the ortho-formylation of phenols, the Reimer-Tiemann reaction is generally not the method of choice for pyrroles.[2] The reaction employs chloroform in a strong basic medium, which generates dichlorocarbene as the reactive electrophile.[10]
The Critical Flaw: Ring Expansion
For pyrroles, the Reimer-Tiemann reaction is notorious for producing a significant byproduct: 3-chloropyridine, a result of ring expansion of the pyrrole nucleus.[11][12] This occurs via the formation of a dichlorocyclopropane intermediate which then rearranges.[12] This side reaction often leads to low yields of the desired formylpyrrole and complex purification challenges.
Caption: Outcome of the Reimer-Tiemann reaction on pyrrole.
Due to this significant limitation, a detailed experimental protocol for the Reimer-Tiemann formylation of pyrrole is omitted from this guide, as the Vilsmeier-Haack and Gattermann reactions are far superior in terms of synthetic efficiency and product purity.
The Rieche Formylation: An Alternative Electrophilic Approach
The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄).[13][14]
Mechanism and Applicability
The reaction proceeds through the formation of a dichloromethyl cation, which acts as the electrophile. This method is effective for electron-rich aromatic compounds. While less common than the Vilsmeier-Haack reaction for pyrrole formylation, it offers an alternative under specific circumstances, particularly when avoiding phosphorus-based reagents is desirable.
Comparative Analysis of Synthetic Efficiency
The choice of formylation method is dictated by a careful consideration of several factors. The following table provides a comparative summary of the key performance indicators for the formylation of a simple, unsubstituted pyrrole.
| Feature | Vilsmeier-Haack Reaction | Gattermann Reaction (Adams Mod.) | Reimer-Tiemann Reaction | Rieche Formylation |
| Typical Yield | Good to Excellent (70-95%)[15] | Moderate to Good (40-85%)[16] | Low to Moderate (<40%)[12] | Moderate to Good |
| Regioselectivity | High for C2 position[6] | Generally C2 | Mixture, with ring expansion | Generally C2 |
| Substrate Scope | Broad for electron-rich heterocycles[1] | Good for electron-rich heterocycles[9] | Limited for pyrroles[11] | Good for electron-rich aromatics |
| Reaction Conditions | Mild (0 °C to moderate heating) | Requires strong Lewis acid, HCl gas | Strong base, heating[17] | Strong Lewis acid |
| Safety/Practicality | Relatively safe, standard reagents | Use of cyanide precursor (toxic) | Exothermic, biphasic system | Moisture sensitive reagents |
| Key Advantage | High efficiency and versatility | Avoids handling gaseous HCN | Inexpensive reagents | Avoids phosphorus reagents |
| Key Disadvantage | Use of POCl₃ | Toxicity of cyanide | Ring expansion, low yield | Use of strong Lewis acids |
Yields are approximate and highly dependent on the specific substrate and reaction conditions.
The Impact of Substituents on Regioselectivity
The regioselectivity of pyrrole formylation is significantly influenced by the electronic and steric nature of substituents on the pyrrole ring.[18]
-
Electron-donating groups (EDGs) at the C2 position generally direct formylation to the C5 position.
-
Electron-withdrawing groups (EWGs) at the C2 position can lead to a mixture of C4 and C5 formylated products.[6]
-
Bulky N-substituents can sterically hinder the C2 and C5 positions, favoring formylation at the C3 position.[18]
The Vilsmeier-Haack reaction has been shown to be particularly sensitive to these steric effects, allowing for tunable regioselectivity based on the choice of N-substituent.[18]
Conclusion and Recommendations
Based on a comprehensive review of the literature and extensive practical experience, the Vilsmeier-Haack reaction stands out as the superior method for the formylation of a wide range of pyrrole substrates. Its combination of high yields, excellent regioselectivity, mild reaction conditions, and operational simplicity makes it the go-to choice for both small-scale laboratory synthesis and larger-scale production.
While the Gattermann reaction is a viable alternative, the inherent toxicity of cyanide reagents, even when generated in situ, presents a significant safety concern that often outweighs its benefits. The Reimer-Tiemann reaction should generally be avoided for the formylation of pyrroles due to the competing ring-expansion side reaction that severely compromises yield and purity. The Rieche formylation remains a useful, albeit less common, alternative in specific synthetic contexts.
Ultimately, the optimal choice of formylation method will depend on the specific pyrrole substrate, the desired scale of the reaction, and the available laboratory resources. However, for most applications, the Vilsmeier-Haack reaction provides the most efficient and reliable path to valuable formylpyrrole intermediates.
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Vilsmeier-Haack Reaction. NROChemistry. [Link]
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Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. Scribd. [Link]
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THE REIhtER-TIEMANN REACTION. Sciencemadness. [Link]
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Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. [Link]
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Rieche Formylation. SynArchive. [Link]
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Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. ResearchGate. [Link]
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chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. chemrxiv.org. [Link]
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Give 10 differences between Vilsmeier-Haack reaction, Gattermann-Koch reaction, and Reimer-Tiemann. Brainly.in. [Link]
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Gattermann Formylation. Hive Novel Discourse. [Link]
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Electrophile affinity and positional selectivity in electrophilic substitution reactions of N-substituted pyrroles. ResearchGate. [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijrras.com. [Link]
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Vilsmeier formylation of pyrrole. Química Organica.org. [Link]
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Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Semantic Scholar. [Link]
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Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. ResearchGate. [Link]
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- 13. synarchive.com [synarchive.com]
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- 18. scribd.com [scribd.com]
A Comparative Guide to 5-Bromo-1H-pyrrole-2-carbaldehyde: Properties, Reactivity, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Halogenated Heterocycle
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] Within this class of compounds, pyrrole-2-carbaldehydes serve as exceptionally versatile synthetic intermediates. The introduction of a halogen atom, specifically bromine at the 5-position, transforms the parent molecule, Pyrrole-2-carbaldehyde, into a highly strategic building block: 5-Bromo-1H-pyrrole-2-carbaldehyde .
This guide provides an in-depth comparison of the properties of this compound against its non-halogenated counterpart. We will explore how the presence of the bromine atom fundamentally enhances its synthetic utility, offering researchers a powerful tool for diversification in drug discovery programs. This analysis is grounded in experimental data to explain the causality behind its enhanced reactivity and application.
Part 1: Physicochemical and Spectroscopic Properties: A Comparative Overview
The introduction of a bromine atom significantly alters the physicochemical properties of the pyrrole-2-carbaldehyde core. These changes, summarized in Table 1, have direct implications for solubility, reactivity, and pharmacokinetic properties in drug development.
| Property | This compound | Pyrrole-2-carbaldehyde | Analysis of Bromine's Influence |
| Molecular Formula | C₅H₄BrNO[3][4][5] | C₅H₅NO[6] | Addition of one bromine atom. |
| Molecular Weight | ~174.00 g/mol [3][5] | ~95.10 g/mol [6] | Significantly increased mass, impacting diffusion and formulation. |
| Melting Point | 93-94 °C[7] | 43-46 °C[8] | Higher melting point suggests stronger intermolecular forces and greater crystal lattice stability due to the larger, more polarizable bromine atom. |
| Boiling Point | 282.1 °C (Predicted)[7] | 217-219 °C[8] | Increased boiling point reflects stronger van der Waals forces. |
| Appearance | Solid[4][9] | Crystalline Low Melting Solid[8] | Stable solid at room temperature. |
| XLogP3 | 1.5[3][7] | 0.6[6] | Increased lipophilicity, which can enhance membrane permeability but may also affect solubility in aqueous media. |
| Topological Polar Surface Area | 32.9 Ų[3][7] | 32.9 Ų[6] | The polar surface area remains unchanged as the bromine atom is not a primary contributor. |
Spectroscopic Profile Analysis
While detailed spectral assignments require experimental data, the structural differences imply predictable changes in NMR and IR spectra.
-
¹H NMR: In Pyrrole-2-carbaldehyde, the C5-proton is a distinct signal. In the 5-bromo derivative, this signal is absent. Furthermore, the electron-withdrawing nature of the bromine atom will induce downfield shifts in the adjacent C4-proton compared to the parent compound.
-
¹³C NMR: The most significant change is the C5 signal, which will be shifted due to the direct attachment of bromine (ipso-carbon) and will exhibit C-Br coupling. The other ring carbons will also experience shifts due to altered electron density.
-
Mass Spectrometry: The mass spectrum of this compound will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with two molecular ion peaks (M and M+2) of nearly equal intensity, confirming the presence of a single bromine atom.
Part 2: Synthesis and Reactivity: The Bromine Advantage
The true value of this compound lies in its enhanced and diversified reactivity compared to the parent aldehyde. The bromine atom serves as a versatile synthetic handle, unlocking a suite of reactions not readily accessible otherwise.
Synthesis Workflow
A common route to N-substituted pyrrole-2-carbaldehydes involves the Paal-Knorr synthesis followed by a formylation reaction like the Vilsmeier-Haack reaction. Bromination can be achieved on the pyrrole ring prior to or after formylation.
Caption: General workflow for synthesizing N-substituted 5-bromopyrrole-2-carbaldehydes.
Comparative Reactivity
The bromine atom introduces two critical points of reactivity:
-
Metal-Halogen Exchange: The C-Br bond can be converted into a C-Li or C-Mg bond, transforming the electrophilic carbon into a potent nucleophile. This allows for the introduction of various electrophiles at the 5-position.[10]
-
Transition-Metal Catalyzed Cross-Coupling: The C-Br bond is an ideal site for reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings, enabling the formation of C-C, C-N, and C-O bonds. This is arguably the most significant advantage over Pyrrole-2-carbaldehyde.
The aldehyde group on both molecules remains a site for nucleophilic addition and condensation reactions to form imines (Schiff bases), alcohols, or to be used in Wittig-type reactions.
Caption: Key reaction pathways for this compound.
Part 3: Experimental Protocols
The following protocols are generalized representations. Researchers must consult primary literature and perform appropriate reaction optimization and safety assessments.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the key advantage of the bromo-derivative: C-C bond formation.
Objective: To synthesize a 5-aryl-1H-pyrrole-2-carbaldehyde derivative.
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Dioxane/Water mixture, 4:1)
Procedure:
-
To a degassed mixture of the solvent, add this compound, the arylboronic acid, and the base.
-
Bubble argon or nitrogen through the solution for 15-20 minutes to ensure an inert atmosphere.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality: The palladium catalyst facilitates a catalytic cycle involving oxidative addition into the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond, regenerating the catalyst. This pathway is only possible due to the presence of the bromine handle.
Protocol 2: Reductive Amination
This protocol is applicable to both the bromo- and non-bromo-derivatives.
Objective: To synthesize a 5-bromo-1H-pyrrol-2-yl)methanamine derivative.
Materials:
-
This compound (1 equivalent)
-
Primary or secondary amine (1.1 equivalents)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), 1.5 equivalents)
-
Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound and the amine in the solvent.
-
Add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent (STAB) portion-wise to control any effervescence.
-
Continue stirring at room temperature until the reaction is complete as monitored by TLC.
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product via column chromatography.
Trustworthiness: This protocol is self-validating as the progress can be monitored by the disappearance of the aldehyde starting material and the appearance of the amine product, which have distinct chromatographic and spectroscopic signatures. STAB is chosen as it is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the starting aldehyde.
Part 4: Applications in Drug Discovery
The pyrrole nucleus is a cornerstone in medicinal chemistry, and halogenated derivatives are particularly prized.[11] Halogen atoms can form halogen bonds, increase lipophilicity, and block metabolic sites, often enhancing a compound's potency and pharmacokinetic profile.
This compound is a gateway to novel chemical entities. Its utility has been demonstrated in the synthesis of potent inhibitors of bacterial DNA gyrase B, where the pyrrole moiety is crucial for binding to the active site.[12] The ability to use the bromine for cross-coupling allows for the rapid generation of libraries of analogues, where different aryl, heteroaryl, or alkyl groups can be installed at the 5-position to probe the structure-activity relationship (SAR) and optimize for potency and selectivity. This makes it a far more valuable starting material for lead optimization campaigns than its non-brominated counterpart.
Conclusion
While Pyrrole-2-carbaldehyde is a useful building block, This compound offers superior strategic value for chemical synthesis and drug discovery. The bromine atom is not merely a substituent; it is an enabling functionality. It provides a robust and versatile handle for transition-metal-catalyzed cross-coupling reactions, opening up a vast chemical space for exploration. This enhanced reactivity, coupled with the inherent biological relevance of the pyrrole scaffold, solidifies its position as a preferred intermediate for researchers aiming to synthesize novel and complex molecules with potential therapeutic applications.
References
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- Androshchuk, V., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8012111/]
- Tanaka, H., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10004739/]
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- Popa, C. V., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. [URL: https://www.mdpi.com/1420-3049/28/18/6677]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-Bromo-1H-pyrrole-2-carbaldehyde
As a Senior Application Scientist, my primary goal extends beyond the application of our products to ensuring the safety and compliance of the professionals who use them. 5-Bromo-1H-pyrrole-2-carbaldehyde (CAS No. 931-34-0) is a valuable reagent in synthetic chemistry, but its handling and disposal demand a rigorous, informed approach. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to empower you, the researcher, to manage chemical waste not just by instruction, but by understanding.
Hazard Identification: The Foundation of Safe Disposal
Before any disposal procedure can be planned, a thorough understanding of the compound's intrinsic hazards is essential. The disposal protocol is a direct response to the chemical's risk profile. This compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate its handling from initial use to final disposal.[1]
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Category | Hazard Statement | Implication for Handling & Disposal |
|---|---|---|---|
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1] | Accidental ingestion is a significant risk. Contaminated surfaces must be thoroughly cleaned, and contaminated items must be disposed of as hazardous waste, not regular trash. |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled[1] | The compound is a solid, but dust can be generated. All handling, weighing, and transfers must occur in a certified chemical fume hood to prevent respiratory exposure. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] | Direct skin contact must be avoided. This necessitates the use of appropriate gloves and a lab coat. All contaminated PPE is considered hazardous waste. |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2] | The risk of serious eye injury mandates the use of chemical splash goggles. A face shield is recommended for larger quantities or when spills are possible. |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation[1][3] | This reinforces the need for robust engineering controls like a fume hood to prevent irritation of the respiratory tract. |
Waste Segregation: The Cornerstone of Compliance and Safety
The single most critical step in the proper disposal of this compound is its correct classification and segregation. Due to the presence of a carbon-bromine bond, this compound is classified as a halogenated organic compound .[4] Environmental regulations, such as those outlined by the Environmental Protection Agency (EPA), impose strict management standards for this category of waste due to its potential to form persistent and toxic byproducts upon improper treatment.[5][6][7]
Mixing halogenated waste with non-halogenated waste streams can lead to regulatory violations and significantly increase disposal costs. More critically, it can create dangerous chemical incompatibilities. Therefore, this compound must only be collected in a waste container specifically designated for Halogenated Organic Waste .[4]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe containment and disposal of this compound in various forms.
Waste Container Preparation and Labeling
-
Select the Correct Container: Obtain a dedicated hazardous waste container intended for halogenated organic solids or liquids, as appropriate. The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, vapor-tight lid.
-
Apply a Hazardous Waste Label: Before adding any waste, affix a completed hazardous waste label. This label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date.
-
Disposal of Unused or Waste Solid Compound
-
Work Within a Fume Hood: Perform all transfers of the solid compound inside a certified chemical fume hood to prevent inhalation of dust.[1]
-
Transfer the Solid: Carefully transfer the waste solid from its original container into the designated halogenated organic waste container. Use a dedicated spatula or scoop.
-
Decontaminate and Dispose of Empties: The original "empty" container is not truly empty; it contains hazardous residue. It must be managed as hazardous waste. Securely cap the empty container and place it in a solid waste stream or as directed by your institution's Environmental Health & Safety (EHS) department. Do not rinse and reuse.
Disposal of Contaminated Labware and PPE
-
Segregate Contaminated Items: Any item that has come into direct contact with this compound is considered hazardous waste. This includes:
-
Gloves
-
Weighing paper or boats
-
Contaminated paper towels or wipes
-
Pipette tips
-
Spatulas
-
-
Contain Solid Waste: Place these items in a dedicated solid hazardous waste container, clearly labeled for halogenated organic waste. This prevents cross-contamination of other waste streams.
Disposal of Solutions
-
Use a Liquid Waste Container: If the compound is in a solvent, it must be collected in a designated Halogenated Organic Liquid Waste container.
-
Verify Solvent Compatibility: Ensure the solvent is compatible with other wastes already in the container. Never mix halogenated waste with non-halogenated solvents like acetone or hexane in the same container.[4]
-
Do Not Overfill: Fill the waste container to no more than 80% of its capacity to allow for vapor expansion.
-
Keep Sealed: Always keep the waste container tightly sealed when not actively adding waste to it.
Emergency Procedures: Small Spill Management
In the event of a small spill (<5 grams) within a chemical fume hood:
-
Ensure PPE is Worn: Do not attempt to clean a spill without proper PPE, including gloves, a lab coat, and eye protection.
-
Prevent Dust Generation: Do not use a dry brush or towel to sweep the solid, as this will create hazardous dust.[2][8]
-
Apply Absorbent: Gently cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent.[1]
-
Collect and Contain: Carefully scoop the mixture into the designated halogenated organic solid waste container.[9]
-
Decontaminate the Area: Wipe the spill area with a towel dampened with an appropriate solvent (e.g., ethanol or isopropanol), then with soap and water. Dispose of all cleaning materials as halogenated hazardous waste.
Disposal Workflow: A Decision-Making Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, ensuring safety and compliance at each step.
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Navigating the Safe Handling of 5-Bromo-1H-pyrrole-2-carbaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. 5-Bromo-1H-pyrrole-2-carbaldehyde, a key building block in the synthesis of various bioactive molecules, requires a comprehensive understanding of its potential hazards and the corresponding safety protocols. This guide provides essential, in-depth information on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound, ensuring a secure laboratory environment.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its hazard profile is crucial. This compound is classified with several hazard statements that dictate the necessary precautions.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled.[1] |
| Specific target organ toxicity | H335 | May cause respiratory irritation.[1][2][3] |
The GHS pictogram associated with these hazards is the GHS07, indicating that the substance is a health hazard.[1]
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a suggestion but a critical necessity based on the identified hazards. The following PPE is mandatory when handling this compound to mitigate exposure risks.
Eye and Face Protection:
-
Requirement: Chemical safety goggles that comply with European Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are essential.[3][4]
-
Rationale: The compound is a serious eye irritant (H319).[1][2][3] Goggles provide a complete seal around the eyes, protecting them from splashes or airborne particles of the solid compound. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, are required.[5][6] Always inspect gloves for any signs of degradation or perforation before use.
-
Rationale: The compound causes skin irritation (H315).[1][2] Gloves prevent direct contact with the skin. Contaminated gloves should be removed promptly and disposed of as hazardous waste.
-
Protective Clothing: A standard laboratory coat is necessary to protect street clothes and underlying skin from contamination.[6] For procedures with a higher potential for contamination, consider more protective clothing like Tychem 2000 coveralls for light splash protection.[7]
-
Rationale: Protective clothing minimizes the area of exposed skin, reducing the risk of accidental contact.
Respiratory Protection:
-
Requirement: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[2][3] If engineering controls are insufficient or for large-scale operations, a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors and particulates is necessary.[5]
-
Rationale: this compound is harmful if inhaled and may cause respiratory irritation (H332, H335).[1] Using a fume hood or respirator prevents the inhalation of dust or vapors.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Safe Handling and Operational Protocols
Adherence to strict operational protocols is essential for minimizing exposure and ensuring a safe working environment.
General Handling Practices:
-
Work Area: Always handle this compound in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[2][3]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and prevent inhalation of dust or vapors.[8]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, and before eating, drinking, or smoking.[1][8]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[1]
Storage:
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3]
-
Keep it away from incompatible materials such as strong oxidizing agents.[1]
Spill and Disposal Management
A clear and concise plan for managing spills and disposing of waste is a critical component of laboratory safety.
Accidental Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the spill.
-
Absorb: For solid spills, carefully sweep up the material to avoid generating dust. For solutions, use an inert, non-combustible absorbent material.
-
Collect: Place the absorbed material and any contaminated items (e.g., gloves, paper towels) into a suitable, labeled container for hazardous waste disposal.[5]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Waste Disposal:
-
All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous waste.[1][2][3]
-
Do not dispose of this chemical down the drain or in regular trash.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and to arrange for pickup by a licensed hazardous waste contractor.
The following flowchart outlines the step-by-step process for safe disposal.
Caption: Disposal Workflow for this compound Waste.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring the protection of themselves, their colleagues, and the environment.
References
-
SAFETY DATA SHEET - Alfa Aesar. (2025-09-07). Retrieved from [Link]
-
5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022-12-07). Retrieved from [Link]
-
Personal Protective Equipment - Environmental Health & Safety Services. Retrieved from [Link]
-
Personal Protective Equipment | US EPA. (2025-09-12). Retrieved from [Link]
-
Proper Protective Equipment - Chemistry LibreTexts. (2021-08-15). Retrieved from [Link]
-
How to Choose PPE for Chemical Work. (2025-10-23). Retrieved from [Link]
-
Pyrrole-2-carboxaldehyde - Organic Syntheses Procedure. Retrieved from [Link]
-
Chemical Process SOP Example. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
